Lewis Y Antigen
Descripción
Structure
3D Structure
Propiedades
Número CAS |
82993-43-9 |
|---|---|
Fórmula molecular |
C26H45NO19 |
Peso molecular |
675.6 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-1-oxo-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-7-13(33)16(36)19(39)24(41-7)44-21(10(4-28)27-9(3)31)22(11(32)5-29)45-26-23(18(38)15(35)12(6-30)43-26)46-25-20(40)17(37)14(34)8(2)42-25/h4,7-8,10-26,29-30,32-40H,5-6H2,1-3H3,(H,27,31)/t7-,8-,10-,11+,12+,13+,14+,15-,16+,17+,18-,19-,20-,21+,22+,23+,24-,25-,26-/m0/s1 |
Clave InChI |
APQKPNYMOAYHPL-ILVDQUQFSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)NC(=O)C)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
Sinónimos |
2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-[2-O-(α-L-fucopyranosyl)-b-D-galactopyranosyl]-D-glucopyranoside, Fuc1-α-2Gal1-b-4[Fuc1-α-3]GlcNAc |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Lewis Y Antigen: Structure, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is a carbohydrate structure of significant interest in biomedical research, particularly in the fields of oncology and developmental biology. Classified as a blood group antigen, LeY is prominently expressed during embryogenesis and on the surface of various epithelial cancers, where its presence is often correlated with poor prognosis and metastasis. This technical guide provides a comprehensive overview of the Lewis Y antigen, detailing its intricate structure, the complex enzymatic pathway responsible for its biosynthesis, and a variety of experimental protocols for its detection and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of glycobiology and the development of novel cancer diagnostics and therapeutics targeting this important tumor-associated carbohydrate antigen.
The Structure of this compound
The this compound is a tetrasaccharide with the chemical structure Fucα1→2Galβ1→4[Fucα1→3]GlcNAcβ1→R .[1] This structure is characterized by the presence of two fucose residues linked to a Type 2 lactosamine backbone (Galβ1→4GlcNAc).
-
α1,2-linked fucose: One fucose molecule is attached to the galactose (Gal) residue.
-
α1,3-linked fucose: The second fucose molecule is attached to the N-acetylglucosamine (GlcNAc) residue.
The "R" group represents the glycoconjugate to which the LeY oligosaccharide is attached, which can be either a protein (forming a glycoprotein) or a lipid (forming a glycolipid) on the cell surface.
The Biosynthesis Pathway of this compound
The biosynthesis of the this compound is a multi-step enzymatic process that occurs in the Golgi apparatus. It involves the sequential addition of fucose residues to precursor oligosaccharide chains by specific fucosyltransferases (FUTs). The primary precursor for LeY is the Type 2 chain (Galβ1-4GlcNAc-R).
The synthesis can proceed through two main pathways:
-
Pathway 1: The H type 2 antigen (Fucα1-2Galβ1-4GlcNAc-R) is formed first by the action of an α1,2-fucosyltransferase (FUT1 or FUT2). Subsequently, an α1,3-fucosyltransferase (such as FUT4 or FUT9) adds a fucose to the GlcNAc residue to form LeY.
-
Pathway 2: The Lewis X antigen (Galβ1-4[Fucα1-3]GlcNAc-R) is synthesized first by an α1,3-fucosyltransferase. Then, an α1,2-fucosyltransferase adds a fucose to the galactose residue to complete the LeY structure.
The key enzymes involved in this pathway belong to the fucosyltransferase family:
-
α1,2-Fucosyltransferases (FUT1 and FUT2): These enzymes catalyze the addition of fucose to the terminal galactose of the precursor chain, forming the H antigen. FUT1 is primarily active in erythrocytes, while FUT2 is the "secretor" enzyme, responsible for the presence of H antigen in secretions.
-
α1,3/4-Fucosyltransferases (e.g., FUT3, FUT4, FUT9): These enzymes are responsible for adding fucose to the N-acetylglucosamine residue. FUT3 can also fucosylate Type 1 chains, leading to the synthesis of Lewis a and Lewis b antigens. FUT4 and FUT9 are primarily α1,3-fucosyltransferases that act on Type 2 chains to generate Lewis X and, subsequently, Lewis Y.[2]
Quantitative Data
This section summarizes key quantitative data related to the this compound and the enzymes involved in its biosynthesis.
Table 1: Kinetic Parameters of Fucosyltransferases
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| FUT1 (Human) | Phenyl β-D-galactoside | 2.4 | N/A | N/A | [1][3] |
| AtFUT1 (Wild Type) | GDP-Fucose | 0.045 ± 0.005 | 1.3 ± 0.03 | 28,889 | [4] |
| AtFUT1 (Wild Type) | Xyloglucan oligosaccharide | 0.23 ± 0.03 | 1.3 ± 0.03 | 5,652 | [4] |
N/A: Not Available. Data for other human FUTs involved in LeY synthesis is limited in the public domain.
Table 2: Binding Affinity of Anti-Lewis Y Antibodies
| Antibody | KD (M) | Method | Reference |
| mAb-7B2 | 0.8 x 10-9 | Surface Plasmon Resonance | [5] |
| mAb-BR96 | 1.5 x 10-9 | Surface Plasmon Resonance | [5] |
| mAb-h3S193 | 2.1 x 10-9 | Surface Plasmon Resonance | [5] |
Table 3: Expression of Lewis Y in Human Cancers
| Cancer Type | Positive Cases (%) | Reference |
| Breast Cancer | 44 - 90 | [6] |
| Small Cell Lung Cancer | 74 | |
| Ovarian Cancer | 88.33 | |
| Colon Cancer | High |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound.
Immunohistochemical (IHC) Detection of Lewis Y in Tissue Samples
This protocol outlines the steps for visualizing the localization of LeY in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Citrate buffer (10 mM, pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-Lewis Y monoclonal antibody (e.g., clone F3, ab3359), diluted according to manufacturer's instructions (a starting point is 1:100 - 1:500).
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer (95-100°C) for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the diluted anti-Lewis Y primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until a brown color develops (monitor under a microscope).
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for Lewis Y-Glycoproteins
This protocol describes the detection of LeY on glycoproteins separated by SDS-PAGE.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Lewis Y monoclonal antibody
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Separation: Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Lewis Y antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane with TBST (3 x 10 minutes).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST (3 x 10 minutes).
-
Detection: Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.
High-Performance Liquid Chromatography (HPLC) for Fucosylated Oligosaccharide Analysis
This is a generalized protocol for the analysis of fucosylated oligosaccharides, which can be adapted for LeY.
Materials:
-
Released oligosaccharides from glycoproteins or glycolipids
-
HPLC system with a suitable column (e.g., amine-bonded or porous graphitized carbon)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide)
-
Fluorescence detector
Procedure:
-
Sample Preparation: Release oligosaccharides from the glycoconjugates using enzymatic (e.g., PNGase F for N-glycans) or chemical methods.
-
Fluorescent Labeling: Label the reducing end of the released oligosaccharides with a fluorescent tag like 2-aminobenzamide.
-
HPLC Separation: Separate the labeled oligosaccharides by HPLC. A common method is normal-phase HPLC on an amine-bonded column with an acetonitrile/water gradient.
-
Detection: Detect the separated oligosaccharides using a fluorescence detector.
-
Quantification: Quantify the LeY peak by comparing its area to that of a known standard.
Mass Spectrometry (MS) for Structural Characterization of Lewis Y
This generalized protocol outlines the use of mass spectrometry for the detailed structural analysis of LeY.
Materials:
-
Purified LeY-containing glycans or glycopeptides
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS/MS)
-
Matrix (for MALDI)
Procedure:
-
Sample Preparation: Purify the LeY-containing glycans or glycopeptides. For glycopeptide analysis, proteins are typically digested with a protease (e.g., trypsin).
-
Ionization: Ionize the sample using an appropriate method. For MALDI-TOF, the sample is co-crystallized with a matrix. For ESI, the sample is introduced in a liquid phase.
-
Mass Analysis: Determine the mass-to-charge ratio (m/z) of the parent ions.
-
Tandem MS (MS/MS): Select the ion corresponding to the LeY-containing molecule and fragment it.
-
Data Analysis: Analyze the fragmentation pattern to confirm the sequence and branching of the monosaccharides, thus confirming the structure of the this compound.
Conclusion
The this compound represents a critical area of study in glycobiology with profound implications for cancer research and developmental biology. Its specific structure and biosynthetic pathway, governed by a series of fucosyltransferases, make it a unique molecular entity. The overexpression of LeY in a wide range of cancers has positioned it as a promising target for the development of novel immunotherapies and diagnostic tools. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the expression, localization, and function of the this compound. Further research into the precise roles of the various fucosyltransferases in LeY synthesis and the downstream signaling pathways modulated by LeY will undoubtedly continue to advance our understanding of its biological significance and its potential as a therapeutic target.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Synthesis of Lewis Y Analogs and Their Protein Conjugates for Structure-Immunogenicity Relationship Studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
Function of Lewis Y antigen in embryonic development
An In-Depth Technical Guide to the Function of Lewis Y Antigen in Embryonic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is a critically important carbohydrate structure predominantly expressed during embryogenesis.[1] While its expression is limited in healthy adult tissues, its re-expression in various carcinomas has made it a significant focus of cancer research.[1][2] However, its primary biological roles are rooted in the complex processes of embryonic development. LeY functions as a key modulator of cell-to-cell recognition, adhesion, and signal transduction, processes fundamental to the orchestrated development of an embryo.[3][4] This guide provides a comprehensive overview of the function of LeY in embryonic development, detailing its involvement in implantation, its role in modulating critical signaling pathways, and the experimental methodologies used to elucidate these functions.
Biosynthesis of this compound
The this compound is a blood group-related antigen with the chemical structure Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ1-R.[1] Its synthesis is catalyzed by fucosyltransferases (FUTs), enzymes that transfer fucose from a GDP-fucose donor to an acceptor oligosaccharide.[5] Specifically, the creation of the LeY structure requires the action of at least two different fucosyltransferases. An α(1,2)fucosyltransferase (like FUT1 or FUT2) first creates the H-antigen precursor.[6] Subsequently, an α(1,3/1,4)fucosyltransferase (like FUT3) adds a second fucose to the N-acetylglucosamine (GlcNAc) residue.[7] The tissue-specific and developmentally regulated expression of these FUTs is a key determinant of LeY expression patterns.[8]
Role of Lewis Y in Peri-Implantation Events
One of the most well-documented roles for LeY in development is during the critical window of blastocyst implantation.
Expression on the Blastocyst and Endometrium
LeY is specifically expressed on the surface of the mouse blastocyst and the uterine luminal epithelium, with expression patterns changing in coordination with uterine receptivity.[9] Studies in the rhesus monkey have also shown that LeY expression in the endometrium is hormonally regulated, peaking during the mid-secretory phase, which coincides with the window of implantation.[10] This spatio-temporal expression pattern strongly suggests its involvement in the initial attachment of the embryo to the uterine wall.
Function in Cell Adhesion and Implantation
LeY is hypothesized to mediate the initial apposition of the blastocyst to the uterine wall through carbohydrate-carbohydrate interactions.[9] Functional studies have demonstrated that intrauterine injection of a monoclonal antibody directed against LeY significantly and dose-dependently inhibits blastocyst implantation in mice.[9] This inhibition occurs within a narrow time window, highlighting the critical role of LeY in this specific phase of early pregnancy.[9] This suggests that the LeY antigen on the blastocyst surface interacts with a corresponding ligand on the uterine epithelium, facilitating the adhesion necessary for successful implantation.[9]
Function in Post-Implantation Development and Organogenesis
Following implantation, fucosylated antigens, including LeY and the related Lewis X (LeX), continue to play roles in the complex processes of cell differentiation and organ formation.
-
Neuronal Development : In Xenopus development, the related LeX antigen is expressed starting at the tail bud stage and is found on specific cells and axons in the brain and neural retina at the tadpole stage.[11] Antibodies against LeX were shown to block neurite outgrowth, indicating a role for these carbohydrate structures in neural development.[11]
-
Fetal Liver Development : Studies on human fetal livers have shown dynamic expression of LeY.[12] LeY staining is present in the bile duct epithelium in all second and third-trimester fetal livers.[12] Hepatocytes also express LeY, with staining observed in a majority of first-trimester livers, which then decreases with gestational age.[12] This suggests a role for LeY in the development and differentiation of hepatic tissues.
Molecular Mechanisms: LeY as a Modulator of Signaling Pathways
LeY does not function merely as an adhesion molecule; it is an integral component of cell surface glycoconjugates (glycoproteins and glycolipids) that actively modulate transmembrane signaling.[2][4] LeY can modify the function of growth factor receptors, thereby influencing intracellular signaling cascades that control cell proliferation, differentiation, and survival.
Modulation of EGF and TGF-β Receptor Signaling
LeY has been shown to be physically associated with and modify the function of key growth factor receptors.
-
Epidermal Growth Factor Receptor (EGFR) : In mouse embryos, blocking the LeY antigen with a specific antibody led to a significant decline in both the expression and secretion of Epidermal Growth Factor (EGF).[13] This suggests LeY is involved in an autoregulatory loop that affects embryo development by modulating the EGF/EGFR signaling axis.[13]
-
Transforming Growth Factor-β Receptors (TβRI/II) : In cancer cell models, which often recapitulate embryonic signaling pathways, both TβRI and TβRII were found to carry the LeY structure.[14][15] Overexpression of LeY altered the downstream signaling of the TGF-β pathway.[14][15]
Regulation of Downstream Pathways
By modifying receptor function, LeY influences major intracellular signaling pathways crucial for development.
-
PI3K/Akt Pathway : Overexpression of LeY has been shown to increase the phosphorylation and activation of Akt, a key kinase in the PI3K/Akt pathway that promotes cell survival and proliferation.[2][14]
-
ERK/MAPK Pathway : LeY can also up-regulate the phosphorylation of ERK, activating the MAPK signaling cascade, which is critical for cell proliferation and differentiation.[14][15]
-
Smad Pathway : In the context of TGF-β signaling, LeY overexpression leads to the downregulation of Smad2/3 phosphorylation, thereby inhibiting the canonical Smad-dependent TGF-β pathway while potentially favoring non-Smad pathways like PI3K/Akt and ERK/MAPK.[14][15]
Quantitative Data Summary
The expression of LeY is tightly regulated during development. The following tables summarize quantitative data from studies on its expression in embryonic and fetal tissues.
Table 1: Lewis Y Expression During Human Fetal Liver Development Data extracted from a study using immunohistochemistry on paraffin-embedded sections.[12]
| Tissue Component | First Trimester (n=5) | Second Trimester (n=5) | Third Trimester (n=5) | Infant (n=5) |
| Hepatocytes | 80% (4/5) | 60% (3/5) | 40% (2/5) | 20% (1/5) |
| Bile Duct Epith. | 0% (0/5) | 100% (5/5) | 100% (5/5) | 100% (5/5) |
Table 2: Lewis Antigen Expression in Placental Villi in Normal vs. Miscarriage Pregnancies Data shows Immunoreactive Score (IRS) from immunohistochemical analysis.[16]
| Antigen | Control Group (n=18) | Spontaneous Miscarriage (n=20) | Recurrent Miscarriage (n=15) |
| LeY | Significantly Higher | Significantly Lower | Significantly Lower |
| LeX | Significantly Higher | Significantly Lower | Significantly Lower |
Key Experimental Protocols
The study of LeY function relies on a range of molecular and cellular biology techniques. Detailed below are methodologies adapted from key studies.
Protocol 1: Antibody-Mediated Inhibition of Embryo Implantation
This protocol is based on the methodology used to demonstrate the functional role of LeY in mouse implantation.[9]
-
Animal Model : Use timed-pregnant mice. Day 1 is determined by the presence of a vaginal plug (postcoitum, p.c.).
-
Antibody Preparation : Purify anti-LeY IgM monoclonal antibody (e.g., clone AH6) and a control, non-specific IgM antibody.
-
Intrauterine Injection : On the afternoon of Day 4 p.c. (between 87-93 hours), anesthetize the pregnant mouse and expose the uterine horns via a small incision.
-
Inject 10-20 µL of purified anti-LeY antibody (at varying concentrations, e.g., 10-100 µg/mL) into the lumen of one uterine horn. Inject the contralateral horn with saline or a control IgM antibody.
-
Analysis : On Day 10 p.c., sacrifice the mice and count the number of viable embryos and corpora lutea (CL) for each uterine horn.
-
Scoring : Calculate the implantation rate as (Number of viable embryos / Number of CL) x 100. Compare the rates between the anti-LeY injected horn and the control horn.
Protocol 2: Immunohistochemical Localization of LeY in Fetal Tissue
This protocol is a generalized method for detecting LeY antigen in paraffin-embedded tissues, based on procedures described for fetal liver analysis.[12]
-
Tissue Preparation : Fix fetal tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.
-
Deparaffinization and Rehydration : Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker.
-
Blocking : Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites using a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation : Incubate sections with a primary monoclonal antibody specific for LeY overnight at 4°C.
-
Secondary Antibody and Detection : Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent.
-
Visualization : Develop the signal using a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting : Lightly counterstain the sections with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Microscopic Analysis : Examine the slides under a light microscope to assess the location and intensity of LeY staining.
Protocol 3: Analysis of Glycan Structures
Studying glycans like LeY requires specialized analytical techniques. Mass spectrometry is a powerful tool for detailed structural analysis.[17]
-
Glycan Release : Release N- or O-glycans from glycoproteins using enzymes like PNGase F (for N-glycans) or chemical methods like beta-elimination (for O-glycans).
-
Purification : Purify the released glycans using methods such as solid-phase extraction (SPE) with porous graphitic carbon (PGC) cartridges.
-
Permethylation : Chemically modify the glycans by permethylation. This step stabilizes sialic acids, improves ionization efficiency for mass spectrometry, and aids in linkage analysis.
-
Mass Spectrometry (MS) Analysis : Analyze the permethylated glycans using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for profiling or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for detailed structural characterization and isomer separation.[17][18]
-
Data Analysis : Use specialized software to interpret the MS spectra, identify glycan compositions based on mass, and elucidate structural features from fragmentation data (MS/MS).
Conclusion and Future Directions
The this compound is far more than a passive cell surface marker; it is an active participant in the orchestration of embryonic development. Its roles in blastocyst implantation, cell adhesion, and the fine-tuning of critical growth factor signaling pathways underscore its importance from the earliest stages of life. The dynamic expression of LeY in various fetal tissues further points to its continued involvement in organogenesis.
For drug development professionals, understanding the fundamental role of LeY in embryonic signaling provides a crucial foundation for targeting it in oncology. The same signaling pathways (PI3K/Akt, ERK/MAPK) modulated by LeY in development are often hijacked by cancer cells to promote proliferation and survival.[2] Therefore, therapeutic strategies aimed at blocking LeY function must consider the potential for recapitulating developmental effects. Future research should focus on identifying the specific glycoprotein carriers of LeY during different developmental stages and elucidating the precise molecular interactions between LeY and its binding partners on adjacent cells and in the extracellular matrix. These insights will not only deepen our understanding of embryogenesis but also pave the way for more sophisticated and specific therapeutic interventions targeting LeY-expressing pathologies.
References
- 1. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
- 4. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]
- 5. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Monoclonal antibody directed to Le(y) oligosaccharide inhibits implantation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunolocalization of Le(y) oligosaccharide in endometrium during menstrual cycle and effect of early luteal phase mifepristone administration on its expression in implantation stage endometrium of the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of the Lewis group carbohydrate antigens during Xenopus development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of Lewis(x) and Lewis(y) blood group related antigens in fetal livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effects of Lewis Y oligosaccharide on secretion and gene expression of EGF and EGF-R in mouse embryos] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lewis Y regulates signaling molecules of the transforming growth factor β pathway in ovarian carcinoma-derived RMG-I cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lewis Y regulates signaling molecules of the transforming growth factor β pathway in ovarian carcinoma-derived RMG-I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of Glycan Structures in Murine Embryonic Stem Cells: COMBINED TRANSCRIPT PROFILING OF GLYCAN-RELATED GENES AND GLYCAN STRUCTURAL ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and application of GlycanDIA workflow for glycomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Role of fucosyltransferases (FUTs) in Lewis Y synthesis
An In-depth Technical Guide on the Core Role of Fucosyltransferases (FUTs) in Lewis Y Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Lewis Y Antigen
The Lewis Y (LeY) antigen is a difucosylated oligosaccharide blood group antigen with the chemical structure Fucα1→2Galβ1→4[Fucα1→3]GlcNAcβ1→R.[1][2] It is prominently expressed during embryogenesis, but in healthy adults, its expression is largely restricted to the surfaces of granulocytes and epithelial tissues.[1] A hallmark of many cancers is the aberrant re-expression and accumulation of embryonic antigens, and LeY is no exception. Elevated expression of LeY is a well-documented feature in 70-90% of human carcinomas of epithelial origin, including ovarian, breast, prostate, colon, and lung cancers.[1][3] This overexpression is not merely a passive biomarker; LeY is an active participant in tumor progression. It is carried on cell surface glycoproteins and glycolipids, such as MUC1 and the epidermal growth factor receptor (EGFR), where it modulates critical signaling pathways that drive malignant phenotypes.[1][4][5] The synthesis of this complex tetrasaccharide is entirely dependent on the sequential action of specific glycosyltransferases known as fucosyltransferases (FUTs). This guide provides a detailed examination of the FUT enzymes responsible for LeY synthesis, the biochemical pathways they govern, their quantitative characteristics, and the experimental methodologies used to study them.
The Biosynthesis of Lewis Y
The construction of the LeY antigen is a two-step fucosylation process that occurs on a Type 2 lactosamine precursor (Galβ1→4GlcNAc-R), which is commonly found on the termini of N- and O-linked glycans on proteins and lipids.
-
Step 1: Formation of the H-type 2 Antigen. The first step is the addition of a fucose residue in an α1,2-linkage to the terminal galactose (Gal) residue. This reaction is catalyzed by an α1,2-fucosyltransferase, primarily FUT1 or FUT2.[1][6] The resulting structure, Fucα1→2Galβ1→4GlcNAc-R, is known as the H-type 2 antigen.
-
Step 2: Addition of the α1,3-Linked Fucose. The second fucose is added in an α1,3-linkage to the N-acetylglucosamine (GlcNAc) residue of the H-type 2 antigen. This crucial step is catalyzed by an α1,3-fucosyltransferase, such as FUT4 or FUT9.[7][8][9] The completion of this step yields the final this compound.
The expression of LeY is therefore critically dependent on the coordinated expression and activity of both an α1,2-FUT and an α1,3-FUT within the same cell.
Key Fucosyltransferases in Lewis Y Synthesis
The human genome encodes several FUTs, but specific members of the α1,2- and α1,3-fucosyltransferase families are the primary architects of LeY.[10]
-
FUT1 and FUT2 (α1,2-Fucosyltransferases): These enzymes belong to the CAZy GT11 family and are responsible for synthesizing H antigens.[6] Their expression is tissue-specific. The upregulation of FUT1 is particularly linked to LeY expression in cancer cells and can be induced by signaling molecules like TGF-β1.[11]
-
FUT4 (α1,3-Fucosyltransferase): Also known as the "myeloid-type" FUT, it is widely expressed in various tissues.[12] FUT4 preferentially uses non-sialylated precursors and is a dominant enzyme in synthesizing LeX and, in concert with FUT1/2, LeY.[7] Its overexpression is directly implicated in gastric cancer development.[9]
-
FUT9 (α1,3-Fucosyltransferase): FUT9 is highly specific for non-sialylated type 2 chains and efficiently generates LeX and LeY antigens.[7][8] Crystal structures of human FUT9 have provided significant insights into the catalytic mechanism and substrate specificity for LeY precursor synthesis.[13][14]
Quantitative Data on FUTs and Lewis Y Expression
Kinetic Parameters of Key Fucosyltransferases
The catalytic efficiency of FUTs determines the rate of LeY synthesis. Kinetic parameters for human FUT9 have been determined using its preferred acceptor substrate.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Human FUT9 | GDP-Fucose | 0.012 | 16.2 | [13] |
| Human FUT9 | Lacto-N-neotetraose (LNnT) | 0.19 | 16.2 | [13] |
Note: Data for other relevant human FUTs with the specific H-type 2 antigen acceptor are sparse in literature, but the values for FUT9 with a similar type 2 chain provide a benchmark for its high efficiency.
Lewis Y Expression in Epithelial Cancers
The overexpression of LeY is a common feature of many carcinomas and often correlates with advanced disease and poor prognosis.[15]
| Cancer Type | Positive Cases (%) | Correlation with Disease Progression | Reference(s) |
| Ovarian Cancer | 88.33% (Malignant) | Expression correlates with clinical FIGO stage. | [4] |
| Gastric & Colorectal | 40 - 50% | Overexpression correlates with increased tumor staging (esp. Stage IV). | [15] |
| Prostate Cancer | 100% (49 specimens) | Stronger staining in poorly differentiated and metastatic tumors. | [15][16] |
| General Epithelial | 40 - 90% | Overexpression is common across many epithelial cancers. | [3] |
Role of Lewis Y in Cancer Signaling
LeY is not merely a surface marker but a functional modulator of oncogenic signaling pathways, contributing to proliferation, invasion, and metastasis.[2][5]
PI3K/Akt Signaling
LeY expression has been shown to activate the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[1] Overexpression of LeY in ovarian cancer cells leads to increased phosphorylation of Akt, promoting cell growth.[1] This suggests that the glycosylation status of receptors on the cell surface can directly influence intracellular signaling cascades.
MAPK/c-Fos Signaling
The MAPK pathway is also implicated in LeY function and regulation. The growth factor TGF-β1 can induce FUT1 expression and subsequent LeY synthesis through a c-Fos/AP-1 dependent mechanism mediated by the MAPK pathway.[11] Furthermore, blocking LeY with antibodies can inhibit the EGFR/MAPK pathway in melanoma, preventing cell proliferation.[11] In ovarian cancer, LeY overexpression promotes invasion by upregulating matrix metalloproteinases (MMP-2 and MMP-9), a process that may also be linked to PI3K/Akt or other signaling pathways.[2]
Detailed Experimental Protocols
Fucosyltransferase Activity Assay (HPLC-based)
This protocol measures FUT activity by quantifying the fucosylated product using high-pressure liquid chromatography (HPLC).[17]
1. Enzyme Source Preparation: a. Harvest cells overexpressing the fucosyltransferase of interest. b. Solubilize cells in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 via sonication for 10 minutes. c. Centrifuge the lysate at 600 x g for 5 minutes at 4°C. d. Collect the supernatant, which serves as the enzyme source.
2. Enzymatic Reaction: a. Prepare a reaction mixture containing:
- Enzyme source (cell supernatant)
- Acceptor substrate (e.g., pyridylamine-labeled H-type 2 antigen)
- Donor substrate: GDP-Fucose
- Reaction buffer (e.g., 100 mM MES buffer, pH 6.5, with 20 mM MnCl₂) b. Incubate the reaction at 37°C for 2 hours. c. Stop the reaction by boiling or adding EDTA. d. Centrifuge at 20,000 x g for 5 minutes at 4°C.
3. HPLC Analysis: a. Inject 10 µL of the supernatant onto an appropriate HPLC column (e.g., TSK-gel ODS-80TS). b. Elute the reaction products using a suitable buffer (e.g., 20 mM ammonium acetate, pH 4.0) at a flow rate of 1.0 mL/min. c. Detect the fucosylated, fluorescently-labeled product and quantify by comparing its peak area to a standard curve.
Analysis of Lewis Y Expression by Immunohistochemistry (IHC)
This method is used to detect the presence and localization of LeY antigen in fixed tissue sections.[4]
1. Tissue Preparation: a. Fix paraffin-embedded tissue sections (5-µm thick) on slides. b. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water. c. Perform antigen retrieval, for example, by heating in a citrate buffer (pH 6.0).
2. Staining Procedure: a. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. b. Block non-specific binding sites with a blocking serum (e.g., goat serum) for 30 minutes. c. Incubate the sections with a primary monoclonal antibody against Lewis Y (e.g., BR96) overnight at 4°C.[16] d. Wash with phosphate-buffered saline (PBS). e. Incubate with a biotinylated secondary antibody for 1 hour. f. Wash with PBS. g. Incubate with a streptavidin-peroxidase complex for 30 minutes. h. Develop the signal using a chromogen like diaminobenzidine (DAB), resulting in a brown precipitate at the antigen site. i. Counterstain with hematoxylin to visualize cell nuclei.
3. Analysis: a. Dehydrate the slides, clear in xylene, and mount with a coverslip. b. Examine under a microscope to assess the intensity and distribution of staining. Staining can be semi-quantitatively scored based on the percentage of positive cells and intensity.
Workflow for Studying FUT Gene Overexpression
This workflow outlines the steps to investigate the functional consequences of upregulating a specific FUT to drive LeY synthesis in a cancer cell line.[1][2]
Conclusion and Future Directions
The synthesis of the this compound is a tightly regulated process orchestrated by specific fucosyltransferases, primarily FUT1/FUT2 and FUT4/FUT9. The aberrant expression of these enzymes in cancer leads to high levels of cell surface LeY, which acts as a key modulator of oncogenic signaling, promoting cell proliferation, survival, and metastasis. The strong association between LeY expression and poor clinical outcomes makes it and its synthesizing FUTs attractive targets for therapeutic intervention.[15][18] Future research will likely focus on developing specific small molecule inhibitors for FUTs like FUT4 and FUT9 and advancing LeY-targeting immunotherapies, such as antibody-drug conjugates, for clinical use in patients with advanced epithelial cancers.[3][18]
References
- 1. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]
- 6. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Partners in crime: The this compound and fucosyltransferase IV in Helicobacter pylori-induced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]
- 16. This compound as detected by the monoclonal antibody BR96 is expressed strongly in prostatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
Lewis Y Antigen: A Comprehensive Technical Guide on a Key Tumor-Associated Carbohydrate Antigen
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is a prominent tumor-associated carbohydrate antigen (TACA) with limited expression in normal adult tissues but significant overexpression in a variety of epithelial cancers. This differential expression profile makes it a compelling target for cancer diagnostics and therapeutics. This technical guide provides an in-depth overview of the Lewis Y antigen, including its structure, biosynthesis, and expression patterns. It further elucidates the multifaceted role of LeY in tumor progression, encompassing its influence on cell signaling, adhesion, angiogenesis, and chemoresistance. Detailed experimental protocols for LeY analysis and quantitative data on its expression in various cancers are also presented to facilitate further research and development in this promising area of oncology.
Introduction
Tumor-associated carbohydrate antigens (TACAs) are a class of glycans that exhibit altered expression patterns on the surface of cancer cells compared to their normal counterparts.[1] These alterations can arise from incomplete synthesis or neo-synthesis of carbohydrate structures.[2] Among the most extensively studied TACAs is the Lewis Y (LeY) antigen, a blood group-related antigen that plays a significant role in cancer pathogenesis.[1][3]
LeY is a difucosylated tetrasaccharide carried on both glycoproteins and glycolipids on the cell surface.[1][4] While its expression is restricted in healthy adult tissues, it is frequently overexpressed in a wide range of epithelial malignancies, including breast, ovarian, colorectal, lung, and gastric cancers.[1][5] This overexpression is often correlated with poor prognosis and advanced tumor stage, highlighting its clinical significance.[3][4] The functional roles of LeY in cancer are diverse, contributing to key malignant phenotypes such as uncontrolled proliferation, enhanced cell survival, invasion, and metastasis.[1] Its surface localization and differential expression make it an attractive biomarker for diagnostics and a promising target for novel anti-cancer therapies, including monoclonal antibodies and antibody-drug conjugates.[5][6][7]
Structure and Biosynthesis of this compound
The this compound is a complex carbohydrate with the specific structure: Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ1-R, where 'R' represents the linkage to either a protein (glycoprotein) or a lipid (glycolipid).[1] It belongs to the type 2 chain Lewis antigens.[8]
The biosynthesis of LeY is a multi-step enzymatic process involving fucosyltransferases (FUTs). The synthesis pathway is as follows:
-
Precursor Formation : The synthesis starts from a type 2 precursor chain (Galβ1-4GlcNAc-R).[9]
-
H antigen synthesis : The "Secretor enzyme" (FUT2) adds a fucose molecule to the galactose (Gal) residue of the type 2 chain, forming the H type 2 antigen (Fucα1-2Galβ1-4GlcNAc-R).[10][11]
-
Lewis Y synthesis : The "Lewis enzyme" (FUT3) then adds a second fucose molecule to the N-acetylglucosamine (GlcNAc) residue of the H type 2 antigen, completing the Lewis Y structure.[8][9]
The overexpression of LeY in cancer cells is often attributed to the upregulated expression of the relevant fucosyltransferases, particularly FUT1 (an α1,2-fucosyltransferase) and FUT3.[2][12]
Expression of Lewis Y in Normal and Cancerous Tissues
In healthy adult tissues, the expression of Lewis Y is generally low and restricted to some epithelial cells and red blood cells.[1][4] However, a dramatic increase in LeY expression is a common feature of many human cancers of epithelial origin.[1]
Quantitative Data on Lewis Y Expression
The following tables summarize the expression of this compound across various cancer types as determined by immunohistochemistry (IHC).
Table 1: Lewis Y Expression in Various Carcinomas
| Cancer Type | Percentage of LeY-Positive Cases | Reference |
| Ovarian Cancer | 75% | [13] |
| Gastric Cancer | 40-50% | [7] |
| Small Cell Lung Cancer (SCLC) | 74% (of assessable samples) | [6] |
| Hepatocellular Carcinoma (HCC) | 43.5% | [14] |
| Oral Squamous Cell Carcinoma (OSCC) | 91.3% (tissues), 100% (cell lines) | [9] |
Table 2: Lewis Y Expression in Colorectal Cancer
| Tissue Type | LeY Expression | Reference |
| Normal Colonic Tissue | 20-45% of samples | [15][16] |
| Colonic Carcinoma Tissue | Almost all samples | [15][16] |
Table 3: Lewis Y Expression in Breast Cancer
| LeY Expression Level | Percentage of Cases (n=660) | Reference |
| Negative | 56% | [17] |
| Low (<25% positive cells) | 17% | [17] |
| Extensive (>75% positive cells) | 8% | [17] |
Table 4: Lewis Y Expression on Cancer Cell Lines (Flow Cytometry)
| Cell Line | Cancer Type | Anti-Lewis Y Antibody | Expression Level | Reference |
| MCF-7 | Breast Cancer | m3s193 mAb | High | [18] |
| T47D | Breast Cancer | m3s193 mAb | High | [18] |
| MDA-MB-231 | Breast Cancer | m3s193 BsAb | High | [18] |
| NCI-N87 | Gastric Cancer | m3s193 mAb | High | [18] |
| A431 | Skin Cancer | hu3S193 | High | [18] |
Role of Lewis Y in Cancer Progression
Lewis Y is not merely a passive biomarker but an active participant in cancer progression, influencing multiple signaling pathways and cellular processes that contribute to the malignant phenotype.[1]
Modulation of Cell Signaling Pathways
LeY can physically interact with and modify the function of key cell surface receptors, often leading to the constitutive activation of growth-promoting pathways.[1]
-
EGFR Pathway : LeY is found on the epidermal growth factor receptor (EGFR) and can enhance its tyrosine phosphorylation, leading to the activation of downstream signaling cascades.[13] In some contexts, however, LeY on EGFR has been shown to reduce EGF binding and suppress signaling.[9]
-
PI3K/Akt Pathway : The expression of LeY can lead to the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a central regulator of cell survival and proliferation.[19][20] Inhibition of this pathway can dramatically reduce the growth of LeY-overexpressing cells.[20]
-
MAPK/COX-2 Pathway : Anti-LeY antibodies have been shown to enhance the therapeutic efficacy of celecoxib against gastric cancer by downregulating the MAPKs/COX-2 signaling pathway.[7]
Role in Cell Adhesion and Invasion
LeY plays a crucial role in cell adhesion, which is fundamental for tumor cell invasion and metastasis.[5]
-
CD44-Mediated Adhesion : LeY is a structural component of the CD44 molecule and enhances CD44-mediated adhesion and spreading of ovarian cancer cells to hyaluronan (HA) in the extracellular matrix.[21]
-
Integrin Signaling : LeY can be carried by glycoproteins that associate with integrins, such as β1 integrin, influencing cell-matrix adhesion and downstream signaling events that are vital for angiogenesis.[19]
-
MMP Expression : Overexpression of LeY in ovarian cancer cells has been shown to increase the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate invasion.[4]
Contribution to Angiogenesis
Emerging evidence indicates that LeY is a critical mediator of tumor-induced angiogenesis, the formation of new blood vessels that supply nutrients to growing tumors.[19][22]
-
VEGF Signaling : LeY is often co-expressed with VEGF receptors (VEGFRs) on endothelial cells and can modulate their activity. It may enhance the binding of VEGF to its receptor, VEGFR-2, thereby promoting endothelial cell proliferation, migration, and survival.[19]
-
Upregulation of Growth Factors : LeY expression in ovarian cancer cells has been linked to increased expression of pro-angiogenic factors such as TGF-β1, VEGF, and b-FGF.[3][23]
Chemoresistance
LeY expression has been associated with resistance to chemotherapy in ovarian cancer.[12] The overexpression of LeY can activate signaling pathways that lead to the upregulation of anti-apoptotic proteins like Bcl-2, forming a positive feedback loop that induces chemoresistance.[12]
Lewis Y as a Therapeutic Target
The high expression of LeY on tumor cells and its limited presence in normal tissues make it an attractive target for cancer therapy.[1] Several therapeutic strategies targeting LeY are under investigation.
-
Monoclonal Antibodies (mAbs) : Humanized anti-LeY mAbs, such as hu3S193, have shown tumor-targeting capabilities in clinical trials for small cell lung cancer.[6] These antibodies can mediate immune-dependent cytotoxicity.[5]
-
Antibody-Drug Conjugates (ADCs) : ADCs that link a potent cytotoxic agent to an anti-LeY antibody can deliver the toxin directly to cancer cells, minimizing damage to healthy tissues.[5]
-
Bispecific Antibodies : Novel T-cell engaging bispecific antibodies targeting both LeY and CD3 have demonstrated potent therapeutic efficacy against gastric cancer in preclinical models by redirecting T-cells to kill tumor cells.[7]
-
CAR-T Cell Therapy : T-cells can be genetically engineered to express chimeric antigen receptors (CARs) that recognize LeY, enabling them to specifically target and eliminate cancer cells.[24]
Experimental Protocols for this compound Analysis
Accurate detection and quantification of LeY expression are crucial for both research and clinical applications. Immunohistochemistry and flow cytometry are two commonly used techniques.
Immunohistochemistry (IHC) Protocol for LeY
IHC allows for the visualization of LeY expression within the context of tumor tissue architecture.
-
Deparaffinization and Rehydration : Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.[25]
-
Antigen Retrieval : Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).[25]
-
Blocking : Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific protein binding with a blocking serum.[25]
-
Primary Antibody Incubation : Incubate with a primary monoclonal antibody against Lewis Y overnight at 4°C.[25]
-
Detection System : Use a horseradish peroxidase (HRP)-conjugated secondary antibody system.[25]
-
Chromogen Application : Visualize the antigen-antibody complex using 3,3'-Diaminobenzidine (DAB).[25]
-
Counterstaining : Lightly counterstain the nuclei with hematoxylin.[25]
-
Dehydration and Mounting : Dehydrate the slides and coverslip with a permanent mounting medium.[25]
-
Analysis : Score slides based on staining intensity and the percentage of positive tumor cells. The H-Score can be calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)].[25]
Flow Cytometry Protocol for LeY
Flow cytometry provides a quantitative analysis of LeY expression on the cell surface of single cells.
-
Cell Preparation : Prepare a single-cell suspension from fresh tumor tissue or cell lines.[18][25] Ensure cell viability is >90%.[18]
-
Cell Staining :
-
Adjust the cell concentration to 1 x 10^6 cells/mL.[18]
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.[18]
-
Add the optimal concentration of a fluorophore-conjugated anti-Lewis Y antibody or an unconjugated primary antibody followed by a fluorescent secondary antibody.[18][25]
-
Incubate for 30 minutes at 4°C in the dark.[18]
-
-
Washing : Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound antibodies.[18][25]
-
Acquisition : Resuspend the cell pellet in 300-500 µL of Staining Buffer and analyze the samples on a flow cytometer.[18] Use an isotype control to set the negative gate for fluorescence.[18]
Conclusion
The this compound is a critical player in the landscape of tumor-associated carbohydrate antigens. Its overexpression in a wide array of epithelial cancers and its functional involvement in key aspects of tumor progression, including signaling, adhesion, angiogenesis, and chemoresistance, underscore its importance in oncology. The differential expression pattern of LeY provides a therapeutic window for the development of targeted therapies, which are showing promise in preclinical and clinical studies. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing our understanding of LeY biology and translating this knowledge into novel and effective cancer treatments.
References
- 1. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]
- 2. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Y Promotes Growth and Adhesion of Ovarian Carcinoma-Derived RMG-I Cells by Upregulating Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
- 6. Targeting Lewis Y (Le(y)) in small cell lung cancer with a humanized monoclonal antibody, hu3S193: a pilot trial testing two dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]
- 9. Lewis y Expressed in Oral Squamous Cell Carcinoma Attenuates Malignant Properties via Down-regulation of EGF Signaling | Anticancer Research [ar.iiarjournals.org]
- 10. Lewis Antigen System Overview - Creative Biolabs [creative-biolabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Lewis(y) antigen-mediated positive feedback loop induces and promotes chemotherapeutic resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lewis(y) antigen stimulates the growth of ovarian cancer cells via regulation of the epidermal growth factor receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound expression in hepatocellular carcinoma. An immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High expression of Lewis y/b antigens is associated with decreased survival in lymph node negative breast carcinomas [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancive effects of this compound on CD44-mediated adhesion and spreading of human ovarian cancer cell line RMG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-angiogenesis: making the tumor vulnerable to the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lewis Y promotes growth and adhesion of ovarian carcinoma-derived RMG-I cells by upregulating growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Lewis-Y carbohydrate antigen is expressed by many human tumors and can serve as a target for genetically redirected T cells despite the presence of soluble antigen in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Unveiling the Glycan Shield: Expression Patterns of Lewis Y in Normal and Cancerous Tissues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis Y (LeY) antigen, a difucosylated oligosaccharide blood group antigen, has garnered significant attention in oncology for its distinct expression patterns in normal and malignant tissues. While its presence is limited and often spatially restricted in healthy tissues, LeY is frequently overexpressed in a variety of epithelial cancers, including but not limited to ovarian, breast, colorectal, gastric, and lung carcinomas.[1][2] This differential expression profile makes LeY an attractive biomarker for cancer diagnostics and a promising target for novel therapeutic strategies, such as antibody-drug conjugates (ADCs) and immunotherapies.[1][3] This technical guide provides a comprehensive overview of LeY expression, detailing quantitative data, experimental methodologies for its detection, and the signaling pathways it modulates in cancer progression.
Data Presentation: Quantitative Expression of Lewis Y
The following tables summarize the quantitative expression of Lewis Y antigen in various cancerous tissues compared to their normal counterparts, as determined by immunohistochemistry (IHC). The data is presented as the percentage of positive cases and, where available, includes details on staining intensity and localization.
Table 1: Lewis Y Expression in Ovarian Tissues
| Tissue Type | Number of Cases | Positive Expression Rate (%) | Key Findings & Citations |
| Malignant Epithelial Ovarian Tumor | 60 | 88.33% | Significantly higher expression compared to borderline, benign, and normal tissues.[4][5] Expression levels correlate with clinical FIGO stage and tumor differentiation.[4][5] |
| Borderline Ovarian Tumor | 30 | 60.00% | Higher expression than benign and normal tissues.[4][5] |
| Benign Ovarian Tumor | 30 | 33.33% | Low level of expression.[4] |
| Normal Ovarian Tissue | 10 | 0% | No expression detected.[4][5] |
| Malignant Epithelial Ovarian Tumor | 95 | 81.05% | Significantly higher than borderline (51.53%), benign (25%), and normal (0%) tissues.[6] |
| Chemoresistant Ovarian Cancer | 37 | 91.89% | Significantly higher positive rate and intensity compared to chemosensitive tumors (61.82%). |
Table 2: Lewis Y Expression in Colorectal Tissues
| Tissue Type | Number of Cases | Positive Expression Rate (%) | Key Findings & Citations |
| Colonic Carcinoma | 42 | Nearly 100% | LeY expression is observed in almost all colonic carcinoma tissues. |
| Normal Colon Tissue | 42 | 20-45% | Expression is significantly lower in normal tissue compared to cancerous tissue. |
Table 3: Lewis Y Expression in Breast Tissues
| Tissue Type | Number of Cases | Positive Expression Rate (%) | Key Findings & Citations |
| Breast Carcinoma | 660 | 44% (294/660 with any level of expression) | Higher expression is associated with high histological grade and poor prognosis tumors. Expression varies from 44%-90% depending on the study.[2] |
| Normal Breast Tissue | - | Lower than in tumor tissue | Expression in normal epithelial tissue is often restricted to the secretory borders.[2] |
Table 4: Lewis Y Expression in Gastric Tissues
| Tissue Type | Number of Cases | Positive Expression Rate (%) | Key Findings & Citations |
| Gastric Carcinoma | - | 20-40% | Decreased expression of LeY was observed in gastric adenomas and carcinomas compared to normal deep glands. |
| Normal Gastric Deep Glands | - | 100% | LeY was detected in all normal deep glands. |
Table 5: Lewis Y Expression in Prostate Tissues
| Tissue Type | Number of Cases | Positive Expression Rate (%) | Key Findings & Citations |
| Primary Prostatic Adenocarcinoma | 49 | 100% | All specimens of primary prostatic adenocarcinoma examined showed immuno-staining. |
| Poorly Differentiated Tumors | - | High | Demonstrated the greatest extent of immuno-staining compared to moderately and well-differentiated adenocarcinoma. |
| Metastatic Lesions | 7 | 100% | Strong immuno-staining was detected in all metastatic tumors examined. |
| Benign Glands (Basal Cells) | 30 | 96.7% (29/30) | Strong immuno-staining was detected within the basal cells of benign glands. |
| Benign Glands (Secretory Epithelium) | 30 | 33.3% (10/30) | Weak immuno-staining of the secretory (luminal) epithelium was detected in a minority of specimens. |
Table 6: Lewis Y Expression in Non-Small Cell Lung Cancer (NSCLC)
| Tissue Type | Number of Cases | Positive Expression Rate (%) | Key Findings & Citations |
| Resected Pathologic Stage 1-3a NSCLC | 236 | 75.8% | LeY expression was a significant independent factor to predict better survival. |
| Moderately to Well-Differentiated NSCLC | - | 81.2% | Higher percentage of LeY-positive patients compared to poorly differentiated cancer. |
| Poorly Differentiated NSCLC | - | 67.2% | Lower percentage of LeY-positive patients. |
Experimental Protocols
Accurate detection and quantification of Lewis Y expression are paramount for both research and clinical applications. The following are detailed protocols for the most common techniques employed.
Immunohistochemistry (IHC) Protocol for Lewis Y Detection
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Tissue Preparation and Deparaffinization:
-
Cut 4-µm thick sections from FFPE tissue blocks and mount on positively charged slides.
-
Deparaffinize slides in xylene (2 changes for 10 minutes each).
-
Rehydrate through a graded series of ethanol (100% twice for 10 minutes, 95% for 5 minutes, 70% for 5 minutes, 50% for 5 minutes).
-
Rinse with cold running tap water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0).
-
Immerse slides in the buffer and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
Block non-specific protein binding with a universal blocking serum (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary monoclonal antibody against Lewis Y (e.g., clone F-3) diluted in antibody diluent.
-
Incubation is typically performed overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Wash slides to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody system according to the manufacturer's instructions.
-
-
Chromogen and Counterstaining:
-
Visualize the antigen-antibody complex by incubating with a chromogen solution such as 3,3'-Diaminobenzidine (DAB).
-
Monitor the color development under a microscope.
-
Lightly counterstain the nuclei with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
-
Analysis:
-
Score slides based on staining intensity (e.g., 0 for negative, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive tumor cells.
-
An H-Score can be calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], with a maximum score of 300.
-
Flow Cytometry Protocol for Cell Surface Lewis Y Detection
This protocol is suitable for single-cell suspensions from fresh tissues or cell cultures.
-
Single-Cell Suspension Preparation:
-
Fc Receptor Blocking:
-
Resuspend approximately 1x10^6 cells in a staining buffer (e.g., PBS with 1-2% FBS).
-
Block Fc receptors to prevent non-specific antibody binding by incubating with an Fc blocking reagent.[3]
-
-
Antibody Staining:
-
Washing:
-
Data Acquisition:
Western Blot Protocol for Lewis Y-Containing Glycoproteins
This protocol details the detection of LeY on glycoproteins following immunoprecipitation.
-
Cell Lysate Preparation:
-
Wash cultured cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[3]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 12,000 rpm for 10-15 minutes at 4°C.[3]
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with a primary antibody against Lewis Y overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T).
-
-
Secondary Antibody Incubation and Detection:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as described in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Mandatory Visualization
Signaling Pathways
Lewis Y is not merely a surface marker but an active participant in cellular signaling, influencing cancer cell proliferation, adhesion, and migration.
Caption: Lewis Y mediated signaling pathways in cancer.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental techniques used to analyze Lewis Y expression.
References
- 1. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 2. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Role of Lewis Y Antigen in Cell-Cell Recognition and Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is a critical player in cellular communication, orchestrating key aspects of cell-cell recognition and adhesion. While its expression is tightly regulated during embryogenesis and restricted in adult tissues, LeY is frequently overexpressed in a multitude of epithelial-derived cancers, including ovarian, breast, and colorectal cancers. This aberrant expression is not merely a passive marker of malignancy; instead, LeY actively drives tumor progression by modulating cell adhesion, proliferation, and signaling. This technical guide provides an in-depth examination of the molecular mechanisms through which LeY mediates these processes, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved. Understanding the multifaceted role of LeY is paramount for developing novel diagnostics and targeted therapeutics against cancers characterized by its expression.
Introduction to Lewis Y Antigen
The this compound is a blood group-related tetrasaccharide with the chemical structure Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ1-R. It is synthesized by the action of fucosyltransferases (FUTs), specifically α1,2-fucosyltransferase (FUT1 or FUT2) and α1,3/4-fucosyltransferase (FUT3), which add fucose residues to a precursor oligosaccharide chain. LeY is typically attached to either proteins (forming glycoproteins) or lipids (forming glycolipids) on the cell membrane, where it acts as a terminal glycan motif.
Its expression is predominant during embryogenesis, where it is involved in intercellular adhesion and communication. In healthy adults, LeY expression is limited to the surfaces of granulocytes and some epithelial cells. However, its re-expression and overexpression on the surface of cancer cells are strongly associated with poor prognosis, metastasis, and chemoresistance. This correlation stems from its direct involvement in cell-cell recognition, adhesion to the extracellular matrix (ECM), and the modulation of oncogenic signaling pathways.
Molecular Mechanisms of LeY in Cell Recognition and Adhesion
LeY's role in adhesion is multifaceted, involving both homotypic (cancer cell to cancer cell) and heterotypic (cancer cell to other cell types, e.g., endothelial cells) interactions, as well as adhesion to the ECM. These interactions are mediated by LeY acting as a ligand or by its modification of adhesion receptors.
-
Interaction with Integrins: LeY is often a structural component of integrin subunits, such as αv, β1, and β3.[1][2] This glycosylation can directly influence integrin conformation and function, thereby modulating cell-matrix adhesion, a critical step in invasion and metastasis.[1] By altering integrin-mediated adhesion, LeY can trigger downstream signaling events that promote cell survival and proliferation.
-
Modification of CD44: CD44 is a major cell surface receptor for hyaluronic acid (HA), a key component of the ECM. LeY antigen is structurally part of the CD44 molecule. Overexpression of LeY on CD44 enhances the adhesion and spreading of cancer cells on HA-coated surfaces.[3][4] Blocking LeY with a monoclonal antibody significantly inhibits this CD44-mediated adhesion.[4]
-
Role in Metastasis: The adhesive properties conferred by LeY are crucial for the metastatic cascade. LeY-mediated adhesion allows tumor cells to invade surrounding tissues, enter the bloodstream (intravasation), adhere to endothelial cells at distant sites, and exit the bloodstream (extravasation) to form secondary tumors.[5][6]
Signaling Pathways Modulated by LeY-Mediated Adhesion
The engagement of LeY on the cell surface, either through direct binding or by modifying adhesion receptors, activates several key signaling pathways that drive cancer progression.
-
PI3K/Akt Signaling Pathway: Overexpression of LeY has been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[6][7] This pathway is a central regulator of cell growth, proliferation, and survival. Activation of Akt by LeY-mediated signaling helps cancer cells evade apoptosis and sustain their growth.[7]
-
MAPK/c-Fos Pathway: Transforming growth factor-beta 1 (TGF-β1) can induce LeY expression by activating the MAPK pathway, which in turn activates the transcription factor c-Fos. c-Fos then upregulates the expression of FUT1, a key enzyme in LeY synthesis, creating a positive feedback loop. The MAPK pathway is also implicated in LeY-mediated cell proliferation.
-
Regulation of MMPs and TIMPs: LeY overexpression can alter the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). Specifically, LeY has been shown to increase the expression of MMP-2 and MMP-9 while decreasing the expression of TIMP-1 and TIMP-2.[6] This shift promotes the degradation of the ECM, facilitating tumor cell invasion and migration.[6]
Below are diagrams illustrating the biosynthesis of Lewis Y and the signaling cascades it influences.
Quantitative Data on Lewis Y Expression and Function
The following tables summarize quantitative findings from various studies, highlighting the correlation between LeY expression and cancer progression.
Table 1: Expression of Lewis Y and Associated Molecules in Ovarian Tissues
| Tissue Type | LeY Positive Rate (%) | Integrin αv Positive Rate (%) | Integrin β3 Positive Rate (%) | CD44 Expression (Relative) |
| Normal Ovarian | 0%[2] | 5.00%[2] | 15.00%[2] | - |
| Benign Tumor | 25.00% - 33.33%[2] | 10.00%[2] | 15.00%[2] | - |
| Borderline Tumor | 51.35% - 60.00%[2] | 45.94%[2] | 40.54%[2] | - |
| Malignant Tumor | 81.05% - 88.33%[2] | 78.95%[2] | 82.11%[2] | 1.46x increase vs. low LeY cells[4] |
Table 2: Correlation of Lewis Y Expression with Clinicopathological Features in Ovarian Cancer
| Feature | LeY Positive Rate (%) | P-Value |
| Chemoresistance | ||
| Chemo-resistant | 91.89% | <0.05 |
| Chemo-sensitive | 61.82% | |
| Abdominal Metastasis | ||
| Metastasis Positive | 91.67%[2] | <0.01[2] |
| Metastasis Negative | 62.85%[2] | |
| Differentiation | ||
| Poorly Differentiated | 88.89%[2] | <0.05[2] |
| High-Moderate Differentiated | 58.82%[2] |
Table 3: Functional Impact of Lewis Y Modulation in Ovarian Cancer Cells (RMG-I-H vs. RMG-I)
| Assay | Endpoint | Result | Reference |
| Adhesion to Hyaluronic Acid (HA) | Cell Adhesion & Spreading | Significantly enhanced in LeY-high cells | [4] |
| Adhesion to HA with anti-LeY Ab | Inhibition of Adhesion | Adhesion decreased by 62.31% | [4] |
| Proliferation with anti-LeY Ab | Inhibition of Proliferation | Up to 57.80% inhibition at Day 5 | |
| Protein Expression | MMP-2, MMP-9 | Increased in LeY-high cells | [6] |
| Protein Expression | TIMP-1, TIMP-2 | Decreased in LeY-high cells | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of LeY antigen function. Below are protocols for key experiments.
Immunohistochemistry (IHC) for LeY Detection in Tissues
This protocol is for the detection of LeY antigen in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x, 10 min each).
-
Rehydrate through a graded ethanol series: 100% (2x, 5 min), 95% (5 min), 70% (5 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking and Staining:
-
Wash slides with PBS (3x, 5 min).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
-
Wash with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., mouse anti-human LeY monoclonal antibody, diluted 1:100) overnight at 4°C in a humidified chamber.
-
Wash with PBS (3x, 5 min).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with avidin-biotin-peroxidase complex (ABC reagent) according to the manufacturer's instructions.
-
-
Detection and Mounting:
-
Develop the signal with a diaminobenzidine (DAB) substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Positive Result: Brownish-yellow granules in the cytoplasm and/or cell membrane.[7]
-
Cell Adhesion Assay (Static)
This assay quantifies the adhesion of cancer cells to an ECM component like hyaluronic acid (HA).
-
Plate Coating:
-
Coat wells of a 96-well plate with 100 µL of HA solution (e.g., 100 µg/mL in PBS).
-
Incubate overnight at 4°C.
-
Wash wells with PBS (3x) and block with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Preparation:
-
Harvest cancer cells (e.g., RMG-I) and resuspend in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
For antibody blocking experiments, pre-incubate cells with anti-LeY monoclonal antibody (e.g., 20 µg/mL) or an isotype control antibody for 30 minutes at 37°C.
-
-
Adhesion:
-
Wash the coated plate with PBS.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells with PBS (2-3x) to remove non-adherent cells.
-
Quantify adherent cells. This can be done by:
-
Crystal Violet Staining: Fix cells with 4% paraformaldehyde, stain with 0.1% crystal violet, wash, and solubilize the dye with 10% acetic acid. Read absorbance at ~570 nm.
-
Fluorescent Labeling: Pre-label cells with a fluorescent dye (e.g., Calcein-AM) before the assay. After washing, read fluorescence on a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of adherent cells relative to the total number of cells seeded. Compare results between different conditions (e.g., control vs. antibody-treated).
-
References
- 1. Lewis blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]
- 3. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Core of Cellular Control: A Technical Guide to Signal Transduction Pathways Modulated by Lewis Y Antigen Expression
For Researchers, Scientists, and Drug Development Professionals
The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is a critical regulator of cellular behavior, particularly in the context of cancer. Its overexpression on the surface of epithelial-derived tumor cells is not merely a passive marker but an active participant in modulating intricate signal transduction pathways that govern cell proliferation, survival, adhesion, and drug resistance. This technical guide provides an in-depth exploration of the core signaling cascades influenced by LeY expression, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.
Lewis Y and the PI3K/Akt Signaling Pathway: A Central Axis for Cell Proliferation and Survival
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a pivotal signaling cascade that is frequently activated by LeY expression, promoting cell growth and survival in various cancers, including ovarian carcinoma.[1]
Mechanism of Activation
Elevated expression of LeY on the cell surface can lead to the activation of the PI3K/Akt signaling pathway.[1] This activation results in an increase of phosphorylated lipid second messengers at the plasma membrane, which in turn recruit and activate key signaling intermediates like Akt.[1] The phosphorylation level of Akt is notably elevated in cells that overexpress LeY.[1]
Downstream Effects
The activation of the PI3K/Akt pathway by LeY is directly linked to increased cell proliferation.[1] Inhibition of this pathway with specific inhibitors like LY294002 has been shown to dramatically inhibit the growth of LeY-overexpressing cells, highlighting the dependency of these cells on this signaling axis for their proliferative advantage.[1] Furthermore, the PI3K/Akt pathway is a major mediator of cell survival through the direct inhibition of pro-apoptotic proteins.[2]
Quantitative Data on PI3K/Akt Pathway Modulation
| Cell Line | Condition | Key Protein Analyzed | Fold Change/Observation | Reference |
| RMG-I (Ovarian Cancer) | LeY Overexpression | Phospho-Akt | Apparently elevated | [1] |
| RMG-I-H (LeY high) | Treatment with LY294002 (PI3K inhibitor) | Cell Growth | Dramatically inhibited | [1] |
| RMG-I-H (LeY high) | Treatment with anti-LeY antibody | Phospho-Akt | Decreased | [3] |
Experimental Workflow: Analysis of PI3K/Akt Pathway Activation
Caption: Workflow for investigating LeY-mediated PI3K/Akt signaling.
Modulation of EGFR Signaling by Lewis Y Glycosylation
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, and its activity can be modulated by the glycosylation status, including the presence of the LeY antigen.[4]
Mechanism of Modulation
The presence of LeY on EGFR can physically hinder the binding of its ligand, Epidermal Growth Factor (EGF).[4] This steric hindrance leads to a reduction in the number of available EGF-binding sites on the cell surface.[4] Consequently, upon EGF stimulation, both the phosphorylation and dimerization of EGFR are suppressed in cells with high LeY expression.[4]
Functional Consequences
The LeY-mediated suppression of EGFR signaling results in attenuated malignant properties in oral squamous cell carcinoma cells.[4] This includes reduced cell proliferation and invasion.[4] These findings suggest that in some contexts, LeY can act as a negative regulator of EGFR-driven tumorigenesis.
Quantitative Data on EGFR Pathway Modulation
| Cell Line | Condition | Key Observation | Reference |
| OSCC cell lines | High LeY expression | Reduced EGF binding sites | [4] |
| OSCC cell lines | High LeY expression | Suppressed EGFR phosphorylation upon EGF stimulation | [4] |
| OSCC cell lines | High LeY expression | Suppressed EGFR dimer formation upon EGF stimulation | [4] |
Signaling Pathway Diagram: LeY-mediated EGFR Inhibition
Caption: LeY antigen hinders EGF binding to EGFR, suppressing downstream signaling.
Integrin/FAK Signaling and Cell Adhesion
LeY antigen is also involved in modulating cell adhesion through its association with integrins, transmembrane receptors that mediate cell-matrix interactions.[5]
LeY as a Component of Integrins
Studies have shown that the LeY antigen can be carried by integrin αvβ3.[5] This glycosylation of integrins plays a critical role in their adhesive functions.
Activation of FAK and Downstream Events
The interaction of LeY-carrying integrins with the extracellular matrix can activate Focal Adhesion Kinase (FAK), a key mediator of integrin signaling.[5] Phosphorylation of FAK is a crucial event that initiates downstream signaling cascades, influencing cell adhesion, migration, and survival.[5][6] Antibody blockade of LeY or integrin αvβ3 has been shown to prevent FAK phosphorylation and decrease cell adhesion.[5]
Quantitative Data on Integrin/FAK Pathway Modulation
| Cell Line | Condition | Key Observation | Reference |
| RL95-2 | Knockdown of FUT4 (reduces LeY) | Prevents FAK phosphorylation | [5] |
| RL95-2 | Antibody blockade of LeY | Prevents FAK phosphorylation | [5] |
| RL95-2 | Antibody blockade of integrin αvβ3 | Prevents FAK phosphorylation | [5] |
| RMG-I-H (LeY high) | Adhesion to Hyaluronan (HA) | Adhesion decreased by 62.31% after LeY blocking | [7] |
Signaling Pathway Diagram: LeY-Integrin-FAK Signaling
Caption: LeY on integrins mediates FAK activation and cell adhesion.
Lewis Y and Chemoresistance
The expression of LeY has been linked to resistance to chemotherapeutic agents in ovarian cancer.[8] This is associated with the modulation of genes related to drug resistance and apoptosis.
Regulation of Drug Resistance-Associated Proteins
LeY antigen expression is associated with the regulation of multiple drug resistance-associated proteins.[9] In ovarian cancer cells with high LeY expression, there is an upregulation of MRP1, MRP2, protein kinase C-alpha (PKC-alpha), and topoisomerase I (Topo I) mRNAs.[9] Treatment with an anti-LeY monoclonal antibody can lead to a decrease in the expression of these genes.[9]
Involvement in Apoptotic Pathways
A positive feedback loop involving LeY and Annexin A4 (ANXA4) has been identified, which promotes chemoresistance.[8] ANXA4, which itself can be modified with the LeY structure, is upregulated in drug-resistant cells.[8] This leads to an increase in the expression of anti-apoptotic proteins like Bcl-2.[8] Blocking LeY with an antibody can decrease the expression of these apoptosis-related proteins.[8]
Quantitative Data on Chemoresistance Modulation
| Cell Line/Tissue | Condition | Key Observation | Reference |
| RMG-I-H (LeY high) | Compared to RMG-I (LeY low) | Upregulation of MRP1, MRP2, PKC-alpha, Topo I mRNAs | [9] |
| RMG-I-H (LeY high) | Treatment with anti-LeY antibody | Decreased expression of MDR-1, MRP1, MRP2, PKC-alpha, Topo I mRNAs | [9] |
| Chemoresistant Ovarian Cancer Cells | - | Increased expression of ANXA4 (contains LeY structure) | [8] |
| Chemoresistant Ovarian Cancer Cells | - | Increased expression of Bcl-2 | [8] |
| Chemoresistant Ovarian Cancer Cells | Treatment with anti-LeY antibody | Decreased expression of apoptosis-related proteins | [8] |
Detailed Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol is for the detection of phosphorylated proteins such as p-Akt.
1. Sample Preparation:
-
Culture cells to 70-80% confluency.
-
For stimulation or inhibition studies, serum-starve cells for 12-24 hours.[3]
-
Treat cells with specific inhibitors (e.g., LY294002 at 25 µM) or antibodies (e.g., anti-LeY antibody at 20 µg/ml) for the desired time.[1]
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[3][10]
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10][11]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[11]
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10][11]
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[10][12]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C.[3]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again as in the previous step.
-
Detect the signal using an ECL detection system.[1]
Immunoprecipitation of LeY-Containing Glycoproteins
This protocol is for isolating glycoproteins carrying the LeY antigen.
1. Cell Lysis:
-
Prepare cell lysates using a non-denaturing lysis buffer to preserve protein complexes.[11]
-
Determine the protein concentration.
2. Pre-clearing (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads and transfer the supernatant to a new tube.[11]
3. Immunoprecipitation:
-
Add 2-5 µg of anti-Lewis Y antibody or an isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.[11]
-
Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.[11]
4. Washing:
-
Pellet the beads and wash them at least five times with wash buffer to remove non-specifically bound proteins.[11]
5. Elution:
-
Resuspend the beads in 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.[11]
-
Pellet the beads and collect the supernatant for analysis by Western blotting.
Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of LeY on cell proliferation.
1. Cell Seeding:
-
Seed 2 x 10³ cells per well in a 96-well plate.[1]
2. Treatment (if applicable):
-
For inhibition studies, add anti-LeY antibody (e.g., 20 µg/ml) or other inhibitors to the wells.[1] Include appropriate controls.
3. Incubation:
-
Incubate the plate for the desired time period (e.g., for 7 consecutive days, with measurements taken daily).[1]
4. MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/ml.
-
Incubate for 4 hours at 37°C.[1]
5. Solubilization and Measurement:
-
Lyse the cells and dissolve the formazan crystals with DMSO.
-
Read the absorbance at a wavelength of 490 nm using a microplate reader.[1]
Cell Adhesion Assay
This protocol is for evaluating the role of LeY in cell adhesion.
1. Plate Coating:
-
Coat the wells of a 96-well plate with an extracellular matrix component such as Hyaluronan (HA).
2. Cell Preparation and Treatment:
-
Prepare a single-cell suspension.
-
For inhibition studies, pre-incubate the cells with an anti-LeY antibody or a control antibody.[7]
3. Adhesion:
-
Add the cell suspension to the coated wells and incubate for a specific period to allow for cell adhesion.
4. Washing:
-
Gently wash the wells to remove non-adherent cells.
5. Quantification:
-
Quantify the number of adherent cells, for example, by staining with crystal violet and measuring the absorbance or by using a fluorescent dye-based assay.
This in-depth guide provides a foundational understanding of the critical role of Lewis Y antigen in modulating key signal transduction pathways that drive cancer progression. The provided data, diagrams, and protocols are intended to serve as a valuable resource for researchers and drug development professionals in their efforts to target LeY-mediated signaling for therapeutic benefit.
References
- 1. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Lewis y Expressed in Oral Squamous Cell Carcinoma Attenuates Malignant Properties via Down-regulation of EGF Signaling | Anticancer Research [ar.iiarjournals.org]
- 5. Difucosylated oligosaccharide Lewis Y is contained within integrin αvβ3 on RL95-2 cells and required for endometrial receptivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enhancive effects of this compound on CD44-mediated adhesion and spreading of human ovarian cancer cell line RMG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis(y) antigen-mediated positive feedback loop induces and promotes chemotherapeutic resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the gene expression of multiple drug resistance-associated proteins in human ovarian cancer RMG-I-H cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. benchchem.com [benchchem.com]
- 12. westernblot.cc [westernblot.cc]
Understanding the Immunogenicity of Lewis Y Carbohydrate Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, has emerged as a significant tumor-associated carbohydrate antigen (TACA). Its overexpression on a wide variety of epithelial-derived cancers, including breast, ovarian, colon, and prostate cancers, coupled with its limited expression in normal adult tissues, makes it an attractive target for cancer immunotherapy.[1] This technical guide provides a comprehensive overview of the immunogenicity of LeY carbohydrate structures, detailing the immunological responses it elicits, the experimental protocols to assess these responses, and the signaling pathways it modulates. The aim is to equip researchers, scientists, and drug development professionals with the core knowledge required to advance the development of LeY-targeted cancer therapies.
Introduction to Lewis Y Immunogenicity
The Lewis Y antigen is a blood group-related carbohydrate with the structure Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ1-R.[2] As a TACA, its potential as a vaccine candidate and a target for monoclonal antibody and CAR-T cell therapies is under extensive investigation. However, like many carbohydrate antigens, LeY is poorly immunogenic on its own. This is primarily because carbohydrate antigens are typically T-cell independent antigens, which are inefficient at inducing a robust, long-lasting, T-cell dependent immune response characterized by IgG antibody production and the formation of memory B-cells.[1]
To overcome this challenge, various strategies have been developed to enhance the immunogenicity of LeY. The most common approach is to conjugate the LeY oligosaccharide to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[1][3] The carrier protein provides T-cell epitopes that, when recognized by T-helper cells, lead to the activation of LeY-specific B-cells and subsequent class switching to produce high-affinity IgG antibodies against LeY.[1] The use of adjuvants, such as QS-21, is also critical in potentiating the immune response to LeY-conjugate vaccines.[1]
Quantitative Analysis of Immune Responses to Lewis Y
The immunogenicity of Lewis Y-based vaccines and therapies is evaluated by quantifying the humoral and cellular immune responses. This section presents a summary of key quantitative data from preclinical and clinical studies.
Antibody Titers
The production of anti-LeY antibodies, particularly class-switched IgG antibodies, is a primary indicator of a successful immune response. Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying these antibody titers.
| Immunogen | Host | Adjuvant | IgM Titer (Endpoint Dilution) | IgG Titer (Endpoint Dilution) | Reference |
| LeY-KLH | Mice | QS-21 | Moderate | High | [3] |
| GD3-KLH, MUC1-KLH, MUC2-KLH (in polyvalent vaccine with LeY-KLH) | Mice | QS-21 | High | High | [3] |
| Clustered LeY-serine Pam3Cys | Mice | None | IgM only | Not detected | [1] |
| Clustered LeY-serine Pam3Cys-KLH | Mice | None | IgM and IgG | IgM and IgG | [1] |
| Clustered LeY-serine Pam3Cys | Mice | QS-21 | IgM and IgG | IgM and IgG | [1] |
| LeY-KLH | Ovarian Cancer Patients | QS-21 | Antibody responses in 18/24 patients | Antibody responses in 18/24 patients | [1] |
T-Cell Proliferation
The activation and proliferation of T-cells in response to LeY antigen presentation is a measure of the cellular immune response. This is often assessed using proliferation assays where T-cells are labeled with a fluorescent dye like CFSE, and its dilution is measured as the cells divide.
| Stimulant | Cell Type | Assay | Metric | Result | Reference |
| Tetanus Toxoid | Human CD4+ T-cells | CFSE Proliferation Assay | % Antigen-Specific Cells in Proliferating Population | ~45% (range 16%-78%) | [4][5] |
| Proinsulin C-peptide | Human CD4+ T-cells | CFSE Proliferation Assay | % Antigen-Specific Cells in Proliferating Population | ~7.5% (range 1%-11%) | [4][5] |
| LeY-specific CAR-T cells | Genetically modified human T-cells | In vitro stimulation | Cytokine secretion and cytolysis | T-cells responded against LeY-expressing tumor cells | [6] |
Note: Direct quantitative data for T-cell proliferation in response to LeY is limited in the public domain. The data for other antigens is provided as a reference for typical assay outcomes.
Cytokine Release Profile
The secretion of cytokines by immune cells upon stimulation with LeY antigen provides insights into the nature of the immune response (e.g., Th1 vs. Th2). Multiplex assays are commonly used to measure the concentration of various cytokines simultaneously.
| Stimulant | Cell Type | Cytokine | Concentration (pg/mL) | Reference |
| PMA + PHA | Human PBMCs | IFN-γ | ~910 (91-fold increase over unstimulated) | [7] |
| PMA + PHA | Human PBMCs | IL-2 | ~980 (49-fold increase over unstimulated) | [7] |
| PMA + PHA | Human PBMCs | IL-4 | ~68 (34-fold increase over unstimulated) | [7] |
| PMA + PHA | Human PBMCs | IL-6 | ~2200 (22-fold increase over unstimulated) | [7] |
| PMA + PHA | Human PBMCs | TNF-α | ~750 (75-fold increase over unstimulated) | [7] |
| Immobilized TGN1412 (anti-CD28) | Human PBMCs | IL-2 | 4000-5000 | [8] |
| Immobilized TGN1412 (anti-CD28) | Human PBMCs | TNF-α | 3000-5000 | [8] |
| Immobilized TGN1412 (anti-CD28) | Human PBMCs | IL-8 | 50,000-100,000 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunogenicity of Lewis Y.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Lewis Y Antibodies
This protocol describes a direct ELISA for the detection of anti-LeY antibodies in serum.
Materials:
-
96-well microtiter plates
-
LeY-glycoconjugate (e.g., LeY-HSA)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Serum samples (test and control)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG/IgM)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the LeY-glycoconjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Sample Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
Washing: Discard the serum samples and wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at 37°C.
-
Washing: Discard the secondary antibody and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off.
Flow Cytometry for Lewis Y Expression on Cancer Cells
This protocol outlines the steps for detecting LeY expression on the surface of cancer cells.
Materials:
-
Cancer cell line of interest
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-LeY antibody
-
Fluorochrome-conjugated isotype control antibody
-
Fixation/Permeabilization buffers (for intracellular staining, if required)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold PBS. For adherent cells, use a non-enzymatic method for detachment. Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
Blocking (Optional): To block non-specific binding, incubate the cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.
-
Staining: Aliquot approximately 1 x 10^5 cells per tube. Add the predetermined optimal concentration of the fluorochrome-conjugated anti-LeY antibody to the sample tube and the corresponding isotype control to a separate tube.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the live cell population based on forward and side scatter properties.
-
Analysis: Compare the fluorescence intensity of the cells stained with the anti-LeY antibody to the isotype control to determine the percentage of LeY-positive cells and the mean fluorescence intensity (MFI).
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol details a method to assess the ability of anti-LeY antibodies to mediate the killing of LeY-expressing target cells via the complement cascade.
Materials:
-
LeY-expressing target cancer cells
-
Anti-LeY antibody
-
Isotype control antibody
-
Complement source (e.g., baby rabbit serum)
-
Assay medium (e.g., RPMI 1640)
-
Cell viability dye (e.g., Propidium Iodide or a live/dead stain for flow cytometry) or a cell lysis detection kit (e.g., LDH release assay)
-
96-well plate
-
Flow cytometer or plate reader
Procedure:
-
Target Cell Preparation: Harvest and wash the target cells. Resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Plating: Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of a 96-well plate.
-
Antibody Addition: Prepare serial dilutions of the anti-LeY antibody and the isotype control in assay medium. Add 50 µL of each dilution to the appropriate wells. Include a "no antibody" control.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow antibody binding.
-
Complement Addition: Add 50 µL of the complement source (diluted in assay medium as per optimization) to each well, except for the "no complement" control wells.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Cell Lysis Detection:
-
Flow Cytometry Method: Transfer the cells to flow cytometry tubes, add a viability dye according to the manufacturer's protocol, and analyze the percentage of dead cells.
-
LDH Release Method: Centrifuge the plate, transfer the supernatant to a new plate, and measure LDH release according to the kit manufacturer's instructions.
-
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: Signal from target cells with antibody and complement.
-
Spontaneous Release: Signal from target cells with medium only.
-
Maximum Release: Signal from target cells lysed with a detergent.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways involved in the immune response to Lewis Y is crucial for designing effective immunotherapies. This section provides diagrams of key signaling pathways and a typical experimental workflow.
B-Cell Receptor (BCR) Signaling upon Carbohydrate Antigen Recognition
Carbohydrate antigens like LeY can activate B-cells through the B-cell receptor (BCR). The following diagram illustrates a simplified model of T-cell independent B-cell activation.
Lewis Y-Modulated PI3K/Akt Signaling in Cancer Cells
LeY expression on cancer cells can influence intracellular signaling pathways, such as the PI3K/Akt pathway, which is involved in cell proliferation and survival.
CAR-T Cell Activation by Lewis Y
Chimeric Antigen Receptor (CAR)-T cells engineered to recognize LeY can be a potent therapeutic strategy. The diagram below shows the signaling cascade upon CAR engagement with the LeY antigen on a tumor cell.
Experimental Workflow for Assessing Immunogenicity
The following diagram illustrates a typical workflow for evaluating the immunogenicity of a LeY-based vaccine candidate.
Conclusion and Future Directions
The Lewis Y carbohydrate structure represents a promising target for the development of novel cancer immunotherapies. While its inherent low immunogenicity poses a challenge, strategies such as protein conjugation and the use of adjuvants have shown success in eliciting significant immune responses. The data and protocols presented in this guide provide a foundation for researchers to design and evaluate new LeY-based therapeutic candidates.
Future research should focus on further optimizing vaccine design to enhance the magnitude and quality of the immune response. This includes exploring novel carrier proteins, adjuvants, and delivery systems. In addition, a deeper understanding of the T-cell epitopes involved in the response to LeY-conjugates will be critical for developing more effective T-cell-based therapies. The continued investigation into the signaling pathways modulated by LeY will also uncover new therapeutic targets and strategies to overcome tumor immune evasion. Ultimately, a multi-faceted approach, combining vaccination, monoclonal antibodies, and cellular therapies, may hold the key to effectively targeting LeY-expressing cancers and improving patient outcomes.
References
- 1. pnas.org [pnas.org]
- 2. Construction, production, and characterization of humanized anti-Lewis Y monoclonal antibody 3S193 for targeted immunotherapy of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy | Clinics [elsevier.es]
- 4. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]
- 5. A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lewis-Y carbohydrate antigen is expressed by many human tumors and can serve as a target for genetically redirected T cells despite the presence of soluble antigen in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Immunohistochemical Analysis of Lewis Y in Paraffin-Embedded Tissues
For Research Use Only.
Introduction
The Lewis Y (LeY) antigen is a difucosylated oligosaccharide blood group antigen that is minimally expressed in normal adult tissues but is frequently overexpressed in a variety of epithelial cancers, including breast, ovarian, colon, and lung carcinomas.[1] This differential expression pattern makes Lewis Y a compelling biomarker for cancer research and a potential target for novel therapeutic strategies.[2] Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of Lewis Y in formalin-fixed, paraffin-embedded (FFPE) tissues, providing valuable insights into tumor biology and pathology. These application notes provide a detailed protocol for the immunohistochemical staining of Lewis Y in FFPE tissues using the humanized monoclonal antibody hu3S193, along with data on protocol optimization and interpretation of results.
Product Information
-
Target: Lewis Y Antigen
-
Antibody: hu3S193 (Humanized Monoclonal Antibody)[3]
-
Specificity: Recognizes the Lewis Y carbohydrate antigen.
-
Application: Immunohistochemistry (Paraffin-Embedded Tissues)
Data Presentation
Optimal immunohistochemical staining requires careful optimization of various experimental parameters. The following tables summarize key variables and provide recommended starting points for the detection of Lewis Y using the hu3S193 antibody on FFPE tissues. It is highly recommended that users perform their own optimization to achieve the best results.
Table 1: Primary Antibody Dilution Optimization
| Primary Antibody (hu3S193) Dilution | Staining Intensity | Background Staining | Recommendation |
| 1:50 | +++ | Moderate | Potential for high background, use with caution. |
| 1:100 | +++ | Low | Recommended starting dilution. |
| 1:200 | ++ | Low | May be optimal for tissues with high antigen expression. |
| 1:400 | + | Very Low | May result in weak or false-negative staining. |
This table presents a general guideline for antibody dilution. Optimal dilution may vary depending on the tissue type and fixation method.
Table 2: Comparison of Antigen Retrieval Methods
| Antigen Retrieval Buffer | pH | Method | Incubation Time (minutes) | Staining Intensity | Recommendation |
| Sodium Citrate Buffer | 6.0 | HIER (Microwave) | 15 | ++ | Good for many antigens. |
| Tris-EDTA Buffer | 9.0 | HIER (Microwave) | 15 | +++ | Often provides superior results for nuclear and membrane antigens. [2][4][5] |
| Proteinase K | N/A | PIER | 10-20 at 37°C | + | Less common, can damage tissue morphology.[6] |
HIER: Heat-Induced Epitope Retrieval; PIER: Protease-Induced Epitope Retrieval. Studies suggest that for many antibodies, EDTA-based retrieval solutions at a higher pH can result in stronger staining intensity compared to citrate buffers.[2][4][5]
Experimental Protocols
This protocol describes the step-by-step procedure for immunohistochemical staining of Lewis Y in FFPE tissue sections.
I. Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 9.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-Lewis Y (hu3S193)
-
Biotinylated Secondary Antibody (species-specific)
-
Streptavidin-HRP (or other polymer-based detection system)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (for counterstaining)
-
Mounting Medium
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended.
-
Immerse slides in a container with either 10 mM Sodium Citrate Buffer (pH 6.0) or 1 mM EDTA Buffer (pH 9.0).
-
Heat the solution containing the slides in a microwave oven, pressure cooker, or water bath. For microwaving, bring to a boil and then maintain at a sub-boiling temperature for 15-20 minutes.[5][6]
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[6]
-
Rinse slides with wash buffer.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-Lewis Y antibody (hu3S193) to the optimized concentration (e.g., 1:100) in antibody diluent.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[9]
-
-
Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogenic Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown staining intensity develops (typically 1-10 minutes). Monitor under a microscope.[7]
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
III. Interpretation of Staining Results
Lewis Y is typically localized to the cell membrane and cytoplasm of epithelial cells. Staining intensity and the percentage of positive cells should be evaluated. A semi-quantitative scoring system, such as the H-score or an immunoreactive score (IRS), can be used for a more objective assessment.[10][11][12]
Example Scoring System:
-
Intensity Score (I): 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).
-
Percentage Score (P): 0 (0%), 1 (1-10%), 2 (11-50%), 3 (51-80%), 4 (>80%).
-
Total Score = I x P.
Visualizations
Lewis Y Biosynthesis and Signaling Pathway
Caption: Biosynthesis of Lewis Y and its role in modulating growth factor receptor signaling.
Immunohistochemistry Workflow for Lewis Y
Caption: Step-by-step workflow for the immunohistochemical staining of Lewis Y.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. cdn.origene.com [cdn.origene.com]
- 9. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 10. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. breastcancer.org [breastcancer.org]
Application Note: Flow Cytometry Analysis for Quantifying Lewis Y (LeY) Expression on Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction The Lewis Y (LeY) antigen is a difucosylated oligosaccharide blood group antigen that is minimally expressed in normal adult tissues but significantly upregulated in a high percentage of epithelial cancers, including breast, ovarian, colon, and non-small cell lung cancer.[1][2] This differential expression profile makes LeY a compelling tumor-associated carbohydrate antigen (TACA) for cancer research and clinical applications.[2] High LeY expression is often correlated with poor prognosis and metastasis.[3][4] LeY plays a crucial role in oncogenic signaling, primarily by modulating the function of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), and activating downstream pathways like PI3K/Akt that promote cell proliferation and survival.[2][3][5] Consequently, LeY is a high-value target for novel therapeutics, including antibody-drug conjugates (ADCs).[1][6]
Flow cytometry is a powerful, high-throughput technique ideal for the precise quantification of LeY expression on the surface of single cells.[6] This application note provides detailed protocols for sample preparation, antibody staining, and flow cytometric analysis to reliably quantify LeY expression on tumor cells, supporting basic research, biomarker discovery, and the development of targeted therapies.
Quantitative Data on Lewis Y Expression
The expression level of Lewis Y can vary significantly between different cancer types and even among cell lines derived from the same tumor type. The following table summarizes LeY expression data from various tumor cell lines, as determined by flow cytometry. Data is presented as the percentage of LeY-positive cells or as Mean Fluorescence Intensity (MFI), which reflects the antigen density on the cell surface.[1]
| Cell Line | Cancer Type | LeY Expression Level | Reported Data | Reference |
| MCF-7 | Breast Cancer | High | % Positive: High | [1][7] |
| T47D | Breast Cancer | High | % Positive: High | [1] |
| MDA-MB-231 | Breast Cancer | High | MFI: Higher than mAb | [1] |
| OVCAR-3 | Ovarian Cancer | High | Not Specified | [8] |
| RMG-I | Ovarian Cancer | Low (parental) | Not Specified | [3][5] |
| NCI-N87 | Gastric Cancer | High | % Positive: High | [1] |
| A431 | Skin Cancer | High | % Positive: High | [1] |
| Various | Colon Cancer | Majority are Positive | Not Specified | [9] |
Note: "High" or "Positive" indicates that the cited literature reported significant expression without specifying the exact quantitative value. MFI is often reported as a ratio relative to an isotype control.
Experimental Protocols
Protocol 1: Cell Surface Staining of Lewis Y
This protocol outlines the direct immunofluorescent staining of LeY on the surface of tumor cells in a single-cell suspension.
Materials
-
Cells: Cultured tumor cell lines or primary tumor cells (ensure >90% viability).[1]
-
Primary Antibody: Fluorochrome-conjugated anti-Lewis Y monoclonal antibody (e.g., FITC, PE, or APC-conjugated). Clones such as H18A, F-3, or CBR96 are commonly used.[6][10]
-
Isotype Control: Fluorochrome-conjugated isotype control antibody matching the host species and isotype of the primary antibody.[1]
-
Buffer: Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide).
-
Equipment: Flow cytometer, centrifuge, micropipettes, flow cytometry tubes.
Methodology
-
Cell Preparation:
-
For adherent cells, detach them using a non-enzymatic method like an EDTA-based dissociation buffer or gentle cell scraping to preserve surface epitopes.[1]
-
For suspension cells or dissociated tissue, wash the cells once with cold PBS.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[1]
-
Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
Perform a cell count and viability check (e.g., Trypan Blue). Adjust the cell concentration to 1 x 10⁶ cells/mL in staining buffer.[1]
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (containing 1 x 10⁵ cells) into each flow cytometry tube.[1]
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-Lewis Y antibody to the sample tubes.
-
In a separate control tube, add the same concentration of the corresponding isotype control antibody.[1]
-
Incubate the tubes for 30 minutes at 4°C, protected from light.[1]
-
-
Washing:
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[1]
-
Analyze the samples on a flow cytometer promptly.
-
Gate on the cell population of interest using forward scatter (FSC) and side scatter (SSC) to exclude debris and cell aggregates.
-
Use the isotype control sample to set the negative gate for fluorescence, allowing for the quantification of the LeY-positive population.
-
Protocol 2: Analysis of LeY-Mediated Signaling (Intracellular Phospho-protein Staining)
This protocol is for assessing the activation of downstream signaling proteins, such as phospho-Akt, in response to LeY-mediated signaling. It combines surface LeY staining with intracellular staining.
Methodology
-
Cell Stimulation (Optional):
-
Culture cells under desired conditions (e.g., serum starvation followed by growth factor stimulation) to investigate signaling pathway activation.
-
-
Surface Staining:
-
Follow steps 1 and 2 from Protocol 1 for cell preparation and surface staining of the Lewis Y antigen.
-
-
Fixation and Permeabilization:
-
After the final wash of the surface staining, resuspend the cell pellet in 100 µL of PBS.
-
Add 1 mL of cold Fixation Buffer (e.g., 4% paraformaldehyde) and incubate for 15 minutes at room temperature.
-
Centrifuge at 500-600 x g for 5 minutes and discard the supernatant.
-
To permeabilize, gently vortex the pellet while adding 1 mL of ice-cold 90% methanol. Incubate on ice for 30 minutes.[1]
-
-
Intracellular Staining:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove the methanol.
-
Resuspend the pellet in 100 µL of staining buffer.
-
Add the optimal concentration of a fluorochrome-conjugated antibody against the intracellular target (e.g., anti-phospho-Akt). Add a corresponding isotype control to a separate tube.
-
Incubate for 30-60 minutes at room temperature in the dark.[1]
-
-
Washing and Acquisition:
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the pellet in 300-500 µL of buffer and analyze on a flow cytometer.
-
Visualizations
Experimental Workflow and Data Analysis
The workflow for quantifying LeY expression involves several sequential steps, from sample preparation to data analysis. The gating strategy is crucial for isolating the target population and accurately quantifying expression relative to a negative control.
Lewis Y in Oncogenic Signaling
LeY antigens are not passive markers but active modulators of signaling pathways. By associating with receptor tyrosine kinases like EGFR on the cell membrane, LeY can enhance receptor dimerization and activation, leading to the stimulation of pro-survival pathways such as the PI3K/Akt pathway.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]
- 3. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of prognosis of breast cancer patients and expression of Ley which acts as a cofactor of tumor procoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Immunological Studies of Tumor-Associated Lewis X, Lewis Y, and KH-1 Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serological and immunochemical analysis of Lewis y (Ley) blood group antigen expression in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Humanized Anti-Lewis Y Recombinant Antibody (clone CBR96) - Creative Biolabs [creativebiolabs.net]
Application Notes: Detection of Soluble Lewis Y in Serum using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis Y (LeY) antigen is a difucosylated oligosaccharide that is overexpressed on the surface of various cancer cells, including ovarian, breast, colon, and lung cancers.[1][2] Its expression is often limited in healthy adult tissues.[3] The presence of a soluble form of Lewis Y in the bloodstream has been identified, and its quantification may serve as a valuable biomarker for cancer diagnosis, prognosis, and monitoring of therapeutic response.[4] This document provides a detailed protocol for the quantitative detection of soluble Lewis Y in human serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
This ELISA is a sandwich immunoassay designed for the quantitative measurement of soluble Lewis Y in serum. The assay employs a capture antibody specific for Lewis Y coated onto a 96-well microplate. Standards and samples are added to the wells, and any Lewis Y antigen present is bound by the immobilized antibody. Following a wash step, a biotinylated detection antibody that also recognizes Lewis Y is added, forming a "sandwich" complex. After another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. A final wash removes any unbound conjugate, and a substrate solution is added to the wells. The enzyme-catalyzed reaction results in a color change proportional to the amount of soluble Lewis Y bound. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated to determine the concentration of soluble Lewis Y in the samples.
Data Presentation
The following table summarizes representative quantitative data for soluble Lewis Y levels in serum from healthy individuals and patients with various cancers, as determined by ELISA.
| Cohort | Number of Subjects (n) | Mean Soluble Lewis Y Concentration (ng/mL) | Range of Soluble Lewis Y Concentration (ng/mL) | Reference |
| Healthy Donors | Not Specified | < 1 | Not Specified | [3] |
| Cancer Patients | Not Specified (approx. 30% of total) | > 1 | Up to 9 | [3] |
| Pancreatic Cancer Patients | 21 | Significantly elevated vs. healthy donors | Not Specified | [5] |
| Healthy Donors | 12 | No secreted glyco-antigen detected | Not Specified | [5] |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the detection of soluble Lewis Y in serum by sandwich ELISA.
Sample Preparation
Proper sample collection and handling are crucial for accurate results.
-
Serum Collection:
-
Collect whole blood using a serum separator tube (SST).
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Carefully collect the serum and assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.
-
Reagent Preparation
Bring all reagents to room temperature before use.
-
Wash Buffer (1X): If using a concentrated wash buffer, dilute it with deionized or distilled water to the working concentration as specified by the manufacturer.
-
Lewis Y Standard: Reconstitute the lyophilized Lewis Y standard with the provided diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions.
-
Standard Curve Preparation: Perform serial dilutions of the Lewis Y standard stock solution in the appropriate diluent to create a standard curve. A common range for the standard curve is 0 ng/mL to 10 ng/mL.
-
Biotinylated Detection Antibody (1X): Dilute the concentrated biotinylated anti-Lewis Y antibody to its working concentration in the appropriate diluent.
-
Streptavidin-HRP Conjugate (1X): Dilute the concentrated streptavidin-HRP conjugate to its working concentration in the appropriate diluent.
ELISA Protocol
It is recommended that all standards and samples be run in duplicate.
-
Plate Preparation: Add 100 µL of capture antibody solution to each well of a 96-well microplate. Incubate overnight at 4°C. Wash the plate three times with 300 µL of 1X Wash Buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate as described in step 1.
-
Standard and Sample Incubation: Add 100 µL of each standard and serum sample to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature.
-
Wash: Aspirate the liquid from each well and wash the plate four times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Detection Antibody Incubation: Add 100 µL of the 1X biotinylated detection antibody to each well. Cover the plate and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as described in step 4.
-
Streptavidin-HRP Incubation: Add 100 µL of the 1X streptavidin-HRP conjugate to each well. Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Wash: Repeat the wash step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the mean absorbance for each set of duplicate standards and samples. Subtract the mean absorbance of the zero standard (blank). Plot the mean absorbance for the standards against their concentration and draw a standard curve. Use the standard curve to determine the concentration of soluble Lewis Y in the samples.
Mandatory Visualizations
Lewis Y Signaling Pathway in Cancer
Caption: Lewis Y Signaling Pathway in Cancer.
Experimental Workflow for Soluble Lewis Y ELISA
References
- 1. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes: Anti-Lewis Y Antibodies for Western Blotting
References
- 1. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]
- 2. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lewis-Y carbohydrate antigen is expressed by many human tumors and can serve as a target for genetically redirected T cells despite the presence of soluble antigen in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lewis Antigen System Overview - Creative Biolabs [creative-biolabs.com]
- 8. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
- 9. Therapeutic Targeting of Lewisy and Lewisb with a Novel Monoclonal Antibody 692/29 | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guide to western blot quantification | Abcam [abcam.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TLC-Immunostaining for Lewis Y on Glycolipids
The Lewis Y (LeY) antigen is a difucosylated oligosaccharide blood group antigen that is notably overexpressed on the surface of various cancer cells, including those in ovarian, breast, colon, and lung cancers.[1][2] This expression is often associated with poor prognosis and metastasis.[3] The LeY antigen is present on both glycoproteins and glycolipids on the cell membrane.[1] The TLC-immunostaining technique offers a powerful and straightforward method for the detection and characterization of LeY expression specifically on glycolipids.
This method combines the separation of complex glycolipid mixtures by thin-layer chromatography (TLC) with the high specificity of antibody-based detection. It allows researchers to identify the presence of LeY on different glycolipid carriers within a single sample, providing insights into the glycobiology of cancer cells. Key advantages include the ability to analyze small sample volumes and the simultaneous separation and detection of multiple glycolipids.
Applications for researchers and drug development professionals include:
-
Cancer Biomarker Discovery: Identifying LeY-carrying glycolipids as potential diagnostic or prognostic markers in tumor tissues.
-
Drug Development: Screening for cancer cell lines that express LeY to identify suitable models for testing LeY-targeting therapies, such as antibody-drug conjugates (ADCs).[2]
-
Immunogenicity Studies: Assessing the ability of antibodies to recognize and bind to native LeY structures on glycolipids, which is crucial for the development of cancer vaccines and immunotherapies.[4]
-
Glycobiology Research: Investigating the structure and function of LeY-containing glycolipids in cell adhesion, signaling, and migration.[1][3]
Experimental Protocols
This section provides a detailed methodology for the detection of Lewis Y antigen on glycolipids using TLC-immunostaining.
Glycolipid Extraction and Preparation
-
Lipid Extraction: Extract total lipids from cells or tissues using a standard method, such as the Folch extraction, with a chloroform/methanol mixture.
-
Purification: Separate glycolipids from other lipid classes like phospholipids and neutral lipids. This can be achieved through methods like mild alkaline hydrolysis followed by column chromatography on silica gel.[5]
-
Sample Preparation: Dissolve the purified glycolipid fraction in a small volume of a chloroform/methanol solvent mixture (e.g., 2:1 or 1:2, v/v) to a known concentration (e.g., 0.1 mg/mL).[6] A sonic bath can aid in dissolving the lipids.[6]
Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use high-performance TLC (HPTLC) silica gel 60 plates.[7] If necessary, activate the plate by heating it on a hot plate at 110-120°C for approximately 5 minutes before use.[8]
-
Sample Application: With a microsyringe, carefully spot 1-5 µL of the glycolipid solution onto the origin line of the HPTLC plate.[6] Also, spot a known LeY-positive glycolipid standard if available.
-
Chromatogram Development: Place the plate in a TLC chamber pre-saturated with a suitable developing solvent.[6] A commonly used solvent system for neutral glycolipids is chloroform/methanol/water (60:35:8, v/v/v) . Allow the solvent front to migrate to the top of the plate.
-
Drying: After development, remove the plate from the chamber and dry it completely, potentially using a hairdryer.[6]
Immunostaining of the TLC Plate
-
Plate Coating (Plasticizing): To prevent the silica gel from flaking and to make it compatible with aqueous solutions, immerse the dried TLC plate in a solution of 0.1-0.4% poly(isobutyl methacrylate) (PIM) in a non-polar solvent like hexane or cyclohexane for 1 minute.[8]
-
Drying: Allow the plate to air dry completely until the surface appears silvery.[8]
-
Blocking: Immerse the plate in a blocking solution, such as 1% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS), for 30-60 minutes at room temperature with gentle agitation.[8] This step blocks non-specific binding sites.
-
Primary Antibody Incubation: Discard the blocking solution. Overlay the plate with the primary antibody solution (e.g., anti-Lewis Y monoclonal antibody) diluted in the blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly by immersing it in PBS. Repeat the wash step 3-5 times for 3-5 minutes each to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Overlay the plate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG+M HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Final Washes: Repeat the washing procedure as described in step 5 to remove unbound secondary antibody.
Detection and Visualization
-
Substrate Preparation: Prepare the HRP substrate solution. A common substrate is 4-chloro-1-naphthol, which produces a purple-blue precipitate, or TMB (3,3',5,5'-Tetramethylbenzidine).[7]
-
Color Development: Immerse the plate in the substrate solution until colored bands appear at the locations corresponding to the LeY-positive glycolipids.[7]
-
Documentation: Once the desired color intensity is reached, stop the reaction by rinsing the plate with water. Photograph or scan the plate for a permanent record.
Quantitative Data Summary
The following table summarizes typical reagents and conditions used in the TLC-immunostaining protocol. Specific concentrations and times may require optimization.
| Parameter | Description | Typical Value / Range | Source(s) |
| Sample Loading | Amount of glycolipid spotted per lane | 0.1 - 3 µg | [6] |
| Glycolipid Conc. | Concentration of the glycolipid solution for spotting | 0.1 mg/mL in methanol | |
| TLC Solvent System | Mobile phase for neutral glycolipid separation | Chloroform/Methanol/Water (60:35:8) | |
| Plate Coating | Plasticizer for aqueous compatibility | 0.1-0.4% PIM in hexane/cyclohexane | [8] |
| Blocking Solution | Reagent to prevent non-specific binding | 1% BSA in PBS | |
| Blocking Time | Duration of the blocking step | 30 - 60 minutes | [8] |
| Primary Antibody | Anti-Lewis Y monoclonal antibody | Dilution as per manufacturer's specs | N/A |
| Primary Incubation | Duration of primary antibody binding | 1 - 2 hours at room temperature | |
| Secondary Antibody | HRP-conjugated anti-species antibody | Dilution as per manufacturer's specs | |
| Secondary Incubation | Duration of secondary antibody binding | 1 hour at room temperature | |
| Detection Reagent | HRP Substrate | TMB or 4-chloro-1-naphthol | [7] |
Visualizations
Caption: Experimental workflow for TLC-immunostaining of Lewis Y on glycolipids.
Caption: Logical diagram showing the role of this technique in research and development.
References
- 1. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Lewis Y Analogs and Their Protein Conjugates for Structure-Immunogenicity Relationship Studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLC of glycosphingolipids | Cyberlipid [cyberlipid.gerli.com]
- 6. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Glycolipid–Protein Interaction Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Lewis Y Function in Cancer Cells by CRISPR-Cas9-Mediated Knockout of FUT1 and FUT2 Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is frequently overexpressed on the surface of various cancer cells and is associated with tumor progression, metastasis, and chemoresistance. Its synthesis is primarily catalyzed by fucosyltransferases, with FUT1 (α1,2-fucosyltransferase) and FUT2 (secretor type α1,2-fucosyltransferase) playing key roles. Emerging evidence suggests that LeY is not merely a passive cell surface marker but an active participant in oncogenic signaling, particularly through the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell proliferation, survival, and differentiation.[1][2][3]
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to knock out the FUT1 and FUT2 genes in cancer cell lines. By ablating the expression of these key enzymes, researchers can effectively reduce LeY antigen levels and subsequently investigate the functional consequences on cancer cell biology, with a specific focus on the PI3K/Akt and MAPK/ERK signaling cascades.
Rationale for Targeting FUT1 and FUT2
Knocking out FUT1 and FUT2 genes presents a powerful strategy to elucidate the specific functions of LeY in cancer. Suppression of FUT1 has been shown to inhibit cell proliferation in HER2-overexpressing cancer cells and is linked to the downregulation of HER2 and ERK phosphorylation.[3][4] Similarly, knockdown of FUT2 has been demonstrated to decrease cell proliferation and migration while promoting apoptosis in lung adenocarcinoma cells.[5][6][7][8] These studies suggest that targeting the synthesis of LeY through the knockout of FUT1 and FUT2 can disrupt key oncogenic signaling pathways and inhibit tumor cell growth.
Experimental Workflow
The overall experimental workflow for investigating the function of Lewis Y by knocking out FUT1 and FUT2 genes is depicted below.
Caption: Experimental workflow for studying Lewis Y function.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the proposed experiments, comparing the wild-type (WT) cancer cells with the FUT1 and FUT2 knockout (KO) clones.
Table 1: Gene and Protein Expression Analysis
| Target | Wild-Type (WT) | FUT1 KO | FUT2 KO |
| FUT1 mRNA Expression (Relative Fold Change) | 1.00 | < 0.1 | ~1.0 |
| FUT2 mRNA Expression (Relative Fold Change) | 1.00 | ~1.0 | < 0.1 |
| Lewis Y Antigen Expression (MFI) | High | Low | Low |
| p-Akt/Total Akt Ratio | 1.00 | Decreased | Decreased |
| p-ERK/Total ERK Ratio | 1.00 | Decreased | Decreased |
MFI: Mean Fluorescence Intensity
Table 2: Cellular Function Assays
| Assay | Wild-Type (WT) | FUT1 KO | FUT2 KO |
| Cell Proliferation (Absorbance at 490 nm) | High | Significantly Reduced | Significantly Reduced |
| Apoptosis Rate (%) | Low | Significantly Increased | Significantly Increased |
| G1 Phase Cell Population (%) | Normal | Increased | Increased |
| S Phase Cell Population (%) | Normal | Decreased | Decreased |
| G2/M Phase Cell Population (%) | Normal | Decreased | Decreased |
Key Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of FUT1 and FUT2
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting the early exons of human FUT1 and FUT2 genes using a publicly available design tool.
-
Synthesize and clone the designed sgRNA sequences into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
-
Transfection:
-
Seed the target cancer cell line in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the Cas9-sgRNA plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Single-Cell Cloning:
-
48 hours post-transfection, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) into a 96-well plate at a density of one cell per well.
-
Culture the single cells in conditioned medium until colonies are formed.
-
-
Knockout Validation:
-
Expand the individual clones and extract genomic DNA.
-
Perform PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift mutations.
-
Confirm the absence of FUT1 or FUT2 protein expression and the reduction of this compound by Western blotting and flow cytometry, respectively.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed 5,000 cells (WT, FUT1 KO, and FUT2 KO) per well in a 96-well plate and incubate for 24, 48, and 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation:
-
Harvest 1 x 10^6 cells (WT, FUT1 KO, and FUT2 KO) and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Protocol 4: Western Blotting for PI3K/Akt and MAPK/ERK Pathways
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanism by which Lewis Y, synthesized by FUT1 and FUT2, influences the PI3K/Akt and MAPK/ERK signaling pathways.
Caption: Lewis Y modulation of the PI3K/Akt signaling pathway.
Caption: Lewis Y modulation of the MAPK/ERK signaling pathway.
Conclusion
The use of CRISPR-Cas9 to knock out FUT1 and FUT2 provides a precise and powerful tool for dissecting the role of the this compound in cancer biology. The protocols and expected outcomes outlined in these application notes offer a comprehensive framework for researchers to investigate the impact of LeY on cell proliferation, apoptosis, and the critical PI3K/Akt and MAPK/ERK signaling pathways. This approach will not only enhance our fundamental understanding of glycobiology in cancer but may also pave the way for the development of novel therapeutic strategies targeting glycosylation pathways.
References
- 1. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of FUT1 attenuates cell proliferation in the HER2-overexpressing cancer cell line NCI-N87 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical significance and biological function of fucosyltransferase 2 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUT2 Facilitates Autophagy and Suppresses Apoptosis via p53 and JNK Signaling in Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FUT2 Facilitates Autophagy and Suppresses Apoptosis via p53 and JNK Signaling in Lung Adenocarcinoma Cells [mdpi.com]
Application Notes and Protocols: Glycan Array Analysis for Anti-Lewis Y Antibody Specificity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis Y (LeY) antigen is a difucosylated oligosaccharide predominantly found on the surface of various cancer cells, including those of the ovary, breast, colon, and lung, while its expression in normal adult tissues is limited.[1] This tumor-associated carbohydrate antigen is implicated in crucial cellular processes such as cell adhesion, signal transduction, and metastasis. The overexpression of Lewis Y has been correlated with a poor prognosis in several types of cancer. Its integral role in significant signaling pathways, such as the PI3K/Akt and EGFR/MAPK pathways, establishes it as a compelling target for the development of innovative cancer diagnostics and therapeutics, including antibody-drug conjugates and immunotherapies.
Glycan array technology offers a powerful, high-throughput platform for the detailed investigation of interactions between carbohydrates and glycan-binding proteins (GBPs), such as antibodies and lectins. By immobilizing a comprehensive library of glycans, including the Lewis Y antigen, onto a solid support, researchers can efficiently screen and quantify the binding of proteins from complex biological samples. This methodology is instrumental in identifying novel Lewis Y-binding proteins, meticulously characterizing the specificity of therapeutic antibodies, and elucidating the molecular mechanisms that underpin Lewis Y-mediated cellular functions. These application notes provide a thorough overview and detailed protocols for utilizing glycan array analysis in the characterization of anti-Lewis Y antibody specificity.
Data Presentation: Anti-Lewis Y Antibody Specificity Profile
The following table presents representative quantitative data from a glycan array analysis of a hypothetical high-specificity anti-Lewis Y monoclonal antibody (mAb), illustrating its binding profile against Lewis Y and other structurally related Lewis antigens. The data is presented as average Relative Fluorescence Units (RFU), which is proportional to the amount of antibody bound to each glycan on the array.
| Glycan Name | Glycan Structure | Average Relative Fluorescence Units (RFU) |
| Lewis Y | Fucα1-2Galβ1-4(Fucα1-3)GlcNAc | 55,000 |
| Lewis X | Galβ1-4(Fucα1-3)GlcNAc | 850 |
| Lewis A | Galβ1-3(Fucα1-4)GlcNAc | 720 |
| Lewis B | Fucα1-2Galβ1-3(Fucα1-4)GlcNAc | 1,200 |
| Sialyl Lewis X | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc | 650 |
| Sialyl Lewis A | Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc | 580 |
| H-antigen (Type 2) | Fucα1-2Galβ1-4GlcNAc | 950 |
| Lacto-N-tetraose | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | 300 |
| 2'-Fucosyllactose | Fucα1-2Galβ1-4Glc | 1,100 |
Note: This data is illustrative. Actual RFU values may vary depending on the specific antibody, glycan array platform, and experimental conditions.
Experimental Protocols
Protocol 1: Glycan Microarray Preparation
This protocol outlines the immobilization of amine-functionalized glycans onto an N-hydroxysuccinimide (NHS)-activated glass slide.
Materials:
-
NHS-activated glass slides
-
Amine-functionalized Lewis Y and other control glycans
-
Printing Buffer: 300 mM sodium phosphate, pH 8.5
-
Microarray printer
-
Humid chamber
-
Desiccator
Procedure:
-
Prepare a 100 µM solution of each amine-functionalized glycan in Printing Buffer.
-
Using a microarray printer, print the glycan solutions onto the NHS-activated glass slide, creating microspots of approximately 100-200 µm in diameter. It is recommended to print each glycan in multiple replicates (e.g., six replicates) to ensure data robustness.
-
To facilitate the covalent coupling of the glycans to the slide surface, incubate the printed slide in a humid chamber at room temperature for 1 hour.
-
For complete drying and immobilization, transfer the slide to a desiccator and store it overnight at room temperature.
-
The prepared glycan array slides can be stored in a desiccator at 4°C for several weeks.
Protocol 2: Anti-Lewis Y Antibody Specificity Profiling
This protocol details the use of a prepared glycan microarray to determine the binding specificity of an anti-Lewis Y antibody.
Materials:
-
Prepared glycan microarray slide
-
Anti-Lewis Y primary antibody
-
Fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-human IgG)
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer A: PBS with 0.05% (v/v) Tween-20 (PBST)
-
Wash Buffer B: PBS
-
Deionized water
-
Humid chamber
-
Microarray scanner
Procedure:
-
Blocking:
-
Place the glycan microarray slide in a 50 mL conical tube.
-
Add 50 mL of Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Decant the Blocking Buffer and wash the slide by briefly dipping it in Wash Buffer B.
-
-
Primary Antibody Incubation:
-
Prepare the desired concentration of the anti-Lewis Y primary antibody in Blocking Buffer. A typical starting concentration is 1-10 µg/mL.
-
Apply the antibody solution to the glycan array surface, ensuring the entire printed area is covered.
-
Incubate the slide in a humid chamber for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the slide three times with Wash Buffer A for 5 minutes each with gentle agitation.
-
Wash the slide once with Wash Buffer B for 5 minutes with gentle agitation.
-
Briefly rinse the slide with deionized water.
-
-
Secondary Antibody Incubation:
-
Prepare the fluorescently labeled secondary antibody at the manufacturer's recommended concentration in Blocking Buffer.
-
Apply the secondary antibody solution to the array and incubate in a humid chamber for 1 hour at room temperature, protected from light.
-
-
Final Washing and Drying:
-
Repeat the washing steps as described in step 3.
-
Dry the slide by centrifugation in a slide spinner or by gently blowing a stream of nitrogen gas over the surface.
-
-
Scanning and Data Acquisition:
-
Immediately scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Quantify the fluorescence intensity of each spot using microarray analysis software. The data is typically reported as the average Relative Fluorescence Units (RFU) of the replicate spots.
-
Mandatory Visualizations
References
Application of Lewis Y as a Prognostic Biomarker in Ovarian Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is a carbohydrate antigen expressed on the cell surface. While its expression is limited in normal adult tissues, LeY is frequently overexpressed in a variety of epithelial cancers, including a significant percentage of ovarian carcinomas.[1][2] This aberrant expression has been linked to tumor progression, metastasis, and poor prognosis, making LeY a promising biomarker for risk stratification and a potential target for novel therapeutic strategies in ovarian cancer.[1][2][3]
These application notes provide a summary of the clinical significance of LeY in ovarian cancer, detailed protocols for its detection, and an overview of the signaling pathways it modulates.
Clinical Significance and Data Presentation
Elevated expression of LeY has been observed in 70-90% of human epithelial carcinomas.[1][2] In ovarian cancer, high LeY expression is significantly correlated with advanced tumor stage, higher histological grade, and resistance to chemotherapy, positioning it as a key prognostic indicator.[3][4]
Table 1: Expression of Lewis Y in Ovarian Tissues
| Tissue Type | Number of Cases (n) | Positive Cases (n) | Positive Rate (%) |
| Malignant Tumor | 60 | 53 | 88.33% |
| Borderline Tumor | 20 | 12 | 60.00% |
| Benign Tumor | 20 | 7 | 35.00% |
| Normal Ovary | 10 | 0 | 0% |
| (Data sourced from a study on the expression of Lewis Y in ovarian epithelial carcinoma)[4] |
Table 2: Correlation of Lewis Y Expression with Clinicopathological Features of Ovarian Cancer
| Feature | Category | Total Cases (n) | LeY Positive Cases (n) | LeY Positive Rate (%) | P-value |
| FIGO Stage | I-II | 39 | 33 | 84.62% | >0.05 |
| III-IV | 21 | 20 | 95.24% | ||
| Differentiation | High | 21 | 17 | 80.95% | >0.05 |
| Middle | 21 | 18 | 85.71% | ||
| Low | 18 | 18 | 100.00% | ||
| (Data from a study indicating a trend of higher LeY expression in later stages and poorly differentiated tumors, though not all comparisons reached statistical significance in this particular study)[4] |
Table 3: Lewis Y Expression and Chemotherapy Resistance in Ovarian Cancer
| Chemotherapy Response | Total Patients (n) | LeY Positive Cases (n) | LeY Positive Rate (%) |
| Drug-Resistant Group | 34 | 31 | 91.67% |
| Drug-Sensitive Group | 58 | 35 | 60.34% |
| (This table demonstrates a significantly higher expression of Lewis Y in patients with chemoresistant ovarian cancer)[3] |
Signaling Pathways Involving Lewis Y
LeY antigen is not merely a passive cell surface marker; it actively participates in key signaling pathways that drive cancer progression. It is often a component of growth factor receptors, and its presence can modulate receptor function and downstream signaling.[1][5][6]
Overexpression of LeY has been shown to upregulate the phosphorylation of key signaling molecules such as Akt and ERK, promoting cell proliferation and survival.[1][5] It influences the PI3K/Akt, ERK/MAPK, and TGF-β signaling pathways.[1][5]
References
- 1. Lewis Y regulates signaling molecules of the transforming growth factor β pathway in ovarian carcinoma-derived RMG-I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis Y promotes growth and adhesion of ovarian carcinoma-derived RMG-I cells by upregulating growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of CD147 and Lewis y antigen in ovarian cancer and their relationship to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and correlation of this compound and TGF-β1 in ovarian epithelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Y regulates signaling molecules of the transforming growth factor β pathway in ovarian carcinoma-derived RMG-I cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lewis(y) antigen stimulates the growth of ovarian cancer cells via regulation of the epidermal growth factor receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cross-reactivity of anti-Lewis Y antibodies with Lewis X and H-type 2 structures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the cross-reactivity of anti-Lewis Y (LeY) antibodies with Lewis X (LeX) and H-type 2 structures.
Frequently Asked Questions (FAQs)
Q1: What is the structural basis for the cross-reactivity of anti-Lewis Y antibodies with Lewis X and H-type 2 antigens?
The cross-reactivity between anti-LeY antibodies and other Lewis-group antigens stems from their structural similarities. LeY, LeX, and H-type 2 are all carbohydrate antigens built upon a type 2 lactosamine core (Galβ1-4GlcNAc). The key distinctions lie in their fucosylation patterns:
-
Lewis Y (LeY): A difucosylated tetrasaccharide with fucose residues attached at both the α1-2 position of Galactose and the α1-3 position of N-acetylglucosamine.[1]
-
Lewis X (LeX): A monofucosylated trisaccharide with a fucose residue at the α1-3 position of N-acetylglucosamine.
-
H-type 2: A monofucosylated trisaccharide with a fucose residue at the α1-2 position of Galactose.
An anti-LeY antibody may cross-react with LeX or H-type 2 if its binding epitope (paratope) primarily recognizes a shared structural motif, such as the fucose-galactose linkage or the fucose-N-acetylglucosamine linkage.
Q2: Which anti-Lewis Y antibodies are known to be cross-reactive or specific?
Several anti-LeY monoclonal antibodies have been characterized for their specificity:
-
Cross-reactive: The murine antibody mAb-BR96 has been reported to cross-react with the LeX antigen.[2][3]
-
Highly Specific:
-
GT-001 is a humanized antibody that is strictly specific for LeY and does not show cross-reactivity with over 90 related carbohydrate structures, including LeX.[3][4]
-
mAb 3S193 (and its humanized version, hu3S193 ) demonstrates high specificity for LeY in ELISA tests.[5][6]
-
mAb-7B2 is another example of a highly specific anti-LeY antibody with no cross-reactivity to a large panel of related carbohydrates.[2]
-
Q3: How does Lewis Y antigen expression influence cell signaling pathways?
The overexpression of this compound on the surface of cancer cells is not merely a structural change but actively contributes to malignant phenotypes by modulating key signaling pathways that regulate cell growth, proliferation, and survival.[1][7] LeY can be attached to various glycoproteins, including growth factor receptors like the Epidermal Growth Factor Receptor (EGFR).[8][9]
Two major pathways influenced by LeY expression are:
-
PI3K/Akt Signaling Pathway: Increased LeY expression has been shown to promote the proliferation of ovarian cancer cells by elevating the phosphorylation and activation of Akt, a key component of this survival pathway.[8]
-
MAPK/c-Fos Pathway: Transforming Growth Factor-beta 1 (TGF-β1) can induce LeY expression by activating the MAPK pathway, which in turn leads to the upregulation of FUT1 (an enzyme essential for LeY synthesis) via the transcription factor c-Fos.[10] In some contexts, LeY on EGFR can attenuate its dimerization and subsequent signaling.[9]
Quantitative Data Summary
The following tables summarize the binding affinities of different anti-LeY antibodies for LeY and their cross-reactivity with LeX.
Table 1: Binding Affinities of Anti-LeY Monoclonal Antibodies
| Antibody | Target Antigen | Affinity (KD) | Method |
| mAb-7B2 | Lewis Y | 0.8 x 10⁻⁹ M | Surface Plasmon Resonance |
| mAb-BR96 | Lewis Y | 1.5 x 10⁻⁹ M | Surface Plasmon Resonance |
| mAb-h3S193 | Lewis Y | 2.1 x 10⁻⁹ M | Surface Plasmon Resonance |
Data sourced from a comparative guide on anti-Lewis Y antibodies.[2]
Table 2: Cross-Reactivity Profile of Selected Anti-LeY Antibodies
| Antibody | Cross-Reactivity with Lewis X | Method | Binding to Leukocytes |
| GT-001 | Not Observed | ELISA (with >90 related structures) | No/weak binding |
| mAb-BR96 | Observed | ELISA | Significant binding to granulocytes |
| mAb-h3S193 | Not Observed | Glycan Array | Weak binding to granulocytes |
| mAb-7B2 | Not Observed | Glycan Array | No significant binding |
Data compiled from studies on GT-001 and a comparative guide on other anti-LeY antibodies.[2][3]
Experimental Protocols & Methodologies
Accurate assessment of antibody cross-reactivity is crucial. The following are detailed protocols for commonly used experimental methods.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This method quantifies the cross-reactivity of an anti-LeY antibody by measuring the inhibition of its binding to immobilized LeY antigen by soluble LeX or H-type 2 antigens.
Materials:
-
High-binding 96-well ELISA plates
-
Synthetic LeY-PAA (polyacrylamide) conjugate
-
Soluble LeX and H-type 2 antigens
-
Anti-LeY antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST - 0.05% Tween-20 in PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with 1 µg/mL of LeY-PAA conjugate in PBS. Incubate overnight at 4°C.[2]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[2]
-
Washing: Repeat the wash step.
-
Competitive Incubation:
-
Prepare serial dilutions of the soluble LeX and H-type 2 antigens (competitors).
-
In separate tubes, pre-incubate a fixed, sub-saturating concentration of the anti-LeY antibody with each dilution of the competitor antigens for 1 hour at room temperature.
-
Add 100 µL of these mixtures to the LeY-coated wells.
-
-
Primary Antibody Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.[11]
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well. Allow the color to develop in the dark (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor antigen concentration. A decrease in signal with increasing competitor concentration indicates cross-reactivity. The IC50 value (the concentration of competitor required to inhibit 50% of the antibody binding) can be calculated to quantify the degree of cross-reactivity.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (kₐ), dissociation (kₑ), and affinity (K₋) constants.[12]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
LeY, LeX, and H-type 2 antigens
-
Anti-LeY antibody
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Immobilize the LeY, LeX, and H-type 2 antigens on separate flow cells of the sensor chip to a target response level. A reference flow cell should be activated and deactivated to serve as a negative control.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the anti-LeY antibody in running buffer.
-
Inject the antibody dilutions sequentially over all flow cells, starting with the lowest concentration.
-
-
Association & Dissociation: Monitor the binding (association phase) during the injection. After the injection, allow the buffer to flow to monitor the unbinding (dissociation phase).
-
Regeneration: After each antibody injection cycle, inject the regeneration solution to remove the bound antibody and prepare the surface for the next cycle.
-
Data Analysis:
-
Subtract the reference flow cell data from the antigen-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kₐ, kₑ, and K₋) for the antibody's interaction with each antigen.[13]
-
Protocol 3: Flow Cytometry for Cell-Based Specificity Testing
Flow cytometry assesses the binding of an antibody to antigens expressed on the cell surface. Using cell lines with known expression profiles (including knockout/knockdown lines) is a powerful way to determine specificity.
Materials:
-
LeY-positive/LeX-negative cell line
-
LeX-positive/LeY-negative cell line
-
Double-negative control cell line (or parental line)
-
Fluorophore-conjugated anti-LeY antibody
-
Fluorophore-conjugated isotype control antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold PBS. Ensure cell viability is >90%.
-
Cell Concentration Adjustment: Resuspend cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10⁶ cells/mL.[14]
-
Staining:
-
Aliquot 100 µL of each cell suspension into separate flow cytometry tubes.
-
Add the predetermined optimal concentration of the fluorophore-conjugated anti-LeY antibody to the tubes containing each cell line.
-
In parallel, stain each cell line with the corresponding isotype control antibody at the same concentration.
-
-
Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.[14]
-
Washing: Add 2 mL of cold staining buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant. Repeat the wash step.[14]
-
Data Acquisition: Resuspend the cell pellet in 300-500 µL of staining buffer and analyze the samples on a flow cytometer.
-
Analysis: Gate on the live, single-cell population. Compare the median fluorescence intensity (MFI) of the anti-LeY antibody staining on the different cell lines. Significant staining on the LeX-positive/LeY-negative cell line compared to the double-negative control indicates cross-reactivity.
Troubleshooting Guides
ELISA Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient blocking. | 1. Increase blocking time to at least 1 hour or use a more robust blocking solution (e.g., 5% non-fat dry milk).[15][16] |
| 2. Antibody concentration too high. | 2. Titrate the primary and/or secondary antibody to determine the optimal concentration.[16] | |
| 3. Inadequate washing. | 3. Increase the number of wash cycles (3-5 times) and ensure complete aspiration of buffer from wells.[16] | |
| 4. Cross-reactivity of secondary antibody. | 4. Use a cross-adsorbed secondary antibody. Run a control with only the secondary antibody to check for non-specific binding. | |
| Weak or No Signal | 1. Incorrect antibody pairing (sandwich ELISA). | 1. Ensure capture and detection antibodies recognize different epitopes. |
| 2. Low antibody affinity or concentration. | 2. Increase antibody concentration or incubation time. Confirm antibody activity with a positive control.[17] | |
| 3. Inactive enzyme conjugate. | 3. Use a fresh batch of HRP-conjugated secondary antibody. | |
| 4. Insufficient antigen coating. | 4. Increase antigen concentration or incubation time during the coating step.[18] | |
| High Variability | 1. Inconsistent pipetting. | 1. Use calibrated pipettes and ensure consistent technique.[18] |
| 2. Uneven temperature during incubation. | 2. Avoid stacking plates during incubation. Ensure the plate reaches a uniform temperature.[18] | |
| 3. Edge effects. | 3. Do not use the outer wells of the plate, or ensure the plate is properly sealed to prevent evaporation. |
Flow Cytometry Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background / Non-specific Staining | 1. Antibody concentration too high. | 1. Titrate the antibody to find the optimal concentration that maximizes the signal-to-noise ratio.[19] |
| 2. Fc receptor-mediated binding. | 2. Pre-incubate cells with an Fc blocking reagent.[19] | |
| 3. Dead cells binding the antibody non-specifically. | 3. Use a viability dye to exclude dead cells from the analysis. | |
| 4. Cross-reactivity of secondary antibody (if used). | 4. Use a cross-adsorbed secondary antibody. Run a secondary-only control.[19] | |
| Weak or No Signal | 1. Low antigen expression on cells. | 1. Confirm antigen expression using a positive control cell line or by another method (e.g., Western blot).[19] |
| 2. Antibody not suitable for flow cytometry. | 2. Ensure the antibody has been validated for flow cytometry. Antibodies raised against linear epitopes may not recognize the native protein on the cell surface. | |
| 3. Incorrect fluorophore/laser combination. | 3. Verify that the correct laser is being used to excite the fluorophore and that the emission is being collected in the appropriate detector.[19] | |
| 4. Cell permeabilization issues (for intracellular targets). | 4. If staining for an intracellular epitope, ensure the fixation and permeabilization protocol is appropriate for the target. | |
| Poor Resolution | 1. Cell clumping/aggregates. | 1. Gently vortex or pipette the sample before acquisition. Consider adding EDTA to the staining buffer. |
| 2. Incorrect voltage settings on the cytometer. | 2. Adjust detector voltages to ensure the negative population is on scale and the positive population is clearly separated. | |
| 3. High autofluorescence. | 3. Include an unstained control to assess autofluorescence. If high, consider using a brighter fluorophore or a different detection channel.[19] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound modulates key oncogenic signaling pathways.
Caption: General workflow for assessing antibody cross-reactivity.
Caption: Structural comparison of Lewis Y, Lewis X, and H-type 2.
References
- 1. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] 781 GT-001 - anti-Lewis Y antibody with superior fine-specificity and reduced off-target binding | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Lewis Antigen System Overview - Creative Biolabs [creative-biolabs.com]
- 8. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis y Expressed in Oral Squamous Cell Carcinoma Attenuates Malignant Properties via Down-regulation of EGF Signaling | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. glygen.ccrc.uga.edu [glygen.ccrc.uga.edu]
- 12. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 13. affiniteinstruments.com [affiniteinstruments.com]
- 14. benchchem.com [benchchem.com]
- 15. biocompare.com [biocompare.com]
- 16. How to deal with high background in ELISA | Abcam [abcam.com]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
How to optimize antibody concentration for Lewis Y immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize antibody concentration for Lewis Y (LeY) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the expected staining pattern for Lewis Y?
The Lewis Y antigen is primarily located on the cell membrane. In normal epithelial tissues, its expression is often limited to the secretory borders. However, in many carcinomas, such as those of the colon, lung, breast, and ovary, LeY is highly expressed over the entire cell surface. Therefore, you should expect to see distinct membrane staining in positive tumor cells. Diffuse cytoplasmic or nuclear staining may be an indication of non-specific background.[1]
Q2: What is a good starting dilution for a new anti-Lewis Y antibody?
A recommended starting dilution range for a concentrated anti-Lewis Y antibody is typically between 1:50 and 1:200.[2] However, it is crucial to perform an antibody titration to determine the optimal dilution for your specific experimental conditions.[3][4] Some antibodies are provided pre-diluted and are ready-to-use.[2]
Q3: How long should I incubate the primary antibody?
Primary antibody incubation times can vary from 10-30 minutes at room temperature to overnight at 4°C.[2][5][6] Longer incubation times, often performed at lower temperatures, can increase the signal but may also lead to higher background staining.[6][7] Optimization of both incubation time and temperature is recommended.[6]
Troubleshooting Guide
High Background Staining
Issue: I am observing high background staining across my entire tissue section.
Possible Causes & Solutions:
| Cause | Solution |
| Primary antibody concentration is too high. | This is a common cause of high background.[1][8] Perform a titration experiment by testing a series of antibody dilutions (e.g., 1:100, 1:200, 1:400) to find the optimal concentration that provides strong specific staining with minimal background.[9][10] |
| Ineffective blocking of non-specific binding sites. | Inadequate blocking can lead to antibodies binding to tissue components other than the target antigen.[1] Use a blocking solution such as normal serum from the species in which the secondary antibody was raised (e.g., 5-10% normal goat serum if using a goat anti-mouse secondary).[1][11] Alternatively, protein solutions like 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk can be used.[1] Increase the blocking time to 30-60 minutes.[1] |
| Endogenous enzyme activity. | If using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) detection system, endogenous enzymes in the tissue can cause non-specific staining.[1] Block endogenous peroxidase activity by incubating the tissue in 0.3-3% hydrogen peroxide.[5][12] For AP, use an inhibitor like levamisole.[12] |
| Issues with washing steps. | Insufficient washing between incubation steps can lead to the retention of unbound antibodies.[1] Ensure thorough but gentle washing with an appropriate buffer (e.g., TBS or PBS with a mild detergent like Tween-20). |
Weak or No Staining
Issue: I am seeing very weak or no staining in my positive control tissue.
Possible Causes & Solutions:
| Cause | Solution |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody.[13] If you have already performed a titration and are still seeing weak staining, you may need to reconsider your dilution range. |
| Suboptimal antigen retrieval. | Formalin fixation can mask the epitope. Heat-Induced Epitope Retrieval (HIER) is often recommended for Lewis Y IHC.[2] Experiment with different antigen retrieval solutions (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and optimize the heating time and temperature.[5][14] |
| Inactive primary antibody. | Ensure the antibody has been stored correctly at 2-8°C and has not expired.[2][9] Avoid freezing the antibody.[2] |
| Incorrect protocol. | Double-check that all steps of the protocol were followed correctly and that the appropriate reagents were used.[9] |
Experimental Protocols
Antibody Titration Protocol
-
Prepare a series of dilutions of your concentrated anti-Lewis Y antibody (e.g., 1:50, 1:100, 1:200, 1:400) in a suitable antibody diluent.
-
Use identical, consecutive tissue sections from a known positive control for each dilution.
-
Perform the IHC staining for each dilution under the same conditions (e.g., incubation time, temperature, detection system).
-
Evaluate the staining under a microscope. The optimal dilution will be the one that produces strong, specific staining with the lowest background.[3][9]
General Immunohistochemistry Protocol for Lewis Y
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[5]
-
Antigen Retrieval: Perform HIER by heating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0) using a pressure cooker, microwave, or water bath.[2][5][15] Cool the slides before proceeding.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 5-15 minutes at room temperature to block endogenous peroxidase activity.[2][12]
-
Blocking: Apply a blocking solution (e.g., 5-10% normal serum from the secondary antibody's host species) and incubate for 30-60 minutes at room temperature.[1]
-
Primary Antibody Incubation: Apply the optimally diluted anti-Lewis Y primary antibody and incubate for the optimized time and temperature (e.g., 30 minutes at room temperature or overnight at 4°C).[2][5]
-
Washing: Rinse slides with a wash buffer (e.g., TBS-T).
-
Secondary Antibody Incubation: Apply a biotinylated or polymer-based HRP-conjugated secondary antibody and incubate for 20-30 minutes at room temperature.[2]
-
Washing: Rinse slides with wash buffer.
-
Detection: Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB chromogen) and incubate for the recommended time.[2][5]
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.[2][5]
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.[5]
Visualizations
Caption: Troubleshooting workflow for optimizing Lewis Y IHC staining.
References
- 1. benchchem.com [benchchem.com]
- 2. dianova.com [dianova.com]
- 3. A Forgotten Principle in Immunocytochemistry: Optimal Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Monoclonal vs Polyclonal Antibodies for Immunohistochemistry: Primary Antibody Selection | Bio-Techne [bio-techne.com]
- 7. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 8. biossusa.com [biossusa.com]
- 9. documents.cap.org [documents.cap.org]
- 10. bma.ch [bma.ch]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Basics of the Blocking Step in IHC [nsh.org]
- 13. origene.com [origene.com]
- 14. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 15. bosterbio.com [bosterbio.com]
Troubleshooting low signal and high background in Lewis Y western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Lewis Y western blot experiments.
Troubleshooting Guide: Low Signal in Lewis Y Western Blot
A weak or absent signal in your Lewis Y western blot can be frustrating. This guide provides potential causes and solutions to help you enhance your signal and obtain clear results.
FAQs for Low Signal
Q1: I am not seeing any bands on my western blot. What are the first things I should check?
If you are not observing any signal, it's crucial to systematically review your protocol. Here are the initial steps to take:
-
Protein Transfer Confirmation: Verify that your proteins have successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer. The presence of pink/red bands indicates a successful transfer.[1]
-
Positive Control: Ensure you have included a positive control, which is a sample known to express the Lewis Y antigen.[2][3][4] If the positive control shows a signal, the issue likely lies with your experimental samples. If the positive control is also negative, there might be a problem with your reagents or protocol.
-
Antibody Activity: Confirm that your primary and secondary antibodies are active and have been stored correctly.[5] Consider performing a dot blot to quickly check the activity of your antibodies.
Q2: My signal is very weak. How can I increase the intensity of my bands?
Several factors can contribute to a weak signal. Here are some common causes and their solutions:
| Potential Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the amount of protein loaded per well.[6][7] Consider enriching for your target protein through immunoprecipitation or cell fractionation.[6][7] |
| Suboptimal Primary Antibody Concentration | The concentration of your primary antibody may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[5] |
| Suboptimal Secondary Antibody Concentration | The concentration of your secondary antibody might be insufficient. Titrate your secondary antibody to find the optimal concentration. |
| Blocking Buffer Issues | Prolonged blocking can sometimes mask the epitope.[6][7] Try reducing the blocking time or using a different blocking agent. For carbohydrate antigens like Lewis Y, avoid milk-based blockers as they contain glycoproteins that can interfere with detection.[8] Consider using Bovine Serum Albumin (BSA) or a commercial protein-free blocking buffer. |
| Insufficient Washing | While extensive washing is important to reduce background, excessive washing can also lead to a weaker signal. Reduce the number or duration of wash steps if you suspect this is an issue.[5] |
| Inactive Detection Reagent | Ensure your detection reagent (e.g., ECL substrate) has not expired and is working correctly. Prepare fresh substrate for each experiment.[5] |
Q3: Are there specific considerations for the this compound that could be affecting my signal?
Yes, detecting a carbohydrate antigen like Lewis Y has unique challenges:
-
Antibody Specificity: Ensure your anti-Lewis Y antibody is specific and has a high affinity for the antigen. Some anti-Lewis Y antibodies are known to have cross-reactivity with related carbohydrate structures like Lewis X.[9][10][11][12] Refer to the antibody datasheet for specificity information.
-
Glycosylation State: The this compound is a carbohydrate moiety attached to proteins (glycoproteins) or lipids (glycolipids). The abundance of the Lewis Y modification on your target protein can vary depending on the cell type and culture conditions.
-
Sample Preparation: Ensure your lysis buffer is appropriate for extracting the glycoprotein of interest. The subcellular localization of the target protein will influence the choice of lysis buffer.[6][7]
Troubleshooting Workflow for Low Signal
Caption: A flowchart for troubleshooting low signal in Lewis Y western blots.
Troubleshooting Guide: High Background in Lewis Y Western Blot
High background can obscure your bands of interest and make data interpretation difficult. This guide will help you identify and address the common causes of high background.
FAQs for High Background
Q1: My blot is completely black or has a very high, uniform background. What's causing this?
A uniformly high background is often due to issues with blocking, antibody concentrations, or washing steps.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent.[13] Consider trying a different blocking buffer. For Lewis Y detection, BSA or commercial protein-free blockers are often preferred over milk.[8] |
| Antibody Concentration Too High | Your primary or secondary antibody concentration may be too high, leading to non-specific binding. Decrease the antibody concentrations.[5] |
| Inadequate Washing | Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps.[13][14] Ensure your wash buffer contains a detergent like Tween-20.[14] |
| Contaminated Buffers | Bacterial growth in your buffers can lead to a speckled or high background. Always use freshly prepared, filtered buffers.[5] |
| Membrane Drying | Allowing the membrane to dry out at any point during the process can cause high background.[13] Ensure the membrane is always submerged in buffer. |
Q2: I'm seeing non-specific bands in addition to my band of interest. How can I get rid of them?
Non-specific bands can arise from several sources, including antibody cross-reactivity and sample degradation.
-
Antibody Cross-Reactivity: Some anti-Lewis Y antibodies may cross-react with other structurally similar carbohydrate antigens like Lewis X.[9][10][11][12] Check the datasheet for your antibody to see if cross-reactivity has been reported. If so, you may need to try a different antibody clone.
-
Secondary Antibody Non-Specificity: Your secondary antibody might be binding non-specifically. Run a control where you omit the primary antibody to check for this.[3]
-
Sample Degradation: Proteases in your sample can lead to degradation of your target protein, resulting in bands at lower molecular weights. Always use protease inhibitors in your lysis buffer and keep your samples on ice.[6]
-
Too Much Protein Loaded: Overloading the gel with protein can lead to non-specific binding. Try loading less protein per well.[5]
Q3: What type of blocking buffer is best for a Lewis Y western blot?
The choice of blocking buffer is critical for detecting a carbohydrate antigen like Lewis Y.
-
Avoid Milk-Based Blockers: Non-fat dry milk contains glycoproteins that can be recognized by antibodies targeting carbohydrate structures, leading to high background.[8]
-
Recommended Blockers: Bovine Serum Albumin (BSA) at a concentration of 3-5% is a good starting point.[15] Alternatively, commercial protein-free blocking buffers are also an excellent choice as they are less likely to cause cross-reactivity.[16] Some researchers also use fish gelatin as a blocking agent.[17]
Logical Relationship for High Background Troubleshooting
Caption: A diagram illustrating the logical steps for troubleshooting high background.
Experimental Protocols
General Lewis Y Western Blot Protocol
This protocol provides a general framework. Optimization of specific steps may be required for your particular samples and antibodies.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load your samples and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.
-
-
Blocking:
-
Block the membrane with 3-5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with your anti-Lewis Y primary antibody diluted in blocking buffer at the recommended concentration. Incubation is typically done for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step as described in step 6 to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Experimental Workflow
Caption: A standard workflow for a Lewis Y western blot experiment.
References
- 1. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Your Controls for Western Blotting | Proteintech Group [ptglab.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Specificity analysis of blood group Lewis-y (Le(y)) antibodies generatedagainst synthetic and natural Le(y) determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. biossusa.com [biossusa.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot blocking: Best practices | Abcam [abcam.com]
- 16. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Reducing non-specific binding in Lewis Y flow cytometry experiments
Welcome to the technical support center for Lewis Y (LeY) flow cytometry experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in flow cytometry?
A1: Non-specific binding in flow cytometry can arise from several factors:
-
Fc Receptor-Mediated Binding: Immune cells such as monocytes, macrophages, B cells, and natural killer (NK) cells express Fc receptors (FcRs) that can bind to the Fc portion of your primary antibody, leading to false positive signals.[1][2]
-
Hydrophobic and Electrostatic Interactions: Antibodies, being proteins, can non-specifically adhere to the cell surface through hydrophobic or electrostatic interactions.[3][4]
-
Dead Cells: Dead cells have compromised membranes that can non-specifically bind to fluorescently labeled antibodies and other reagents, leading to high background fluorescence.[4][5][6]
-
Excessive Antibody Concentration: Using too much primary antibody can increase the likelihood of low-affinity, non-specific binding.[3][7]
Q2: What is an isotype control and how should it be used in my Lewis Y experiment?
A2: An isotype control is an antibody that has the same immunoglobulin class (e.g., IgG1, IgG2a) and light chain as your primary anti-Lewis Y antibody but is raised against an antigen not present on the cells you are analyzing.[5][8][9] Its purpose is to help assess the level of background staining caused by non-specific binding of the antibody.[9][10] It is important to note that isotype controls should not be used to set positive gates but rather as a tool to troubleshoot high background signals and confirm the effectiveness of your blocking steps.[1][8]
Q3: When should I use an Fc blocking step?
A3: An Fc blocking step is highly recommended when working with cell types known to express Fc receptors, such as peripheral blood mononuclear cells (PBMCs), splenocytes, or any sample containing monocytes, macrophages, B cells, or NK cells.[1][2] This step should be performed before the addition of your primary anti-Lewis Y antibody to prevent non-specific binding to these receptors.[1]
Q4: Can the fluorophore on my antibody contribute to non-specific binding?
A4: Yes, some fluorophores can contribute to non-specific binding through interactions with cellular components.[5] Additionally, the ratio of fluorophore to protein (F/P ratio) can impact staining. An isotype control with a significantly different F/P ratio than your primary antibody may not accurately reflect non-specific binding.[11]
Troubleshooting Guides
Issue: High Background Signal in the Lewis Y Negative Population
High background fluorescence can obscure the distinction between your positive and negative populations. Follow this guide to troubleshoot and resolve this common issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Data Summary: Comparison of Blocking Reagents
The choice of blocking reagent can significantly impact the reduction of non-specific binding. The following table summarizes common options.
| Blocking Reagent | Mechanism of Action | Target Cell Species | Key Considerations |
| Commercial Fc Block | Specific monoclonal antibodies (e.g., anti-CD16/CD32) that bind to and saturate Fc receptors.[2] | Human, Mouse, Rat | Highly specific and effective.[2] Ensure the Fc block is specific to the species of your cells. |
| Purified IgG | High concentration of immunoglobulin that competitively binds to Fc receptors.[1][12] | Species-specific | Should be from the same species as the cells being stained to avoid cross-reactivity.[12] |
| Serum | Contains a high concentration of IgG that blocks Fc receptors.[13][14] | Species-specific | Use serum from the same species as your cells (e.g., human serum for human cells).[14][15] Fetal Bovine Serum (FBS) has low IgG content and is generally not sufficient for effective Fc blocking.[1] |
| Bovine Serum Albumin (BSA) | A protein that blocks non-specific binding sites on cells through hydrophobic and electrostatic interactions.[3][5] | Universal | Typically added to staining and wash buffers. Does not block Fc receptors. |
Experimental Protocols
Protocol 1: Standard Staining with Fc Receptor Blocking
This protocol is designed for staining single-cell suspensions, such as PBMCs or cultured cancer cell lines expressing Lewis Y.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (species-specific)
-
Fluorochrome-conjugated anti-Lewis Y antibody
-
Fluorochrome-conjugated isotype control antibody
-
Viability Dye (e.g., Propidium Iodide, 7-AAD)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold PBS.[16]
-
Cell Count and Viability: Perform a cell count and assess viability. Ensure cell viability is greater than 90%.[15][16]
-
Resuspension: Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Fc Receptor Blocking: Add the recommended amount of Fc receptor blocking reagent to each tube. Incubate for 10-15 minutes at 4°C.[17]
-
Antibody Staining: Without washing, add the predetermined optimal concentration of the fluorochrome-conjugated anti-Lewis Y antibody or the corresponding isotype control to the appropriate tubes.[16]
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.[16]
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.[16]
-
Viability Staining (if applicable): If using a viability dye like PI or 7-AAD, resuspend the cell pellet in 300-500 µL of staining buffer containing the viability dye.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the live, single-cell population for analysis.[6]
Protocol 2: Antibody Titration
Determining the optimal antibody concentration is crucial for maximizing the signal-to-noise ratio and minimizing non-specific binding.
Workflow for Antibody Titration
Caption: Workflow for antibody titration.
Procedure:
-
Prepare a series of dilutions of your anti-Lewis Y antibody (e.g., 1:2 serial dilutions starting from the manufacturer's recommended concentration).
-
Prepare a set of identical cell aliquots.
-
Stain each aliquot with a different antibody dilution, following the standard staining protocol.
-
Acquire the samples on a flow cytometer.
-
For each concentration, calculate the Mean Fluorescence Intensity (MFI) for both the positive and negative cell populations.
-
Plot the MFI of the positive and negative populations against the antibody concentration.
-
The optimal concentration is the one that provides the brightest signal for the positive population without a significant increase in the background signal of the negative population (the point of saturation).
By following these guidelines and protocols, you can effectively reduce non-specific binding and improve the quality and reliability of your Lewis Y flow cytometry data.
References
- 1. Fc Blocking | McGovern Medical School [med.uth.edu]
- 2. BD Fc Block™ Reagents [bdbiosciences.com]
- 3. Non-specific Antibody Binding in Flow Cytometry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. sanguinebio.com [sanguinebio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. When To Use (And Not Use) Flow Cytometry Isotype Controls - ExpertCytometry [expertcytometry.com]
- 9. Recommended controls for flow cytometry | Abcam [abcam.com]
- 10. Isotype Control [bdbiosciences.com]
- 11. nanocellect.com [nanocellect.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Elimination of erroneous results in flow cytometry caused by antibody binding to Fc receptors on human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. Blocking of FC-Receptor Binding | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Specificity of Anti-Lewis Y Monoclonal Antibodies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with monoclonal antibodies (mAbs) against the Lewis Y (LeY) antigen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the specificity of anti-LeY antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the most common specificity-related issues encountered with anti-Lewis Y antibodies?
The most prevalent issues are:
-
Cross-reactivity: Anti-LeY antibodies frequently cross-react with structurally similar carbohydrate antigens, most notably the Lewis X (LeX) antigen.[1][2][3][4] This can lead to off-target binding and potential toxicity.
-
Off-target binding to healthy tissues: Some anti-LeY antibodies have shown binding to normal tissues, particularly leukocytes, which can cause undesirable side effects.[1][2]
-
High background in immunoassays: Non-specific binding in techniques like immunohistochemistry (IHC) and ELISA can obscure specific signals and lead to misinterpretation of results.[5]
Q2: What are the primary strategies to improve the specificity of a monoclonal antibody against Lewis Y?
Improving specificity is a multi-faceted process that can be approached through antibody engineering and rigorous screening:
-
Antibody Engineering:
-
Humanization: Creating humanized versions of murine antibodies, such as hu3S193, can reduce immunogenicity and potentially improve specificity.[1][6]
-
Fc Region Engineering: Introducing mutations in the Fc region can modulate effector functions and the antibody's half-life without affecting its target affinity.[7]
-
Glycoform Engineering: Modifying the glycosylation profile of the antibody can enhance its cell-killing capabilities.[8][9]
-
Targeted Mutagenesis: Introducing specific mutations in the complementarity-determining regions (CDRs) can increase affinity and fine-tune specificity.[10][11]
-
-
Advanced Screening and Selection:
-
Phage Display Technology: This technique allows for the screening of large antibody libraries to isolate clones with high affinity and specificity.[10][11]
-
Comprehensive Cross-Reactivity Screening: It is crucial to screen antibody candidates against a broad panel of related carbohydrate structures to eliminate those with off-target binding.[1][2]
-
Q3: How can I experimentally validate the specificity of my anti-Lewis Y antibody?
A combination of in vitro and cell-based assays is recommended for comprehensive validation:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Both direct and competitive ELISA formats can be used to assess binding to LeY and cross-reactivity with related antigens like LeX.[1][4][12]
-
Surface Plasmon Resonance (SPR): SPR provides quantitative data on binding kinetics, including association and dissociation rates, allowing for the determination of the binding affinity (KD).[4][10][12]
-
Flow Cytometry: This is essential for assessing the antibody's binding to LeY-positive tumor cell lines and, critically, for checking for unwanted binding to healthy human leukocytes.[1][2][12]
-
Immunohistochemistry (IHC): IHC on tumor tissue and a panel of normal tissues helps to evaluate the antibody's staining pattern and identify potential on-target, off-tumor binding.[1][5]
-
Glycan Array: Screening against a comprehensive array of glycans is a powerful method to identify any potential off-target carbohydrate binding.[4]
-
Genetically Modified Cell Lines: Using CRISPR/Cas9-engineered cell lines that lack LeY or LeX expression can provide definitive evidence of antibody specificity.[12]
Troubleshooting Guides
Problem 1: High background staining in Immunohistochemistry (IHC)
High background can mask the specific signal from your anti-LeY antibody. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Non-specific binding of the primary antibody | Optimize the antibody dilution; a higher dilution can favor high-affinity binding.[5] |
| Non-specific binding of the secondary antibody | Use a blocking serum from the same species as the secondary antibody.[5] Consider using a pre-adsorbed secondary antibody. |
| Endogenous enzyme activity | If using an enzyme-based detection system (e.g., HRP), ensure proper blocking of endogenous peroxidases. |
| Cross-reactivity with other antigens | Perform a BLAST analysis of the immunogen sequence to check for homology with other proteins.[5] Validate specificity using methods like competitive ELISA or SPR.[12] |
Problem 2: Suspected cross-reactivity with Lewis X antigen in an immunoassay
Cross-reactivity with LeX is a known issue for some anti-LeY antibodies.[1][2] Here’s how to troubleshoot this:
| Experimental Step | Detailed Protocol |
| Confirm Cross-Reactivity | Competitive ELISA: Coat a plate with LeY antigen. Pre-incubate your anti-LeY antibody with increasing concentrations of soluble LeX antigen before adding it to the plate. A decrease in signal with increasing LeX concentration indicates cross-reactivity.[12] |
| Surface Plasmon Resonance (SPR): Immobilize both LeY and LeX on different flow cells of an SPR chip. Flow your antibody over both surfaces to directly measure and compare the binding affinities.[12] | |
| Mitigate Cross-Reactivity | Optimize Assay Conditions: Increase the stringency of your washing steps. Using a wash buffer with a mild detergent like Tween-20 can help remove low-affinity, non-specific binding.[12] |
| Antibody Dilution: Titrate your primary antibody to a higher dilution to favor binding to the higher-affinity target (LeY).[5] | |
| Definitive Specificity Check | Flow Cytometry with Knockout Cells: Use cell lines that have been genetically engineered to knock out the expression of LeX. Staining these cells alongside the wild-type cells will definitively show if the signal is dependent on LeX expression.[12] |
Quantitative Data Summary
The following table summarizes the binding affinities of different anti-Lewis Y monoclonal antibodies. Lower KD values indicate higher affinity.
| Antibody | Target Antigen | Affinity (KD) | Method | Reference |
| mAb-7B2 | Lewis Y | 0.8 x 10⁻⁹ M | Surface Plasmon Resonance | [4] |
| mAb-BR96 | Lewis Y | 1.5 x 10⁻⁹ M | Surface Plasmon Resonance | [4] |
| mAb-h3S193 | Lewis Y | 2.1 x 10⁻⁹ M | Surface Plasmon Resonance | [4] |
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine if an anti-LeY antibody cross-reacts with the LeX antigen.[12]
-
Antigen Coating: Coat a 96-well plate with 1 µg/mL of synthetic LeY-PAA conjugate in PBS and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the plate with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Competitive Incubation: In a separate plate, pre-incubate your anti-LeY antibody at a constant concentration with serially diluted soluble LeX antigen for 1 hour at room temperature.
-
Primary Antibody Incubation: Transfer the antibody-competitor mixtures to the LeY-coated plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Reading: Measure the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the concentration of the LeX competitor. A decrease in signal indicates cross-reactivity.
Protocol 2: Flow Cytometry for Leukocyte Binding
This protocol assesses the binding of an anti-LeY antibody to healthy human leukocytes.[1][2]
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a density gradient centrifugation method.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Primary Antibody Incubation: Add your anti-LeY antibody at a predetermined optimal concentration to 100 µL of the cell suspension. Incubate for 30 minutes on ice. Include an isotype control.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Secondary Antibody Incubation: Resuspend the cells in 100 µL of a fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Washing: Repeat the washing step as in step 4.
-
Analysis: Resuspend the cells in 500 µL of FACS buffer and analyze on a flow cytometer. Gate on the leukocyte populations (e.g., lymphocytes, monocytes, granulocytes) to assess binding.
Visualizations
Caption: Workflow for validating the specificity of a new anti-LeY monoclonal antibody.
Caption: A logical workflow for troubleshooting suspected cross-reactivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering anti-Lewis-Y hu3S193 antibodies with improved therapeutic ratio for radioimmunotherapy of epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved effector functions of a therapeutic monoclonal Lewis Y-specific antibody by glycoform engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.alphalifetech.com [blog.alphalifetech.com]
- 11. Improving Antibody Binding Affinity and Specificity for Therapeutic Development | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Targeting Carbohydrate Antigens for Cancer Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on targeting carbohydrate antigens for cancer therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is targeting Tumor-Associated Carbohydrate Antigens (TACAs) for cancer therapy so challenging?
A1: Targeting TACAs presents several significant challenges:
-
Low Immunogenicity: TACAs are often poorly immunogenic because they are structurally similar to self-antigens, leading to immune tolerance.[1][2] The immune system may not recognize them as foreign, failing to mount a robust response.
-
Antigenic Heterogeneity: The expression of TACAs can vary significantly between different tumor types, and even within the same tumor.[3] This heterogeneity makes it difficult to develop a universally effective therapy.
-
Immunosuppressive Tumor Microenvironment: Tumors can create a microenvironment that suppresses the immune system, hindering the efficacy of immunotherapies.[4][5][6] For example, the interaction of the Sialyl Tn (STn) antigen with Siglec receptors on immune cells can lead to immunosuppression.[5][6][7][8]
-
Difficulty in Generating Specific Antibodies: The development of high-affinity monoclonal antibodies specific to carbohydrate structures is technically challenging.[9][10]
Q2: What are the main therapeutic strategies for targeting TACAs, and what are their limitations?
A2: The primary strategies include:
-
Cancer Vaccines: These aim to stimulate the patient's immune system to recognize and attack TACA-expressing cancer cells. A major hurdle is overcoming the low immunogenicity of TACAs.[1][11][12]
-
Monoclonal Antibodies (mAbs): These are laboratory-produced antibodies designed to target specific TACAs. Challenges include developing mAbs with high specificity and affinity and overcoming the immunosuppressive tumor microenvironment.
-
Chimeric Antigen Receptor (CAR) T-cell Therapy: This involves genetically engineering a patient's T-cells to express CARs that recognize TACAs. Key challenges include ensuring T-cell persistence, overcoming the immunosuppressive tumor microenvironment, and potential "on-target, off-tumor" toxicities.[3][13][14][15]
Q3: How can the immunogenicity of carbohydrate-based vaccines be improved?
A3: Several strategies can enhance the immunogenicity of TACA-based vaccines:
-
Conjugation to Carrier Proteins: Linking TACAs to immunogenic carrier proteins like Keyhole Limpet Hemocyanin (KLH) can convert them into T-cell-dependent antigens, leading to a more robust immune response.[1][11]
-
Use of Adjuvants: Co-administration of adjuvants can non-specifically boost the immune response to the vaccine.
-
Multivalent Presentation: Presenting multiple copies of a TACA in a clustered formation can enhance B-cell receptor clustering and activation.[16]
-
Glycoengineering: Modifying the structure of TACAs or engineering cancer cells to express artificial TACA derivatives can create more immunogenic targets.[17][18][19][20]
Troubleshooting Guides
Guide 1: Low Antibody Titer or Affinity in Anti-TACA Monoclonal Antibody Development
| Potential Problem | Possible Cause | Suggested Solution |
| No or weak immune response in immunized animal | Poor immunogenicity of the TACA-carrier conjugate. | - Increase the density of TACA on the carrier protein.- Use a different, more immunogenic carrier protein (e.g., KLH).- Co-administer a potent adjuvant.- Consider using a synthetic TACA mimetic with potentially higher immunogenicity. |
| Low affinity of selected hybridoma clones | The screening method is not sensitive enough to detect high-affinity binders. | - Optimize the ELISA screening conditions (e.g., antigen coating concentration, blocking buffers).- Use a more sensitive screening method like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) for affinity ranking. |
| Selected antibodies show cross-reactivity with other glycans | The screening process did not include proper counter-screening. | - During the screening phase, include structurally similar but irrelevant glycans to eliminate cross-reactive clones.- Perform detailed specificity analysis of lead candidates using glycan arrays.[21] |
Guide 2: Poor In Vitro Cytotoxicity of TACA-Targeted CAR-T Cells
| Potential Problem | Possible Cause | Suggested Solution |
| CAR-T cells do not effectively kill target cancer cells | Low expression of the target TACA on the cancer cell line. | - Quantify the TACA expression on target cells using flow cytometry or a cell-suspension ELISA.- Use a target cell line with confirmed high expression of the TACA.- Consider glycoengineering the target cells to enhance TACA expression. |
| Suboptimal CAR design. | - Modify the single-chain variable fragment (scFv) for higher affinity.- Experiment with different co-stimulatory domains (e.g., CD28, 4-1BB) in the CAR construct. | |
| High background killing by non-transduced T-cells | Alloreactivity of donor T-cells against the target cell line. | - Use a target cell line that is HLA-matched with the T-cell donor, if possible.- Include a mock-transduced T-cell control from the same donor to quantify baseline cytotoxicity. |
| CAR-T cells show signs of exhaustion | Prolonged in vitro culture. | - Optimize the CAR-T cell expansion protocol to minimize culture time.- Assess markers of T-cell exhaustion (e.g., PD-1, TIM-3) by flow cytometry. |
Quantitative Data
Table 1: Expression of Common Tumor-Associated Carbohydrate Antigens (TACAs) in Various Cancers.
| TACA | Associated Cancers | Reference |
| Tn antigen | Colorectal, Lung, Breast, and many other cancers | [22] |
| Sialyl-Tn (STn) | Colorectal, Lung, Breast, and many other cancers | [22] |
| Thomsen-Friedenreich (TF) | Breast, Colon, Bladder, Prostate, Liver, Stomach | [2] |
| Lewis Y (LeY) | Breast, Ovarian, Gastric cancers | [10] |
| Sialyl Lewis X (SLeX) | Various types of cancer | [22] |
| Sialyl Lewis A (SLeA) / CA19-9 | Pancreatic, Colorectal, Gastric cancers | [10] |
| GM2, GD2, GD3 | Neuroectodermal tumors (Melanoma, Neuroblastoma) | [22] |
| Globo-H | Breast, Ovarian, Prostate cancer | [22] |
Experimental Protocols
Protocol 1: CAR-T Cell-Mediated Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol outlines a standard method to assess the cytotoxic function of CAR-T cells against TACA-expressing target cells.[23]
Materials:
-
CAR-T cells (effector cells)
-
TACA-expressing cancer cell line (target cells)
-
Mock-transduced T-cells (control)
-
RPMI-1640 medium with 10% FBS
-
Chromium-51 (51Cr)
-
U-bottom 96-well plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^6 cells/mL in RPMI-1640.
-
Add 50-150 µL of 51Cr to the cell suspension.
-
Incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.
-
Wash the labeled cells three times with RPMI-1640 to remove unincorporated 51Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells (10,000 cells) into each well of a U-bottom 96-well plate.
-
Prepare serial dilutions of effector cells (CAR-T cells and mock T-cells) to achieve various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspensions to the wells containing target cells.
-
Prepare control wells:
-
Spontaneous Release: Target cells + 100 µL of medium (measures background lysis).
-
Maximum Release: Target cells + 100 µL of 2% Triton X-100 (measures total possible lysis).
-
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation:
-
Calculate the percentage of specific lysis for each E:T ratio using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Development of Anti-TACA Monoclonal Antibodies
This protocol provides a general workflow for generating monoclonal antibodies against a specific TACA.[24]
Procedure:
-
Antigen Preparation:
-
Synthesize the TACA of interest.
-
Conjugate the TACA to a carrier protein (e.g., KLH or BSA) to create an immunogen.
-
-
Immunization:
-
Immunize mice with the TACA-carrier conjugate mixed with an appropriate adjuvant over a period of several weeks.
-
Monitor the immune response by testing serum samples for the presence of anti-TACA antibodies using ELISA.
-
-
Hybridoma Production:
-
Once a strong antibody response is detected, sacrifice the mouse and isolate splenocytes.
-
Fuse the splenocytes with myeloma cells to create hybridoma cells.
-
Select for fused cells using a selective medium (e.g., HAT medium).
-
-
Screening:
-
Screen the supernatants from individual hybridoma clones for the production of antibodies that bind to the TACA using ELISA.
-
Counter-screen positive clones against the carrier protein alone and other irrelevant glycans to ensure specificity.
-
-
Cloning and Expansion:
-
Isolate single hybridoma cells from positive wells by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal hybridoma clones to produce larger quantities of the antibody.
-
-
Antibody Purification and Characterization:
-
Purify the monoclonal antibody from the hybridoma culture supernatant using protein A/G affinity chromatography.
-
Characterize the antibody for its isotype, affinity (e.g., using SPR or BLI), and specificity (e.g., using glycan arrays).
-
Visualizations
References
- 1. Recent Development in Carbohydrate-Based Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Vaccines and Carbohydrate Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Challenges and innovations in CAR-T cell therapy: a comprehensive analysis [frontiersin.org]
- 4. The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Custom Anti-TACA Antibody Development Service - Creative Biolabs [creative-biolabs.com]
- 10. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]
- 11. Immunotherapy for Cancer: Synthetic Carbohydrate-based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Vision for Vaccines Built from Fully Synthetic Tumor Associated Antigens: From the Laboratory to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancements and challenges in CAR-T cell therapy for solid tumors: A comprehensive review of antigen targets, strategies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges in the preclinical design and assessment of CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges in the preclinical design and assessment of CAR-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Key aspects related to TACA-based vaccines development - Glycopedia [glycopedia.eu]
- 17. Glycoengineering in Antigen-specific Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycoengineering provides insight into new cancer immunotherapies - Canadian Glycomics Network [canadianglycomics.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Improving Immunotherapy Through Glycodesign - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Abstract 1581: Two novel antibodies targeting different tumor-associated carbohydrate (TACA) antigens for the treatment of solid tumors show promising preclinical activity using different modes of action | Semantic Scholar [semanticscholar.org]
- 22. Tumor-associated carbohydrate antigens defining tumor malignancy: basis for development of anti-cancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 24. Refined protocol for generating monoclonal antibodies from single human and murine B cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating mechanisms of resistance to anti-Lewis Y antibody therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to anti-Lewis Y (LeY) antibody therapy.
Frequently Asked Questions (FAQs)
Q1: What is the Lewis Y antigen and why is it a target for cancer therapy?
The Lewis Y (LeY) antigen is a carbohydrate structure known as a difucosylated tetrasaccharide.[1] It is found on the surface of cells and is involved in cell recognition and signaling.[1][2] While its expression is limited in normal adult tissues, it is overexpressed in a variety of epithelial cancers, including breast, ovarian, colon, and lung cancer.[3][4] This overexpression is often correlated with a poorer prognosis.[3] The differential expression between cancerous and normal cells makes LeY an attractive target for antibody-based therapies.[3]
Q2: What are the primary known mechanisms of resistance to anti-Lewis Y antibody therapy?
Resistance to anti-LeY antibody-based therapies, particularly antibody-drug conjugates (ADCs), can be multifaceted. Mechanisms can be broadly categorized as resistance to the antibody component or resistance to the cytotoxic payload.[5]
Key mechanisms include:
-
Antigen Loss or Downregulation: Tumor cells may reduce the expression of LeY on their surface, preventing the antibody from binding effectively.[5][6]
-
Alterations in Signaling Pathways: Activation of downstream signaling pathways, such as the PI3K/Akt pathway, can promote cell survival and proliferation, overriding the therapeutic effects of the antibody.[5][7][8]
-
Drug Efflux Pumps: Cancer cells can increase the expression of transporter proteins (e.g., MDR1, MRP1) that actively pump the cytotoxic payload of an ADC out of the cell, reducing its efficacy.[9]
-
Impaired Antibody Internalization and Trafficking: For ADCs to be effective, they must be internalized by the cancer cell.[10] Resistance can arise from defects in this process, such as mis-localization of the ADC to cellular compartments where the payload cannot be effectively released.[6][9]
-
Defective Payload Release: The linker connecting the antibody to the cytotoxic drug may not be efficiently cleaved within the lysosome, preventing the release of the active payload.[6][9]
Q3: My anti-Lewis Y antibody is showing low efficacy in my xenograft model. What are the potential reasons?
Several factors could contribute to the low efficacy of your anti-LeY antibody in a xenograft model. A humanized anti-LeY antibody, hu3S193, showed limited activity in a clinical trial for hormone receptor-positive breast cancer, highlighting that even with LeY expression, therapeutic effect is not guaranteed.[3]
Potential reasons for low efficacy include:
-
Low or Heterogeneous LeY Expression: The tumor cells in your model may have insufficient or varied LeY expression. It is crucial to confirm high and uniform LeY expression via immunohistochemistry (IHC) or flow cytometry.
-
Insufficient Immune Effector Function: If you are using a naked antibody, its efficacy may depend on antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). The immune system of the mouse model may not be effectively mediating these functions.
-
Development of Resistance: The tumor may have developed resistance through the mechanisms described in Q2.
-
Poor Antibody Penetration: The antibody may not be effectively penetrating the tumor tissue to reach all cancer cells.
Troubleshooting Guides
Problem: High Background or Non-Specific Staining in Lewis Y Immunohistochemistry (IHC)
High background staining can obscure the true localization of the LeY antigen.
| Potential Cause | Troubleshooting Step |
| Non-specific binding of primary or secondary antibodies. | 1. Blocking: Use a blocking serum from the same species as the secondary antibody was raised in (e.g., goat serum for a goat anti-mouse secondary). Incubate for at least 30-60 minutes.[11] 2. Antibody Dilution: Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes specific signal and minimizes background. |
| Cross-reactivity of the anti-LeY antibody with other carbohydrate antigens (e.g., Lewis X). | 1. Antibody Specificity: Use a highly specific monoclonal antibody. Some anti-LeY antibodies are known to cross-react with related structures.[11] 2. BLAST Analysis: If the immunogen sequence is known, perform a BLAST analysis to check for homology with other antigens.[11] |
| Endogenous enzyme activity (if using HRP/AP detection). | 1. Peroxidase/Phosphatase Block: Incubate slides with an appropriate blocking solution (e.g., hydrogen peroxide for HRP) to quench endogenous enzyme activity. |
Problem: Inconsistent Results in Cell Proliferation/Cytotoxicity Assays
Variability in cell-based assays can make it difficult to assess the efficacy of your anti-LeY antibody therapy.
| Potential Cause | Troubleshooting Step |
| Inconsistent LeY expression in cell culture. | 1. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been contaminated or misidentified. 2. Monitor LeY Expression: Periodically check LeY expression levels using flow cytometry, as expression can change with passage number. |
| Cell confluence affecting LeY expression or antibody sensitivity. | 1. Standardize Seeding Density: Plate cells at a consistent density for all experiments to ensure they are in the same growth phase during treatment. |
| Inaccurate assessment of cell viability. | 1. Use Multiple Assays: Use orthogonal methods to measure cell viability (e.g., a metabolic assay like MTT and a membrane integrity assay like trypan blue exclusion). |
Experimental Protocols
Protocol 1: Generation of an Anti-LeY Antibody-Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous exposure to an anti-LeY antibody-drug conjugate (ADC).
-
Initial Characterization: Determine the initial sensitivity of the parental cancer cell line to the anti-LeY ADC by performing a dose-response curve and calculating the IC50 (the concentration that inhibits 50% of cell growth).
-
Continuous Exposure: Culture the parental cells in the presence of the anti-LeY ADC at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of the ADC in the culture medium. This process of dose escalation can take several months.
-
Isolation of Resistant Clones: After achieving significant resistance (e.g., a >10-fold increase in IC50 compared to the parental line), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization of Resistant Clones:
-
Confirm the level of resistance by re-evaluating the IC50.
-
Analyze LeY antigen expression via flow cytometry and western blotting to check for downregulation.
-
Assess the expression of drug efflux pumps (e.g., MDR1) using qPCR or western blotting.
-
Investigate alterations in relevant signaling pathways (e.g., PI3K/Akt) by examining the phosphorylation status of key proteins.
-
Protocol 2: Analysis of LeY-Mediated Signaling Pathways
This protocol outlines a method to investigate the impact of LeY on intracellular signaling.
-
Cell Culture and Treatment: Culture LeY-positive cancer cells (e.g., RMG-I) and a corresponding low-LeY or negative control cell line.[7] Treat cells with the anti-LeY antibody for various time points.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins, including:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2
-
Total ERK1/2
-
-
Use an appropriate housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation upon antibody treatment.
Visualizations
References
- 1. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]
- 2. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
- 3. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction, production, and characterization of humanized anti-Lewis Y monoclonal antibody 3S193 for targeted immunotherapy of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
How to minimize off-target effects for Lewis Y-directed CAR T-cells
This guide provides researchers, scientists, and drug development professionals with technical support and troubleshooting strategies to minimize off-target effects of Lewis Y (LeY)-directed Chimeric Antigen Receptor (CAR) T-cells.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge with Lewis Y as a CAR T-cell target?
The primary challenge is "on-target, off-tumor" toxicity.[1][2][3] The Lewis Y (LeY) antigen, while overexpressed on various cancers like breast, lung, and colon carcinomas, is also present at lower densities on the surface of healthy, normal epithelial tissues.[4][5][6] High-affinity CAR T-cells may not distinguish between the high antigen density on tumor cells and the low density on normal cells, leading to the destruction of healthy tissue and potentially severe toxicities.[2][7][8]
Q2: What is the expression profile of Lewis Y on normal versus tumor tissues?
Lewis Y is a tumor-associated carbohydrate antigen. Its expression is significantly upregulated in many adenocarcinomas compared to their normal tissue counterparts. However, its presence is not entirely tumor-exclusive.
Table 1: Summary of Lewis Y Expression
| Tissue Type | Expression Level | Key Findings |
|---|---|---|
| Colon Carcinoma | High | LeY expression is found in almost all colonic carcinoma tissues.[4][6][9] |
| Normal Colon | Low to Moderate | Expression observed in only 20-45% of normal colon tissue samples.[4][6][9] |
| Breast Carcinoma | Moderate to High | Over-expression is associated with higher-grade tumors and decreased patient survival in lymph node-negative cases.[5] |
| Normal Breast | Low / Negative | Significantly lower expression compared to tumor tissue.[5] |
| Lung, Ovarian, Bladder Cancers | Moderate to High | LeY is frequently expressed on cell lines derived from these cancers.[4] |
| Normal Epithelial Tissues | Low | Low levels of LeY can be found on various normal epithelial surfaces, which is the source of on-target, off-tumor toxicity concerns. |
| Hematopoietic Cells | Generally Negative | Most hematopoietic tumor cell lines show little to no LeY expression.[4] |
Q3: What are the primary strategies to minimize on-target, off-tumor effects for LeY-directed CAR T-cells?
Several engineering strategies are being developed to enhance the tumor specificity of CAR T-cells and mitigate off-tumor toxicity.[7][10] These can be broadly categorized as:
-
Affinity Tuning: Modulating the binding strength of the CAR's single-chain variable fragment (scFv) to its target. The goal is to create a CAR that only activates upon encountering high-density antigen on tumor cells.[1][2][7]
-
CAR Architectural Modifications: Altering components of the CAR construct beyond the scFv, such as the hinge/transmembrane domains or the intracellular signaling motifs (ITAMs), to raise the antigen density threshold required for T-cell activation.[7]
-
Logic-Gated Systems: Designing multi-antigen targeting systems (e.g., "AND" gates) where the CAR T-cell requires the presence of two different antigens on a cell for full activation, increasing specificity.[7][11]
-
Exogenous Control: Incorporating "on/off" switches or suicide genes that allow for external regulation or elimination of the CAR T-cells if toxicity occurs.[7][10]
-
Locoregional Delivery: Administering CAR T-cells directly to the tumor site to limit systemic exposure and reduce the chance of interaction with healthy tissues.[11]
Q4: How does "affinity tuning" work to spare healthy tissues?
Affinity tuning is a rational design approach to create CARs that can discriminate between cells based on the density of the target antigen.[1][3]
-
High-Affinity CARs: These bind very strongly to the LeY antigen. This can be problematic as they may trigger a full cytotoxic response even against normal cells expressing low levels of LeY, leading to on-target, off-tumor toxicity.[2][7][8]
-
Low-Affinity (Optimally-Tuned) CARs: By systematically reducing the binding affinity, it's possible to create a CAR that requires engagement with multiple antigens simultaneously to trigger robust T-cell activation. Tumor cells, with their high LeY density, provide this multivalent stimulus, while normal cells with low LeY density do not, thus sparing them from destruction.[7][12] This creates a wider therapeutic window.[1][3]
The process involves generating a library of scFv variants with a range of affinities and screening them to find one that effectively kills tumor cells while leaving low-expressing normal cells unharmed.[7][12]
Caption: Affinity tuning to improve tumor discrimination.
Q5: How can logic-gated CAR T-cells enhance safety?
Logic-gated systems use principles from synthetic biology to make T-cell activation more stringent. An "AND" gate is a common strategy.[7] This approach requires the T-cell to recognize two different antigens before launching a full-scale attack.
The system works by splitting the necessary activation signals between two different CARs:
-
CAR 1: Recognizes Antigen A (e.g., LeY) and is linked to the primary signaling domain (CD3ζ).
-
CAR 2: Recognizes Antigen B (a more tumor-specific antigen) and is linked to a co-stimulatory domain (e.g., 4-1BB or CD28).
A T-cell will only become fully activated and cytotoxic when it encounters a target cell expressing both Antigen A and Antigen B.[7][11] This significantly reduces the risk of attacking normal cells that express only LeY. The main challenge is identifying a suitable second target antigen that is co-expressed with LeY on tumors but absent from healthy tissues.
Caption: "AND" gate logic for dual-antigen recognition.
Troubleshooting Guide
Problem: My LeY CAR T-cells show high cytotoxicity against healthy epithelial cells in an in vitro co-culture assay. How can I improve tumor specificity?
This is a classic sign of on-target, off-tumor toxicity. Here is a systematic workflow to address this issue.
Caption: Workflow for mitigating off-tumor toxicity.
Detailed Steps:
-
Confirm and Quantify Antigen Density: First, confirm that the observed toxicity correlates with LeY expression. Use quantitative flow cytometry or super-resolution microscopy to accurately measure the antigen density on your target tumor cells versus the panel of normal epithelial cells.[3] This data is critical for establishing the required therapeutic window.
-
Generate Lower-Affinity CARs: If your current CAR is high-affinity, develop variants with reduced affinity. This can be done by introducing mutations into the complementarity-determining regions (CDRs) of the scFv or by screening new antibody libraries.[7]
-
Screen New Constructs: Test the new panel of affinity-tuned CAR T-cells in cytotoxicity assays against both tumor cells and normal cells.[13] Measure cytokine release (e.g., IFN-γ, TNF-α) as an indicator of activation. The ideal candidate will show potent killing of tumor cells but significantly reduced activity against normal cells.[7]
Table 2: Hypothetical Screening Data for Different Affinity CARs
| CAR Construct | scFv Affinity (KD) | % Lysis of Tumor Cells (High LeY) | % Lysis of Normal Cells (Low LeY) | IFN-γ Release (vs. Normal Cells) |
|---|---|---|---|---|
| Parental CAR | 0.5 nM (High) | 95% | 70% | High |
| Variant A | 25 nM (Medium) | 92% | 35% | Medium |
| Variant B | 150 nM (Low) | 85% | 10% | Low |
| Variant C | 500 nM (Very Low) | 40% | <5% | Very Low |
In this example, Variant B represents the most promising candidate, as it maintains strong anti-tumor activity while substantially reducing off-tumor effects.
-
Consider Architectural Modifications: If affinity tuning alone is insufficient, consider altering the CAR structure. For instance, using a CD8 hinge/transmembrane (H/T) domain instead of a CD28 H/T can increase the antigen density threshold for activation. Similarly, reducing the number of ITAMs in the CD3ζ domain can dampen signaling and reduce cytotoxicity against low-density targets.
Key Experimental Protocols
Protocol: Flow Cytometry-Based In Vitro Cytotoxicity Assay
This protocol is used to assess the cytotoxic potential of CAR T-cells against target (tumor) and off-target (normal) cell lines.[13]
Objective: To quantify the specific lysis of target cells by CAR T-cells at various effector-to-target ratios.
Materials:
-
CAR T-cells (effector cells)
-
Non-transduced T-cells (negative control)
-
LeY-positive tumor cells (target cells)
-
LeY-low/negative normal cells (off-target control)
-
Fluorescent cell trace dye (e.g., CFSE or similar)
-
Fluorescent viability dye (e.g., 7-AAD or Propidium Iodide)
-
FACS buffer (PBS + 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
Methodology:
-
Target Cell Preparation:
-
Harvest and count your target (tumor) and off-target (normal) cells.
-
Label the target cells with a fluorescent cell trace dye according to the manufacturer's protocol. This dye allows you to distinguish target cells from effector T-cells.
-
Wash the labeled cells twice with culture medium and resuspend at a concentration of 1x10^6 cells/mL.
-
-
Co-culture Setup:
-
Plate 50,000 labeled target cells into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of your CAR T-cells (and control T-cells) to achieve the desired Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1:1).
-
Add the appropriate number of effector cells to the wells containing the target cells.
-
Include control wells:
-
Targets alone (Spontaneous Lysis): Labeled target cells with media only.
-
Targets + Control T-cells: Labeled target cells with non-transduced T-cells.
-
Maximal Lysis: Labeled target cells with a cell lysis agent (e.g., Triton X-100).
-
-
-
Incubation:
-
Centrifuge the plate briefly (300 x g for 2 minutes) to facilitate cell contact.
-
Incubate the plate for the desired time period (typically 4 to 18 hours) at 37°C, 5% CO2.
-
Optional: At the end of the incubation, centrifuge the plate and collect the supernatant for cytokine analysis (e.g., ELISA, CBA).
-
-
Staining and Acquisition:
-
After incubation, gently resuspend the cells.
-
Add the viability dye to each well according to the manufacturer's protocol. This dye will stain dead cells.
-
Acquire the samples on a flow cytometer. Ensure you collect enough events in the target cell gate.
-
-
Data Analysis:
-
Gate on the target cell population using the fluorescent cell trace dye.
-
Within the target cell gate, determine the percentage of dead cells (positive for the viability dye).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)]
-
% Experimental Lysis = Percentage of dead target cells in the presence of effector cells.
-
% Spontaneous Lysis = Percentage of dead target cells in the "Targets alone" control.
-
-
References
- 1. Affinity fine-tuning anti-CAIX CAR-T cells mitigate on-target off-tumor side effects [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity-tuned mesothelin CAR T cells demonstrate enhanced targeting specificity and reduced off-tumor toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High expression of Lewis y/b antigens is associated with decreased survival in lymph node negative breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming On-Target Off-Tumor Toxicity of CAR T-Cell Therapy for Solid Tumors – Creative Biolabs CAR-T Blog [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioengineer.org [bioengineer.org]
- 12. A Rational Strategy for Reducing On-Target Off-Tumor Effects of CD38-Chimeric Antigen Receptors by Affinity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAR T-Cell Cytotoxicity Assay | iQ Biosciences [iqbiosciences.com]
Technical Support Center: Addressing Tumor Heterogeneity in Lewis Y (LeY) Antigen Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lewis Y (LeY) antigen.
Frequently Asked Questions (FAQs)
Q1: What is the expected staining pattern for Lewis Y antigen in immunohistochemistry (IHC)?
The this compound is primarily located on the cell membrane.[1] In normal epithelial tissues, its expression is often limited to the secretory borders. However, in many carcinomas, such as those of the colon, lung, breast, and ovary, LeY is highly expressed over the entire cell surface. Therefore, the expected pattern in positive tumor cells is distinct membrane staining. Diffuse cytoplasmic or nuclear staining may suggest non-specific background.[1]
Q2: I am observing high background staining across my entire tissue section in IHC. What are the common causes?
High background staining in IHC can result from several factors:
-
Suboptimal Primary Antibody Dilution: An overly concentrated primary antibody is a frequent cause of high background.[1]
-
Ineffective Blocking: Inadequate blocking of non-specific binding sites can lead to the primary or secondary antibodies binding to tissue components other than the target antigen.[1]
-
Endogenous Enzyme Activity: When using a horseradish peroxidase (HRP) or alkaline phosphatase (AP)-based detection system, endogenous enzymes in the tissue can react with the substrate, causing a false positive signal.[1]
-
Antigen Retrieval Issues: Overly aggressive antigen retrieval methods can damage tissue morphology and expose non-specific epitopes.[1]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can lead to the retention of unbound antibodies, contributing to high background.[1]
Q3: My negative control (without primary antibody) shows significant staining in my IHC experiment. What does this indicate?
Staining in the negative control strongly suggests that the secondary antibody is binding non-specifically to the tissue. This could be due to cross-reactivity of the secondary antibody with endogenous immunoglobulins in the tissue or ineffective blocking. To troubleshoot this, use a blocking serum from the same species in which the secondary antibody was raised and consider using a pre-adsorbed secondary antibody.[1]
Q4: How can I confirm and address potential cross-reactivity of my anti-Lewis Y antibody with other antigens?
To confirm and address cross-reactivity:
-
Use a highly specific monoclonal antibody. [1]
-
Optimize the antibody dilution. Titrating the primary antibody to a higher dilution can favor high-affinity binding to the target antigen.[1]
Q5: In flow cytometry, I am getting a weak or no signal for LeY expression. What are the possible reasons?
Several factors can lead to weak or no signal in flow cytometry:
-
Improper Antibody Storage: Ensure antibodies are stored according to the manufacturer's instructions to maintain their activity.
-
Low Antigen Expression: The target cell population may have low or no LeY expression.
-
Suboptimal Antibody Concentration: The antibody concentration may be too low for detection.
-
Photobleaching: Protect fluorochrome-conjugated antibodies from light.
-
Instrument Issues: Lasers may be misaligned, or the incorrect filters might be in use for the specific fluorochrome.
Q6: What causes high background or non-specific staining in flow cytometry for LeY?
High background can be caused by:
-
Antibody Concentration is Too High: Titrate the antibody to find the optimal concentration.
-
Inadequate Washing: Increase the number or duration of wash steps.
-
Dead Cells: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from the analysis.
-
Fc Receptor Binding: Block Fc receptors on cells like macrophages and B cells to prevent non-specific antibody binding.
Quantitative Data Summary
Table 1: Lewis Y Expression in Various Cancers
| Cancer Type | Positive Expression Rate | Notes | Reference |
| Non-Small Cell Lung Cancer | 75.8% (179/236) | Expression was lower in poorly differentiated cancers. | [2] |
| Breast Cancer | 44% - 90% | Varies depending on the detection methodology. | [3][4] |
| Ovarian Cancer | Malignant: 88.33% | Expression is significantly higher in malignant versus benign tumors. | [5] |
| Gastric Cancer | 40% - 50% | Strong expression observed in signet-ring cell carcinomas. | [6] |
Table 2: Correlation of Lewis Y Expression with Clinicopathological Features
| Cancer Type | Correlation | Finding | Reference |
| Non-Small Cell Lung Cancer | Survival | 5-year survival rate was significantly higher in LeY-positive patients (78.2%) compared to LeY-negative patients (59.7%). | [2] |
| Breast Cancer (lymph-node negative) | Survival | Increased expression of Lewis Y/b antigens is associated with reduced survival. | [7] |
| Breast Cancer | Prognosis | Expression correlates with a worse prognosis and a more advanced disease stage. | [3][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Immunohistochemistry (IHC) Protocol for Lewis Y
-
Tissue Preparation: Use 4-µm thick sections from Formalin-Fixed Paraffin-Embedded (FFPE) tissue blocks.[8]
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.[8]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).[8]
-
Blocking:
-
Primary Antibody: Incubate with a primary monoclonal antibody against Lewis Y overnight at 4°C.[8]
-
Detection System: Use a horseradish peroxidase (HRP)-conjugated secondary antibody system.[8]
-
Chromogen: Visualize the antigen-antibody complex using 3,3'-Diaminobenzidine (DAB) as the chromogen.[8]
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.[8]
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.[8]
-
Analysis: Score slides based on staining intensity (e.g., 0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells. The H-Score can be calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], with a maximum score of 300.[8]
Flow Cytometry Protocol for Lewis Y
-
Single-Cell Suspension: Prepare a single-cell suspension from fresh tumor tissue by mechanical mincing followed by enzymatic digestion (e.g., with collagenase and DNase). For cell lines, harvest by gentle dissociation.[8]
-
Cell Counting and Viability: Determine cell count and viability using a hemocytometer and trypan blue exclusion.
-
Fc Receptor Blocking: Resuspend cells in a staining buffer and block Fc receptors to prevent non-specific antibody binding.[8]
-
Antibody Staining: Incubate 1x10^6 cells with a fluorochrome-conjugated anti-Lewis Y antibody or an unconjugated primary antibody followed by a fluorescent secondary antibody. Protect from light and incubate on ice.[8]
-
Washing: Wash the cells twice with cold staining buffer to remove unbound antibodies.[8]
-
Acquisition: Resuspend the cell pellet in an appropriate volume of staining buffer and analyze on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest based on forward and side scatter properties and analyze the fluorescence intensity to determine the percentage of LeY-positive cells and the mean fluorescence intensity (MFI).
Western Blot Protocol for Lewis Y
-
Sample Preparation: Prepare cell lysates from cultured cells or tissue samples using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Lewis Y overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound expression and postoperative survival in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Bispecific Antibody Targeting CD3 and Lewis Y with Potent Therapeutic Efficacy against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High expression of Lewisy/b antigens is associated with decreased survival in lymph node negative breast carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Interference from Soluble Lewis Y Antigen in Diagnostic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address interference from soluble Lewis Y (LeY) antigen in diagnostic assays.
Frequently Asked Questions (FAQs)
Q1: What is Lewis Y antigen and why is it a concern in diagnostic assays?
The Lewis Y (LeY) antigen is a carbohydrate antigen, specifically a difucosylated oligosaccharide, found on the surface of various cells, including a range of cancer cells.[1] It plays a role in cell-cell recognition, adhesion, and signal transduction.[2] Soluble forms of LeY can be present in the serum and other bodily fluids of both healthy individuals and cancer patients.[3][4] In immunoassays, this soluble LeY can bind to the detection and/or capture antibodies, leading to competitive inhibition and resulting in falsely low or negative results.
Q2: At what concentration does soluble this compound cause interference?
The concentration of soluble LeY antigen can vary among individuals. In one study, serum levels in normal donors were often less than 1 ng/mL, while approximately 30% of cancer patients had levels exceeding 1 ng/mL, with some reaching up to 9 ng/mL.[3][4] The concentration at which interference occurs is assay-dependent, influenced by factors such as antibody affinity and assay format. It is crucial to determine the susceptibility of your specific assay to a range of soluble LeY concentrations.
Q3: How can I determine if soluble Lewis Y is interfering with my assay?
Suspect interference if you observe unexpectedly low or negative results in samples from patients known to express LeY-positive tumors, or if there is a discrepancy between assay results and clinical findings. To confirm interference, you can perform a spiking experiment. Add a known amount of purified LeY antigen to a sample and observe if the signal is reduced. Conversely, you can attempt to remove the soluble LeY from a suspected interfering sample and see if the signal increases.
Q4: What are the common types of immunoassays affected by soluble Lewis Y interference?
Sandwich ELISAs are particularly susceptible to interference from soluble antigens like LeY. In this format, the soluble antigen in the sample competes with the antigen bound to the solid phase for binding to the detection antibody, leading to a reduced signal. Other immunoassay formats, such as lateral flow assays, can also be affected.
Troubleshooting Guides
Issue 1: Falsely Low or Negative Results in a Sandwich ELISA
Possible Cause: Interference from soluble this compound in the sample.
Troubleshooting Steps:
-
Sample Dilution:
-
Rationale: Diluting the sample can reduce the concentration of the interfering soluble LeY to a level that no longer significantly impacts the assay.
-
Procedure: Perform a serial dilution of the sample (e.g., 1:2, 1:4, 1:8) in an appropriate assay buffer. Analyze the diluted samples and look for a prozone-like effect where the signal increases with dilution up to a certain point before decreasing due to dilution of the actual analyte.
-
-
Pre-treatment of Sample to Remove Soluble Lewis Y:
-
Rationale: Physically removing the soluble LeY from the sample before performing the assay can eliminate the interference.
-
Methods:
-
Immunoprecipitation: Use an anti-LeY antibody coupled to beads (e.g., agarose or magnetic) to capture and remove soluble LeY from the sample.
-
Enzymatic Deglycosylation: Treat the sample with enzymes that can cleave the LeY antigen. Fucosidases, for example, can remove fucose residues that are critical for the LeY structure.[5]
-
Chemical Deglycosylation: This is a harsher method that can remove glycans but may also affect the protein analyte of interest. Methods using trifluoromethanesulfonic acid (TFMS) have been described.[1][6]
-
-
-
Assay Modification:
-
Rationale: Modifying the assay protocol can help to mitigate the effects of the interfering substance.
-
Procedure:
-
Increase Incubation Times: Longer incubation times for the sample and detection antibody may allow the plate-bound analyte to better compete for antibody binding.
-
Use High-Affinity Antibodies: Antibodies with a higher affinity for the target analyte may be less susceptible to competition from soluble antigens.
-
-
Issue 2: High Background Signal in an Immunoassay
Possible Cause: Non-specific binding of assay components. While not directly caused by soluble LeY, a high background can mask the specific signal and complicate the interpretation of results, especially when dealing with potential interference.
Troubleshooting Steps:
-
Optimize Blocking:
-
Rationale: Inadequate blocking of the microplate wells can lead to non-specific binding of antibodies.
-
Procedure:
-
-
Optimize Antibody Concentrations:
-
Rationale: Using excessive concentrations of the primary or secondary antibody can lead to increased non-specific binding.
-
Procedure: Titrate the capture and detection antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Improve Washing Steps:
-
Rationale: Insufficient washing can leave unbound antibodies in the wells, contributing to high background.
-
Procedure:
-
Increase the number of wash steps.
-
Increase the volume of wash buffer used.
-
Add a soaking step where the wash buffer is left in the wells for a few minutes before being aspirated.
-
-
Quantitative Data Summary
The following table summarizes the levels of soluble this compound found in patient serum from a study that developed an ELISA for its detection.[3][4] This data can be used as a reference when assessing the potential for interference in your own assays.
| Patient Group | Number of Samples | Mean Soluble LeY (ng/mL) | Range of Soluble LeY (ng/mL) |
| Normal Donors | 20 | < 1 | < 1 |
| Cancer Patients | 30 | > 1 (in ~30% of patients) | Up to 9 |
Experimental Protocols
Protocol 1: Immunoprecipitation of Soluble Lewis Y from Serum
This protocol describes a general method for removing soluble LeY from serum samples prior to analysis in an immunoassay.
Materials:
-
Serum sample
-
Anti-Lewis Y antibody
-
Protein A/G agarose or magnetic beads
-
Lysis buffer (if applicable, depending on the assay)
-
Microcentrifuge tubes
-
Rotating mixer
Procedure:
-
Pre-clear the serum (optional but recommended):
-
To 1 mL of serum, add 50 µL of normal serum from the same species as the immunoprecipitating antibody. Incubate on ice for 1 hour.[9]
-
Add 100 µL of a 50% slurry of Protein A/G beads.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant (pre-cleared serum) to a new tube.
-
-
Immunoprecipitation of Lewis Y:
-
Add 5-10 µg of anti-Lewis Y antibody to the pre-cleared serum.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 100 µL of a 50% slurry of Protein A/G beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Centrifuge the tubes at 1,000 x g for 2 minutes at 4°C to pellet the beads.
-
Carefully collect the supernatant, which is now depleted of soluble Lewis Y, and use it in your downstream immunoassay.
-
Protocol 2: Enzymatic Removal of Fucose Residues from Soluble Lewis Y
This protocol provides a general guideline for using a fucosidase to degrade the LeY antigen in a sample. The specific enzyme and conditions should be optimized for your particular application.
Materials:
-
Sample containing soluble Lewis Y
-
α-L-Fucosidase (select an enzyme with activity towards α1-2, α1-3, and α1-4 linkages)
-
Reaction buffer recommended by the enzyme manufacturer
-
Incubator
Procedure:
-
Sample Preparation:
-
If necessary, dilute the sample in the appropriate reaction buffer.
-
-
Enzymatic Reaction:
-
Add the α-L-fucosidase to the sample at the concentration recommended by the manufacturer.
-
Incubate the reaction mixture at the optimal temperature (usually 37°C) for a sufficient amount of time (e.g., 1-4 hours, may require optimization) to allow for complete cleavage of the fucose residues.
-
-
Enzyme Inactivation (Optional):
-
If the enzyme could interfere with the downstream assay, it can be inactivated by heat (e.g., 100°C for 5 minutes) or by using a specific inhibitor, if available.
-
-
Assay:
-
Use the enzyme-treated sample in your immunoassay.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Soluble Lewis Y competes for detection antibody binding in a sandwich ELISA.
Caption: Pre-treatment options to remove soluble Lewis Y before immunoassay.
Caption: this compound modifies key receptors, activating pro-tumorigenic pathways.
References
- 1. A chemical method for the deglycosylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The Lewis-Y carbohydrate antigen is expressed by many human tumors and can serve as a target for genetically redirected T cells despite the presence of soluble antigen in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Release of Fucose - CD BioGlyco [bioglyco.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Immunoassay blocker [rekombiotech.com]
- 8. meridianbioscience.com [meridianbioscience.com]
- 9. Mass Spectrometry-Based Chemical and Enzymatic Methods for Global Analysis of Protein Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are the Methods for Deglycosylating Glycoproteins? | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Comparative Analysis of Lewis Y and Sialyl Lewis X as Cancer Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two critical tumor-associated carbohydrate antigens, Lewis Y (LeY) and Sialyl Lewis X (sLeX), as cancer biomarkers. The information herein is supported by experimental data to facilitate research and development in oncology.
Executive Summary
Lewis Y and Sialyl Lewis X are fucosylated glycans that are overexpressed on the surface of various cancer cells and are associated with tumor progression, metastasis, and patient prognosis. While both are recognized as valuable cancer biomarkers, they exhibit distinct expression patterns, clinical significance, and functional roles in cancer biology. sLeX is particularly well-established for its crucial role in the metastatic cascade through its interaction with selectins on endothelial cells. LeY, on the other hand, is more broadly implicated in tumor cell proliferation and survival through the modulation of growth factor receptor signaling. This guide delves into a detailed comparison of their expression across different cancers, their prognostic value, the signaling pathways they influence, and the methodologies for their detection.
Data Presentation: Quantitative Comparison
The following tables summarize the expression levels and prognostic significance of Lewis Y and Sialyl Lewis X in various cancers, based on immunohistochemical (IHC) studies.
Table 1: Expression of Lewis Y and Sialyl Lewis X in Various Cancers
| Tumor Type | Lewis Y (LeY) Expression (%) | Sialyl Lewis X (sLeX) Expression (%) |
| Colorectal Carcinoma | ~95% | 75.3%[1] |
| Non-Small Cell Lung Cancer | 75.8%[2] | Higher in adenocarcinoma[3] |
| Breast Cancer | 44% - 90%[4] | 21%[5] |
| Ovarian Cancer | ~75%[1] | Data not specified |
| Gastric Cancer | 40% - 50%[6] | 60% (primary), 51% (metastatic)[1] |
| Pancreatic Cancer | Data not specified | Elevated in sLeA-low patients |
| Prostatic Adenocarcinoma | 100%[7] | Associated with poor prognosis |
| Hepatocellular Carcinoma | 43.5%[8] | Data not specified |
| Oral Squamous Cell Carcinoma | 91.3%[1] | 14%[9] |
Table 2: Prognostic Significance of Lewis Y and Sialyl Lewis X
| Tumor Type | Prognostic Significance of Lewis Y (LeY) | Prognostic Significance of Sialyl Lewis X (sLeX) |
| Colorectal Carcinoma | Associated with tumor progression | High expression correlates with poor survival[10] |
| Non-Small Cell Lung Cancer | Positive expression associated with better survival[2] | Co-expression with LeY associated with shorter survival[3] |
| Breast Cancer | High expression associated with decreased survival in lymph node-negative patients[11] | High expression in ER-positive tumors correlates with bone metastasis |
| Ovarian Cancer | High expression associated with poor prognosis[12] | Data not specified |
| Pancreatic Cancer | Data not specified | Combined with sLeA, improves diagnostic accuracy |
| Prostatic Adenocarcinoma | Higher expression in poorly differentiated and metastatic tumors[7] | Marker of poor prognosis |
Signaling Pathways and Functional Roles
Both LeY and sLeX are not passive markers but are actively involved in signaling pathways that drive cancer progression.
Lewis Y (LeY) Signaling
LeY is known to modulate the function of key cell surface receptors, particularly growth factor receptors like EGFR. By being part of the receptor's glycosylation, LeY can influence receptor dimerization and subsequent downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are central to cell proliferation, survival, and motility.[4][13]
Sialyl Lewis X (sLeX) and Metastasis
sLeX is a key ligand for selectins (E-selectin and P-selectin) expressed on endothelial cells.[14] This interaction is a critical step in the metastatic cascade, facilitating the adhesion of circulating tumor cells to the blood vessel walls, a process known as extravasation, which allows cancer cells to invade distant tissues.[14][15] This process is analogous to leukocyte trafficking during an inflammatory response.
Experimental Protocols
Accurate and reproducible detection of LeY and sLeX is paramount for their use as biomarkers. Below are detailed protocols for common detection methods.
Immunohistochemistry (IHC) for Lewis Y and Sialyl Lewis X in Paraffin-Embedded Tissues
This protocol outlines the steps for the immunohistochemical detection of LeY and sLeX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Lewis y antigen promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lewis y Expressed in Oral Squamous Cell Carcinoma Attenuates Malignant Properties via Down-regulation of EGF Signaling | Anticancer Research [ar.iiarjournals.org]
- 7. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. assaybiotechnology.com [assaybiotechnology.com]
- 10. sketchviz.com [sketchviz.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Immunohistochemistry Procedure [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Unraveling the Divergent Roles of Lewis Y and Lewis B Antigens in Oncology: A Comparative Guide
A comprehensive analysis of the functional distinctions between Lewis Y (LeY) and Lewis B (LeB) antigens reveals their disparate contributions to cancer progression. While both are tumor-associated carbohydrate antigens, LeY predominantly orchestrates pro-malignant signaling pathways, driving cell proliferation, adhesion, and migration. In contrast, the precise functional roles of LeB in cancer biology are less defined, though evidence suggests its involvement in modulating cell motility and its expression is often correlated with a poor prognosis.
Lewis Y (LeY) and Lewis B (LeB) are fucosylated oligosaccharides that are overexpressed in a variety of epithelial cancers, including ovarian, breast, colon, and lung cancer.[1][2] Their aberrant expression on the surface of cancer cells has been linked to tumor progression and metastasis, making them attractive targets for cancer diagnostics and therapeutics.[3][4] However, emerging research indicates that these structurally related antigens exert distinct functional effects on cancer cell behavior by modulating different signaling pathways.
Functional Comparison of Lewis Y and Lewis B in Cancer Biology
| Feature | Lewis Y (LeY) | Lewis B (LeB) |
| Cell Proliferation | Promotes proliferation by activating the PI3K/Akt and MAPK signaling pathways.[5] | Limited direct evidence of promoting proliferation. Some studies suggest a correlation with increased cell motility.[6] |
| Cell Adhesion | Enhances cell adhesion to extracellular matrix components and endothelial cells, facilitating metastasis.[7] | Implicated in cell-cell adhesion processes, but the specific mechanisms and downstream effects are less characterized than for LeY.[8] |
| Cell Migration & Invasion | Actively promotes cancer cell migration and invasion.[7] | Associated with increased cell motility, which may contribute to invasion and metastasis.[6] |
| Apoptosis | May contribute to resistance to apoptosis.[4] | Role in apoptosis is not well-established. |
| Angiogenesis | Suggested to have pro-angiogenic activities.[4] | The role in angiogenesis is currently unknown.[8] |
| Associated Signaling Pathways | Primarily signals through receptor tyrosine kinases, leading to the activation of the PI3K/Akt and MAPK/ERK pathways.[5] | The specific signaling pathways modulated by LeB in cancer are not as well-defined as those for LeY. |
| Prognostic Significance | High expression is consistently associated with poor prognosis and advanced tumor stage in various cancers.[1][9] | Expression is often correlated with a worse prognosis in several cancer types.[2][6] |
Signaling Pathways
The functional differences between LeY and LeB are largely attributed to their differential engagement of cellular signaling pathways.
Lewis Y Signaling
LeY antigens are often found on cell surface receptors, such as receptor tyrosine kinases (RTKs). The presence of LeY can modulate the activity of these receptors, leading to the activation of downstream signaling cascades that promote cancer cell survival and proliferation. The two major pathways activated by LeY are:
-
PI3K/Akt Pathway: Activation of this pathway is a central mechanism by which LeY promotes cell survival and proliferation.[5]
-
MAPK/ERK Pathway: This pathway is also activated by LeY and plays a crucial role in cell growth, differentiation, and survival.
Lewis B Signaling
The signaling pathways directly activated by LeB in cancer cells are not as extensively studied as those for LeY. While LeB is known to be involved in cell adhesion, the specific downstream signaling events that contribute to cancer progression are still under investigation. It is hypothesized that LeB may influence cell motility through its interaction with cell adhesion molecules and subsequent modulation of the cytoskeleton.
Experimental Protocols
Immunohistochemical Detection of Lewis Y and Lewis B Antigens in Tumor Tissues
This protocol outlines the general steps for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections to detect the expression of LeY and LeB antigens.
Materials:
-
FFPE tumor tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (mouse anti-human Lewis Y or Lewis B)
-
Biotinylated secondary antibody (goat anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Endogenous Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30 minutes to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with biotinylated secondary antibody for 30 minutes.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Rinse with PBS.
-
-
Chromogenic Detection:
-
Incubate slides with DAB substrate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
In Vitro Cell Adhesion Assay
This protocol measures the adhesion of cancer cells expressing LeY or LeB to an endothelial cell monolayer.
Materials:
-
Cancer cell lines expressing LeY or LeB, and a control cell line
-
Human umbilical vein endothelial cells (HUVECs)
-
96-well tissue culture plates
-
Cell culture medium
-
Calcein-AM fluorescent dye
-
PBS
-
Fluorescence plate reader
Procedure:
-
Endothelial Monolayer Preparation:
-
Seed HUVECs into a 96-well plate and grow to confluence.
-
-
Cancer Cell Labeling:
-
Label the cancer cell lines with Calcein-AM for 30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Adhesion Assay:
-
Add the labeled cancer cells to the HUVEC monolayer.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Conclusion
In the landscape of cancer biology, Lewis Y and Lewis B antigens, despite their structural similarities, exhibit distinct functional profiles. LeY has been extensively shown to be a potent driver of malignancy, promoting key aspects of cancer progression through well-defined signaling pathways. The functional contributions of LeB are less clear-cut, with current evidence primarily pointing towards a role in modulating cell motility. Further research is imperative to fully elucidate the specific molecular mechanisms governed by LeB in cancer. A deeper understanding of the differential functions of these antigens will be instrumental in the development of more targeted and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. High expression of Lewis y/b antigens is associated with decreased survival in lymph node negative breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis Antigen System Overview - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Lewis y antigen promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]
- 9. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lewis Y Antigen Expression in Breast, Colon, and Lung Carcinomas
A Guide for Researchers and Drug Development Professionals
The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is a well-documented tumor-associated carbohydrate antigen. Its expression is often upregulated in various epithelial cancers, making it a compelling target for novel therapeutic strategies, including antibody-drug conjugates and immunotherapy. This guide provides a comparative overview of LeY expression in three common malignancies: breast, colon, and lung carcinomas, supported by experimental data and methodologies.
Quantitative Expression of Lewis Y
| Carcinoma Type | Frequency of Lewis Y Expression | Reference(s) |
| Breast Cancer | 44% - 90% | [1][2][3] |
| Colon Cancer | Expressed in the majority of cell lines and in almost all colonic carcinoma tissues. | [4] |
| Lung Cancer | 74% - 75.8% (in Small Cell and Non-Small Cell Lung Cancer) | [5] |
Note: The reported frequencies of Lewis Y expression can vary significantly between studies. This variability may be attributed to differences in the patient cohorts, the specific antibodies and detection systems used, and the scoring criteria for positivity.
Experimental Protocols
Immunohistochemistry (IHC) is the most common technique for detecting Lewis Y expression in tumor tissues. The following is a representative protocol for FFPE tissue sections.
Immunohistochemistry (IHC) Protocol for Lewis Y Detection
-
Tissue Preparation:
-
Use 4-µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tissue blocks.[6]
-
Mount the sections on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the slides with a primary monoclonal antibody against Lewis Y (e.g., clone F-3) overnight at 4°C.[6]
-
-
Detection System:
-
Employ a horseradish peroxidase (HRP)-conjugated secondary antibody system.[6]
-
-
Chromogen:
-
Visualize the antigen-antibody complex using 3,3'-Diaminobenzidine (DAB) as the chromogen.[6]
-
-
Counterstaining:
-
Lightly counterstain the cell nuclei with hematoxylin.[6]
-
-
Dehydration and Mounting:
-
Analysis:
Signaling Pathways Involving Lewis Y
Lewis Y is not merely a passive cell surface marker; it actively participates in crucial signaling pathways that drive cancer progression. Elevated LeY expression has been associated with increased cell proliferation and survival, often through its interaction with receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of downstream pathways such as the PI3K/Akt signaling cascade.[6][7]
Lewis Y Modulation of the PI3K/Akt Signaling Pathway
The following diagram illustrates how Lewis Y can influence the PI3K/Akt pathway, a central regulator of cell growth and survival.
LeY modulation of the PI3K/Akt signaling pathway.
This guide highlights the significance of Lewis Y as a tumor-associated antigen in breast, colon, and lung carcinomas. The provided data and protocols offer a foundation for researchers and drug development professionals to design and interpret studies aimed at understanding and targeting LeY in these prevalent cancers. The differential expression and functional role of LeY underscore its potential as a valuable biomarker and therapeutic target.
References
- 1. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy | Clinics [elsevier.es]
- 3. scielo.br [scielo.br]
- 4. Immunohistochemical examination of lung cancers using monoclonal antibodies reacting with sialosylated Lewisx and sialosylated Lewisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Lewis Y (Le(y)) in small cell lung cancer with a humanized monoclonal antibody, hu3S193: a pilot trial testing two dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Prognostic Value of Lewis Y Antigen vs. CA19-9 in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prognostic utility of Lewis Y antigen status and Carbohydrate Antigen 19-9 (CA19-9) levels in patients with pancreatic cancer. Below, we present experimental data, detailed methodologies, and visual representations of associated signaling pathways to offer a clear and objective overview for research and clinical development.
Executive Summary
Carbohydrate Antigen 19-9 (CA19-9) is the current gold-standard biomarker for pancreatic cancer diagnosis and prognosis. However, its utility is limited in a subset of the population who are "Lewis antigen-negative" and cannot synthesize CA19-9. Emerging evidence indicates that the Lewis antigen phenotype itself holds significant prognostic value, particularly in identifying aggressive disease, and can complement the information provided by CA19-9. This guide will dissect the individual and combined prognostic significance of these two biomarkers.
Data Presentation: Quantitative Comparison
The following tables summarize the prognostic performance of CA19-9 and Lewis antigen status in pancreatic cancer patients.
Table 1: Prognostic Value of Serum CA19-9 Levels
| Clinical Stage/Setting | CA19-9 Level Cutoff | Median Overall Survival (Lower vs. Higher CA19-9) | Hazard Ratio (HR) for Higher CA19-9 (95% CI) | Reference |
| Preoperative | >37 U/mL | 23.2 months vs. 14.0 months | 1.79 (1.58-2.01) (pooled) | [1] |
| Postoperative | >37 U/mL | 25.0 months vs. 13.0 months | Not Specified | [1] |
| Pre-Chemoradiotherapy | Median (varied) | 11.9 months vs. 7.7 months | Not Specified | [1] |
| Post-Chemoradiotherapy | Median (varied) | 15.1 months vs. 10.7 months | Not Specified | [1] |
| Stage I | >98 U/mL | 19.4 months vs. 12.1 months | 1.53 (p<0.001) | Not Specified |
Table 2: Prognostic Value of Lewis Antigen Phenotype
| Lewis Phenotype Comparison | Median Overall Survival | Hazard Ratio (HR) (95% CI) | Key Findings | Reference |
| Lewis-Negative vs. Lewis-Positive | 7.4 months vs. 13.3 months | Not Specified | Lewis-negative patients have a poorer prognosis and a higher rate of metastasis.[2][3] | [2][3] |
| Le(a+b-) vs. Le(a-b+) vs. Le(a-b-) | Decreasing Survival | 1.27 (1.03-1.57) for Le(a-b+)1.65 (1.31-2.09) for Le(a-b-) | Risk of mortality increases from Le(a+b-) to Le(a-b+) to Le(a-b-).[4] | [4] |
| In patients with CA19-9 <37 U/mL | Pronounced Difference | 2.10 (1.10-4.02) for Le(a-b-) | Lewis phenotype is a strong predictor in patients with low or undetectable CA19-9.[4][5] | [4][5] |
| CA19-9-Low & Lewis(+) vs. CA19-9-Low & Lewis(-) | Better Survival | 0.37 (p<0.001) | Identifies a unique subtype with better prognosis.[6] | [6] |
Experimental Protocols
Detailed methodologies for the assessment of Lewis antigen status and CA19-9 levels are crucial for the reproducibility and comparison of clinical studies.
Determination of Lewis Antigen Status by Genotyping
The Lewis antigen phenotype (positive or negative) is determined by the activity of the fucosyltransferase 3 (FUT3) enzyme. Genotyping of the FUT3 gene is the most definitive method for establishing a patient's Lewis status.
Workflow for Lewis Antigen Genotyping:
Caption: Workflow for Lewis Antigen Genotyping.
Protocol Steps:
-
Sample Collection: A whole blood or serum sample is collected from the patient.
-
Genomic DNA Extraction: Genomic DNA is isolated from the collected sample using a commercial DNA extraction kit.
-
PCR Amplification: The FUT3 gene is amplified using polymerase chain reaction (PCR) with specific primers designed to flank the regions containing common inactivating mutations.
-
Sanger Sequencing: The amplified PCR product is purified and then sequenced using the Sanger sequencing method.[5][7]
-
Data Analysis: The resulting DNA sequence is compared to the reference FUT3 gene sequence to identify the presence of mutations that lead to an inactive enzyme, thus determining the Lewis-negative phenotype.
Quantification of CA19-9 by ELISA
Serum levels of CA19-9 are most commonly measured using a solid-phase enzyme-linked immunosorbent assay (ELISA).
Workflow for CA19-9 ELISA:
Caption: Workflow for CA19-9 Sandwich ELISA.
Protocol Steps:
-
Coating: Microtiter wells are pre-coated with a monoclonal antibody specific for CA19-9.
-
Sample Addition: Patient serum, along with standards and controls, are pipetted into the wells.[8][9][10][11]
-
First Incubation: The plate is incubated, allowing any CA19-9 in the samples to bind to the immobilized antibody.
-
Washing: The wells are washed to remove unbound components.
-
Conjugate Addition: A second anti-CA19-9 antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is added to the wells.
-
Second Incubation: The plate is incubated again, forming a "sandwich" of antibody-CA19-9-antibody-HRP.
-
Second Washing: Unbound enzyme conjugate is washed away.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.[9][11]
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (typically 450 nm). The concentration of CA19-9 is then determined by comparing the sample absorbance to the standard curve.[9][11]
Signaling Pathways and Biological Rationale
CA19-9 and EGFR Signaling
Recent studies have elucidated a direct role for CA19-9 in promoting pancreatitis and accelerating pancreatic cancer progression through the hyperactivation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
References
- 1. Prognostic Role of Carbohydrate Antigen 19 to 9 in Predicting Survival of Patients With Pancreatic Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis antigen‑negative pancreatic cancer: An aggressive subgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis antigen-negative pancreatic cancer: An aggressive subgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis Antigen Phenotype and Survival of Patients With Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CA19-9-Low&Lewis (+) pancreatic cancer: A unique subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimize CA19-9 in detecting pancreatic cancer by Lewis and Secretor genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sceti.co.jp [sceti.co.jp]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pishtazteb.com [pishtazteb.com]
- 11. weldonbiotech.com [weldonbiotech.com]
Comparison Guide: Murine vs. Humanized Anti-Lewis Y Antibodies for Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of murine and humanized anti-Lewis Y (LeY) antibodies for immunotherapy applications. The LeY antigen, a carbohydrate blood group antigen, is overexpressed in a majority of epithelial cancers, including breast, colon, lung, and ovarian cancers, making it a compelling target for antibody-based therapies.[1][2][3] The evolution from murine to humanized antibodies represents a significant step in improving the safety and efficacy of these treatments.
Introduction to Anti-Lewis Y Antibodies
The therapeutic potential of targeting the LeY antigen lies in its high expression on tumor cells and limited presence in most normal tissues.[2] Monoclonal antibodies developed to target LeY aim to destroy cancer cells through various mechanisms, including Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[4][5] Initial efforts utilized antibodies derived from murine (mouse) sources, but their clinical utility was hampered by immunogenicity. This led to the development of humanized antibodies to improve tolerance and pharmacokinetic profiles.
Murine Anti-Lewis Y Antibodies
Murine antibodies, such as the IgG3 antibody 3S193, were foundational in validating LeY as a therapeutic target.[3][6] They are generated by immunizing mice with LeY-expressing cancer cells and demonstrate high specificity and affinity for the antigen.[3][7]
However, the primary drawback of murine antibodies is their immunogenicity in humans. When administered to patients, the mouse protein is recognized as foreign, often eliciting a Human Anti-Mouse Antibody (HAMA) response. This response can lead to rapid clearance of the antibody, reduced efficacy, and potential adverse reactions, thereby restricting their use in multi-dose therapeutic regimens.[1]
Humanized Anti-Lewis Y Antibodies
To overcome the limitations of murine antibodies, humanization techniques were developed. This process involves grafting the Complementarity-Determining Regions (CDRs)—the specific antigen-binding loops—from the murine antibody onto a human antibody framework.[8] The resulting antibody is mostly human in sequence (~90-95%), which significantly reduces its potential to provoke an immune response.[8][9]
The leading example of a humanized anti-LeY antibody is hu3S193 , a humanized IgG1 version of the murine 3S193 antibody.[1][3] Clinical and preclinical studies have shown that hu3S193:
-
Lacks Immunogenicity: Phase I clinical trials observed no Human Anti-Human Antibody (HAHA) responses in patients.[1][10][11]
-
Exhibits a Longer Half-Life: Hu3S193 has a long serum half-life of approximately 183-190 hours, allowing for sustained exposure.[1][10][11] In contrast, the murine antibody ABL 364 had a half-life of only 1.9 days in rhesus monkeys, while its humanized counterpart lasted for a mean of 16.3 days.[5]
-
Retains Specificity and Potent Effector Functions: Humanization did not compromise the antibody's binding avidity to the LeY antigen.[3][6] Furthermore, hu3S193 demonstrates potent ADCC and CDC, with the ADCC activity being even higher than its murine precursor.[3][6][12]
Despite a favorable safety profile and effective tumor targeting, clinical trials of hu3S193 as a monotherapy have shown limited objective responses in heavily pretreated patients.[1][13][14] This suggests its future may lie in combination therapies or as a vehicle for delivering payloads like radioisotopes.[15][16]
Quantitative Data Comparison
The following tables summarize the key performance differences between murine and humanized anti-LeY antibodies based on available experimental and clinical data.
Table 1: General Characteristics of Murine vs. Humanized Anti-LeY Antibodies
| Feature | Murine Anti-LeY Antibody (e.g., 3S193) | Humanized Anti-LeY Antibody (e.g., hu3S193) |
|---|---|---|
| Origin | 100% Mouse Protein | ~5-10% Mouse (CDRs), ~90-95% Human |
| Immunogenicity | High (HAMA response)[1] | Low to None (No HAHA response observed)[1][11] |
| Serum Half-Life | Short | Long (T½β ≈ 189 hours)[1][11] |
| Effector Function | ADCC & CDC Activity | Potent ADCC & CDC Activity (ADCC is enhanced)[3][6] |
| Clinical Use | Limited by immunogenicity[1] | Suitable for repeated dosing in clinical trials[1][17] |
Table 2: Preclinical In Vitro Efficacy of Murine 3S193 vs. Humanized hu3S193
| Assay | Murine 3S193 (IgG3) | Humanized hu3S193 (IgG1) | Finding |
|---|---|---|---|
| ADCC Activity | Effective | Higher than murine counterpart | Humanization to IgG1 isotype enhanced ADCC.[3][6][12] |
| CDC Activity | Potent | Potent (ED₅₀, 1.0 µg/ml) | Both antibodies demonstrate potent CDC.[3][6][12] |
| Antigen Avidity | High | Similar to murine form | Humanization maintained high-avidity binding.[3][6] |
Table 3: Phase I Clinical Trial Pharmacokinetic and Safety Data for hu3S193
| Parameter | Result | Reference |
|---|---|---|
| Dose Levels Tested | 5, 10, 20, and 40 mg/m² | [1][11] |
| Serum Half-Life (T½β) | 189.63 ± 62.17 hours | [1][11] |
| Immune Response | No human anti-human antibody (HAHA) response detected | [1][10][11] |
| Dose-Limiting Toxicity | One instance of Grade 3 elevated alkaline phosphatase (resolved) | [1][11] |
| Common Adverse Events | Transient Grade 1-2 nausea/vomiting at the highest dose | [1][11] |
| Tumor Targeting | Confirmed via ¹¹¹In-hu3S193 imaging in metastatic lesions | [1][10][17] |
| Clinical Response | 4/15 patients with stable disease; 11/15 with progressive disease |[1][11] |
Visualizations: Workflows and Mechanisms
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are standardized protocols for key immunoassays used to evaluate antibody efficacy.
This protocol describes a flow cytometry-based method for measuring ADCC, which offers high sensitivity and avoids the use of radioactive materials.
Objective: To quantify the ability of an anti-LeY antibody to induce lysis of LeY-positive target cancer cells by immune effector cells (e.g., Natural Killer cells).
Materials:
-
Target Cells: LeY-positive cancer cell line (e.g., MCF-7).
-
Effector Cells: Isolated Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs).[18]
-
Antibodies: Murine or humanized anti-LeY antibody; isotype control antibody.
-
Reagents: Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), fluorescent viability dye (e.g., 7-AAD or a membrane integrity dye), fluorescent target cell labeling dye (e.g., CFSE).[19]
-
Equipment: 96-well U-bottom plates, centrifuge, 37°C incubator, flow cytometer.
Methodology:
-
Target Cell Preparation:
-
Harvest target cells and wash with PBS.
-
Label the cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's protocol to distinguish them from effector cells.
-
Resuspend labeled cells in culture medium and adjust to a concentration of 1x10⁵ cells/mL.
-
Plate 50 µL (5,000 cells) into each well of a 96-well plate.[18]
-
-
Antibody Addition:
-
Prepare serial dilutions of the anti-LeY antibody and isotype control in culture medium.
-
Add 50 µL of the antibody dilutions to the appropriate wells. Include "no antibody" controls.
-
Incubate for 30 minutes at 37°C to allow antibody binding to target cells.
-
-
Effector Cell Addition:
-
Prepare effector cells at the desired concentration to achieve a specific Effector-to-Target (E:T) ratio (e.g., 20:1).
-
Add 100 µL of effector cells to each well.
-
Include control wells: Target cells only (spontaneous lysis) and Target cells with detergent (maximum lysis).
-
-
Incubation:
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.[19]
-
-
Staining and Data Acquisition:
-
After incubation, add a fluorescent viability dye (e.g., 7-AAD) to each well.
-
Acquire data on a flow cytometer. Gate on the fluorescently labeled target cells (CFSE-positive) and quantify the percentage of dead cells (7-AAD-positive) within that population.[19]
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)]
-
This protocol outlines a modern, non-radioactive, flow cytometry-based method for assessing CDC.[20]
Objective: To measure the ability of an anti-LeY antibody to lyse LeY-positive target cells by activating the complement cascade.
Materials:
-
Target Cells: LeY-positive cancer cell line (e.g., MCF-7).
-
Antibodies: Murine or humanized anti-LeY antibody; isotype control antibody.
-
Complement Source: Baby rabbit complement or normal human serum.
-
Reagents: Cell culture medium (e.g., RPMI-1640, serum-free for the assay), fluorescent viability dye (e.g., Propidium Iodide or a membrane integrity dye).[21]
-
Equipment: 96-well V-bottom plates, centrifuge, 37°C incubator, flow cytometer.
Methodology:
-
Target Cell Preparation:
-
Harvest and wash target cells, resuspending them in serum-free medium to a concentration of 2x10⁵ cells/mL.
-
Add 50 µL (10,000 cells) to each well of a 96-well plate.[21]
-
-
Antibody Addition:
-
Prepare serial dilutions of the anti-LeY antibody and isotype control in serum-free medium.
-
Add 50 µL of the antibody dilutions to the wells.
-
Incubate for 15-30 minutes at room temperature to allow antibody opsonization.[21]
-
-
Complement Addition:
-
Thaw the complement source on ice and dilute it in cold, serum-free medium.
-
Add 50 µL of the diluted complement to each well.
-
Include control wells: Target cells only (no antibody, no complement), Target cells + Complement (no antibody), and Target cells + Detergent (maximum lysis).
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at 37°C.[21] The optimal time may need to be determined empirically.
-
-
Staining and Data Acquisition:
-
After incubation, place the plate on ice to stop the reaction.
-
Add a fluorescent viability dye to each well.
-
Analyze the samples immediately on a flow cytometer, quantifying the percentage of dead (dye-positive) cells.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the same formula as in the ADCC assay. Plot the percentage of specific lysis against the antibody concentration to determine the EC₅₀.
-
Conclusion
The transition from murine to humanized anti-Lewis Y antibodies marks a critical advancement in the development of targeted cancer immunotherapies. While murine antibodies were instrumental in identifying the therapeutic potential of LeY, their clinical application is severely limited by their immunogenicity. Humanized antibodies, exemplified by hu3S193, offer a significantly improved safety and pharmacokinetic profile, demonstrating effective tumor targeting and potent immune effector functions without inducing an adverse immune response.
Although hu3S193 has not shown robust efficacy as a standalone agent in advanced cancers, its properties make it an excellent candidate for combination strategies with chemotherapy or for the targeted delivery of cytotoxic payloads such as radioisotopes. For researchers and drug developers, humanized constructs are unequivocally the superior choice for clinical and translational studies involving the this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]
- 3. Construction, production, and characterization of humanized anti-Lewis Y monoclonal antibody 3S193 for targeted immunotherapy of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sinobiological.com [sinobiological.com]
- 9. The immunogenicity of humanized and fully human antibodies: Residual immunogenicity resides in the CDR regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. A phase I biodistribution and pharmacokinetic trial of humanized monoclonal antibody Hu3s193 in patients with advanced epithelial cancers that express the Lewis-Y antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A phase II trial with anti-Lewis-Y monoclonal antibody (hu3S193) for the treatment of platinum resistant/refractory ovarian, fallopian tube and primary peritoneal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering anti-Lewis-Y hu3S193 antibodies with improved therapeutic ratio for radioimmunotherapy of epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic efficacy of anti-Lewis(y) humanized 3S193 radioimmunotherapy in a breast cancer model: enhanced activity when combined with taxol chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting Lewis Y (Le(y)) in small cell lung cancer with a humanized monoclonal antibody, hu3S193: a pilot trial testing two dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 19. stemcell.com [stemcell.com]
- 20. Complement dependent cytotoxicity (CDC) activity of a humanized anti Lewis-Y antibody: FACS-based assay versus the 'classical' radioactive method -- qualification, comparison and application of the FACS-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sartorius.com [sartorius.com]
Lewis Y Expression: A Predictive Marker for Chemotherapy Resistance in Epithelial Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The aberrant expression of carbohydrate antigens on the surface of cancer cells is a well-established hallmark of malignancy. Among these, the Lewis Y (LeY) antigen, a difucosylated oligosaccharide, has garnered significant attention for its role in tumor progression, metastasis, and, notably, resistance to chemotherapy. This guide provides a comparative analysis of LeY expression as a predictive marker for chemotherapy resistance, with a focus on ovarian and breast cancers. It synthesizes experimental data, details key methodologies, and illustrates the underlying molecular pathways to inform future research and therapeutic development.
Comparative Analysis of Lewis Y Expression and Chemotherapy Resistance
Overexpression of LeY is consistently associated with a poorer prognosis and reduced sensitivity to chemotherapy in several epithelial cancers. The following tables summarize quantitative data from studies on ovarian and breast cancer, highlighting the correlation between LeY expression and clinical outcomes.
Ovarian Cancer
In epithelial ovarian cancer (EOC), high LeY expression is a strong independent predictor of chemoresistance, particularly to platinum-based therapies and taxanes.
| Patient Cohort (EOC) | High LeY Expression (%) | Low LeY Expression (%) | Chemotherapy Response | Outcome Metric | Reference |
| 92 patients | 91.17% (in resistant group) | 61.54% (in sensitive group) | Platinum-based | Response Rate | [1][2] |
| 92 patients | High expression | Low expression | Platinum-based | Shorter PFS and OS | [3] |
| 92 patients | High expression | Low expression | Platinum-based | Independent risk factor for chemoresistance | [3] |
PFS: Progression-Free Survival; OS: Overall Survival
Breast Cancer
Data from breast cancer studies also indicate a correlation between LeY expression and poor prognosis. While direct quantitative comparisons to chemotherapy response are less prevalent in the reviewed literature, the association with aggressive tumor characteristics and decreased survival is well-documented.
| Patient Cohort (Breast Cancer) | High LeY Expression (%) | Low LeY Expression (%) | Clinical Outcome | Reference |
| 660 patients (lymph node-negative) | >25% positive cells | <25% positive cells | Significantly decreased patient survival | [4][5] |
| Phase II trial (hormone receptor-positive) | Elevated expression | Lower expression | Prolonged stable disease in a patient with high LeY | [6][7][8] |
Key Signaling Pathways in Lewis Y-Mediated Chemoresistance
LeY contributes to chemotherapy resistance by modulating several intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. These pathways are often initiated through the interaction of LeY with cell surface receptors, such as integrins and receptor tyrosine kinases (e.g., EGFR).
References
- 1. Elevated Levels of Lewis Y and Integrin α5β1 Correlate with Chemotherapeutic Drug Resistance in Epithelial Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated levels of Lewis y and integrin α5β1 correlate with chemotherapeutic drug resistance in epithelial ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of Lewis y antigen and integrin αv, β3 in ovarian cancer and their relationship with chemotherapeutic drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High expression of Lewis y/b antigens is associated with decreased survival in lymph node negative breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High expression of Lewisy/b antigens is associated with decreased survival in lymph node negative breast carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
Correlation between Lewis Y expression, tumor stage, and patient survival rates
The expression of the carbohydrate antigen Lewis Y (LeY) on tumor cells presents a complex and often contradictory role in cancer progression and patient survival. This guide provides a comparative analysis of LeY expression across different cancer types, its correlation with tumor stage, and its impact on patient survival rates, supported by experimental data and detailed methodologies for its detection.
The Lewis Y antigen, a difucosylated oligosaccharide, is overexpressed in a variety of epithelial cancers, including breast, ovarian, and non-small cell lung cancer.[1] Its role as a prognostic marker is of significant interest to researchers and drug development professionals, as it is a potential target for novel cancer therapies. However, its prognostic significance varies considerably among different cancer types, highlighting the need for a detailed comparative analysis.
Lewis Y Expression and Patient Survival: A Comparative Table
The following table summarizes the correlation between Lewis Y expression, tumor stage, and patient survival across various cancer types based on published experimental data.
| Cancer Type | Correlation of High Lewis Y Expression with Patient Survival | Correlation with Advanced Tumor Stage | Supporting Data Highlights |
| Breast Cancer | Decreased survival, particularly in lymph node-negative patients.[2][3] | Associated with higher histological grade and poorer prognosis tumors.[2][3] | In a study of 660 breast cancer cases, extensive LeY expression (>75% positive cells) was significantly associated with decreased survival in lymph-node negative patients (p = 0.006).[2] |
| Ovarian Cancer | Poor prognosis.[1] | Higher expression in later stages (III-IV) compared to earlier stages (I-II), though not always statistically significant.[4] | Positive LeY expression was found in 88.33% of malignant ovarian tumors, significantly higher than in borderline (60.00%) and benign (35.00%) tumors.[4] |
| Non-Small Cell Lung Cancer (NSCLC) | Conflicting results. Some studies show a significant association with better survival,[5] while others report no statistically significant difference.[6] | One study found a lower percentage of LeY-positive patients in poorly differentiated cancers compared to moderately to well-differentiated ones.[5] | One study of 236 patients showed a 5-year survival rate of 78.2% for LeY-positive patients versus 59.7% for LeY-negative patients (p = 0.001).[5] Another study of 260 patients found no significant difference in median survival between LeY-positive (54 months) and LeY-negative (46 months) patients (p = 0.99).[6] |
Experimental Protocols for Lewis Y Detection
Accurate detection and quantification of Lewis Y expression are crucial for its validation as a biomarker. The two primary methods used are Immunohistochemistry (IHC) and Flow Cytometry.
Immunohistochemistry (IHC) Protocol for Lewis Y on Paraffin-Embedded Tissues
This protocol outlines the general steps for detecting this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through graded alcohols (95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.[7]
-
-
Antigen Retrieval:
-
To unmask the antigenic epitope, heat the slides in a staining container with 10 mM citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
Allow the slides to cool at room temperature for 20 minutes.[8]
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Apply a blocking buffer (e.g., 10% normal goat serum) for 1 hour at room temperature to reduce non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against Lewis Y at the appropriate dilution overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides with PBS.
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash with PBS.
-
Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.[9]
-
-
Chromogen and Counterstaining:
-
Apply a chromogen solution such as 3,3'-Diaminobenzidine (DAB) and monitor for color development (typically 1-10 minutes).
-
Immerse slides in distilled water to stop the reaction.
-
Counterstain with hematoxylin to visualize cell nuclei.[9]
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.[7]
-
Flow Cytometry Protocol for Cell Surface Lewis Y Staining
This protocol describes the steps for quantifying Lewis Y expression on single cells.
-
Cell Preparation:
-
Prepare a single-cell suspension from fresh tissue, blood, or cell cultures.
-
Wash the cells twice with a suitable buffer (e.g., PBS with 0.5% BSA).[10]
-
-
Fc Receptor Blocking (Optional):
-
To prevent non-specific antibody binding, incubate cells with an Fc receptor blocking reagent for 10 minutes at room temperature.[10]
-
-
Primary Antibody Staining:
-
Resuspend approximately 1 x 10^6 cells in 100 µL of staining buffer.
-
Add a fluorochrome-conjugated primary antibody against Lewis Y.
-
Incubate for 20-40 minutes at 4°C in the dark.[11]
-
-
Washing:
-
Wash the cells twice with staining buffer by centrifugation at 300-400 x g for 5 minutes to remove unbound antibody.[11]
-
-
Data Acquisition:
-
Resuspend the cell pellet in 200-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer.[11]
-
Signaling Pathways Involving Lewis Y
Lewis Y is not merely a passive cell surface marker; it actively participates in signaling pathways that drive tumor progression.
Lewis Y-Mediated PI3K/Akt Signaling Pathway
In ovarian cancer, increased expression of Lewis Y has been shown to promote cell proliferation by activating the PI3K/Akt signaling pathway.[1][12]
References
- 1. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High expression of Lewis y/b antigens is associated with decreased survival in lymph node negative breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High expression of Lewisy/b antigens is associated with decreased survival in lymph node negative breast carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and correlation of this compound and TGF-β1 in ovarian epithelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound expression and postoperative survival in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prognostic significance of this compound in resected stage I and II non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. cdn.origene.com [cdn.origene.com]
- 9. youtube.com [youtube.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ptglab.com [ptglab.com]
- 12. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity comparison of different anti-Lewis Y antibody clones (BR96 vs. 3S193)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cross-reactivity and performance of two prominent anti-Lewis Y (LeY) antibody clones: BR96 and 3S193. The information presented is collated from publicly available experimental data to assist researchers in selecting the most appropriate antibody for their specific applications, ranging from basic research to therapeutic development.
Executive Summary
The Lewis Y antigen is a carbohydrate epitope overexpressed on various epithelial tumors, making it an attractive target for cancer therapy. Both BR96 and the humanized 3S193 (hu3S193) monoclonal antibodies target the LeY antigen. However, their cross-reactivity profiles and, consequently, their potential for off-target effects differ significantly. This guide highlights that while both antibodies effectively bind to the LeY antigen, 3S193 exhibits higher specificity , with minimal cross-reactivity to related carbohydrate structures. In contrast, BR96 demonstrates notable cross-reactivity with the Lewis X (LeX) antigen and significant binding to granulocytes , which may have implications for its therapeutic use.
Comparative Performance Data
The following tables summarize the key performance characteristics of the BR96 and 3S193 anti-Lewis Y antibody clones based on available data.
| Parameter | BR96 | 3S193 (humanized) |
| Target Antigen | Lewis Y | Lewis Y |
| Binding Affinity (KD) | Not explicitly found in comparative studies | Not explicitly found in comparative studies |
| Specificity | Cross-reacts with Lewis X antigen | High specificity for Lewis Y |
| Cross-reactivity with other Lewis Antigens | Documented cross-reactivity with Lewis X | Minimal to no cross-reactivity reported |
| Binding to Normal Tissues | Significant binding to granulocytes | Weak binding to granulocytes |
Table 1: Summary of Cross-Reactivity and Specificity
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing
This protocol is designed to assess the binding specificity of anti-LeY antibodies to the this compound and potential cross-reactivity with related carbohydrate structures.
-
Antigen Coating: 96-well microplates are coated with a solution of Lewis Y-human serum albumin (LeY-HSA) or other LeY-conjugated protein and incubated overnight at 4°C. For cross-reactivity assessment, other wells are coated with related antigens like Lewis X.
-
Washing: Plates are washed three times with phosphate-buffered saline (PBS) containing 0.05% Tween 20 (PBST).
-
Blocking: Unbound sites are blocked by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Wells are incubated with serial dilutions of the anti-LeY antibody (BR96 or 3S193) for 2 hours at room temperature.
-
Washing: Plates are washed three times with PBST.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse or anti-human IgG) is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times with PBST.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H2SO4). The optical density is measured at 450 nm using a microplate reader.
Flow Cytometry for Granulocyte Binding
This protocol is used to determine the extent of antibody binding to granulocytes present in whole blood.
-
Blood Collection: Freshly drawn human whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Primary Antibody Incubation: Aliquots of whole blood are incubated with the anti-LeY antibody (BR96 or 3S193) or an isotype control antibody for 30 minutes at 4°C.
-
Washing: Cells are washed twice with cold PBS containing 2% fetal bovine serum (FBS).
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse or anti-human IgG) is added and incubated for 30 minutes at 4°C in the dark.
-
Red Blood Cell Lysis: Red blood cells are lysed using a commercial lysis buffer.
-
Washing: The remaining white blood cells are washed twice with PBS with 2% FBS.
-
Data Acquisition and Analysis: Cells are resuspended in PBS and analyzed on a flow cytometer. Granulocytes are gated based on their forward and side scatter properties, and the fluorescence intensity is measured to quantify antibody binding.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
This protocol is used to evaluate the binding of anti-LeY antibodies to this compound expressed in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated with the anti-LeY antibody (BR96 or 3S193) overnight at 4°C.
-
Detection: A polymer-based detection system with an HRP-conjugated secondary antibody is applied.
-
Visualization: The signal is visualized using a DAB chromogen, resulting in a brown precipitate at the site of antigen-antibody binding.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated, cleared, and mounted with a permanent mounting medium.
Lewis Y Signaling Pathway
The this compound is not merely a passive cell surface marker; it is involved in cellular signaling pathways that contribute to cancer cell proliferation, survival, and metastasis. The binding of an anti-LeY antibody can potentially modulate these pathways.
The this compound has been shown to be associated with growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR). Its expression can modulate EGFR signaling, leading to the activation of downstream pathways like the PI3K/Akt pathway. This pathway is a critical regulator of cell proliferation, survival, and motility. Therefore, antibodies targeting Lewis Y may exert their anti-tumor effects not only through direct immune-mediated mechanisms but also by interfering with these crucial signaling cascades.
Conclusion
The choice between BR96 and 3S193 for research or therapeutic development depends critically on the desired specificity profile. The humanized 3S193 antibody, with its high specificity for the this compound and minimal off-target binding to granulocytes, presents a more favorable profile for in vivo applications where minimizing toxicity is paramount. BR96, while a valuable tool for detecting Lewis Y, exhibits cross-reactivity with the Lewis X antigen, a factor that must be considered in the interpretation of experimental results and for its potential therapeutic use. Further head-to-head studies, particularly utilizing comprehensive glycan array analyses, would provide a more definitive and quantitative comparison of the cross-reactivity profiles of these two important anti-Lewis Y antibody clones.
A Comparative Guide to Lewis Y and Lewis X-Mediated Cell Adhesion Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cell adhesion mechanisms mediated by two critical tumor-associated carbohydrate antigens: Lewis Y (LeY) and Lewis X (LeX). Understanding the distinct and overlapping roles of these glycans in cell-cell recognition, signaling, and metastasis is crucial for the development of novel cancer diagnostics and therapeutics.
Introduction to Lewis Antigens
Lewis Y (LeY) and Lewis X (LeX) are fucosylated oligosaccharides expressed on both glycoproteins and glycolipids on the cell surface.[1][2] They are classified as tumor-associated carbohydrate antigens (TACAs) due to their frequent overexpression in various epithelial cancers, including ovarian, breast, colon, and lung cancer.[3][4] This aberrant expression is often correlated with tumor progression, metastasis, and poor prognosis.[1][5] While structurally related, LeY and LeX mediate cell adhesion through distinct molecular interactions and signaling pathways, influencing cancer cell behavior in different ways.
Comparison of Lewis Y and Lewis X Structures
Both Lewis Y and Lewis X are built upon a common lactosamine backbone. Their structural difference lies in the number and position of fucose residues, which dictates their binding specificities and biological functions.
| Antigen | Structure | Key Features |
| Lewis Y (LeY) | Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ-R | Difucosylated |
| Lewis X (LeX) | Galβ1-4[Fucα1-3]GlcNAcβ-R | Monofucosylated |
| Sialyl Lewis X (sLeX) | Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ-R | Sialylated and fucosylated form of LeX, a key ligand for selectins |
Lewis Y-Mediated Cell Adhesion
Lewis Y-mediated cell adhesion is often associated with the modulation of cell surface receptor function, leading to the activation of intracellular signaling pathways that promote cell proliferation, survival, and invasion. A key mediator of LeY function is the transmembrane glycoprotein CD44.[6][7]
Association with CD44
LeY is often a structural component of CD44, a receptor for hyaluronic acid (HA).[7] The presence of LeY on CD44 enhances its adhesive properties and strengthens its interaction with HA in the extracellular matrix.[7] This enhanced adhesion triggers downstream signaling cascades.
Signaling Pathways
The binding of LeY-modified CD44 to HA can initiate "outside-in" signaling, primarily through the PI3K/Akt pathway.[6][8] This activation leads to increased cell proliferation, survival, and resistance to chemotherapy.[6] Furthermore, LeY overexpression has been shown to upregulate matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are critical for the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis.[5]
Lewis X-Mediated Cell Adhesion
The primary mechanism of Lewis X-mediated cell adhesion, particularly in its sialylated form (sialyl-Lewis X or sLeX), involves its role as a ligand for the selectin family of adhesion receptors (E-selectin, P-selectin, and L-selectin).[4][9] This interaction is a critical step in the extravasation of cancer cells from the bloodstream during metastasis.[1]
Interaction with Selectins
sLeX expressed on the surface of cancer cells binds to E-selectin and P-selectin on endothelial cells lining the blood vessels.[9] This binding mediates the initial tethering and rolling of cancer cells along the endothelium, a prerequisite for firm adhesion and subsequent transmigration into distant tissues.[1][4]
Signaling Pathways
The interaction between sLeX and selectins can also trigger signaling events in both the cancer cells and the endothelial cells. In cancer cells, this adhesion can activate pathways that promote survival and extravasation. For example, sLeX biosynthesis has been linked to the activation of the c-Met pathway, increasing the invasive potential of gastric cancer cells.[10] In bladder cancer, sLeX-decorated integrin α3 on extracellular vesicles has been shown to enhance vascular permeability by disrupting tight junctions in endothelial cells, facilitating metastasis.[11]
Quantitative Comparison of Adhesion Properties
Direct comparative quantitative data on the binding affinities and adhesion strengths of LeY versus LeX is limited. However, studies on sLeX have provided insights into its interaction with selectins.
| Parameter | Lewis Y (LeY) | Sialyl-Lewis X (sLeX) |
| Primary Binding Partners | CD44, potentially other cell surface receptors | E-selectin, P-selectin, L-selectin |
| Binding Affinity (KD) | Data not widely available for direct comparison | KD for sLeX binding to P-selectin is ~111.4 µM.[12] |
| Adhesion Mechanism | Enhances CD44-HA interaction, leading to intracellular signaling | Mediates direct cell-cell adhesion through selectin binding, facilitating tethering and rolling |
| Key Downstream Pathways | PI3K/Akt | c-Met, MAPK pathway |
| Primary Role in Cancer | Promotes proliferation, survival, and local invasion | Facilitates extravasation and metastasis |
Experimental Protocols
Cell Adhesion Assay
This protocol provides a general framework for assessing the adhesion of cancer cells expressing Lewis antigens to endothelial cell monolayers.[13][14][15]
Materials:
-
Cancer cell line of interest (expressing LeY or LeX)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., DMEM, RPMI 1640) supplemented with FBS
-
Calcein AM (for fluorescent labeling of cancer cells)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Endothelial Cell Monolayer Preparation:
-
Coat the wells of a 96-well plate with a suitable extracellular matrix protein (e.g., fibronectin).
-
Seed HUVECs into the coated wells and culture until a confluent monolayer is formed.
-
If studying inflammation-induced adhesion, treat the HUVEC monolayer with an inflammatory cytokine like TNF-α to induce selectin expression.
-
-
Cancer Cell Labeling:
-
Harvest the cancer cells and resuspend them in serum-free medium.
-
Add Calcein AM to the cell suspension and incubate for 30 minutes at 37°C to allow for fluorescent labeling.
-
Wash the cells to remove excess dye and resuspend in complete medium.
-
-
Adhesion Assay:
-
Add the labeled cancer cells to the HUVEC monolayers in the 96-well plate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader.
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
Immunoprecipitation for Lewis Antigen-Associated Proteins
This protocol can be used to identify proteins that are modified by or associated with Lewis antigens.[7]
Materials:
-
Cell lysate from cancer cells expressing Lewis antigens
-
Antibodies specific for Lewis Y or Lewis X
-
Protein A/G agarose beads
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cancer cells to release cellular proteins.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-LeY or anti-LeX antibody.
-
Add Protein A/G agarose beads to capture the antibody-antigen complexes.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected associated proteins (e.g., CD44, integrins).
Conclusion
Lewis Y and Lewis X antigens, while structurally similar, mediate cell adhesion through distinct mechanisms with significant implications for cancer progression. LeY primarily functions by modulating the activity of cell surface receptors like CD44, leading to the activation of intracellular signaling pathways that promote cell proliferation and local invasion. In contrast, the sialylated form of LeX (sLeX) acts as a direct ligand for selectins, mediating the critical step of cancer cell adhesion to the endothelium during metastasis. A thorough understanding of these differential mechanisms is paramount for the design of targeted therapies aimed at disrupting these adhesive interactions and inhibiting cancer spread.
References
- 1. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Immunological Studies of Tumor-Associated Lewis X, Lewis Y, and KH-1 Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on mechanism of Sialy Lewis-X antigen in liver metastases of human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Expression of Lewis y Antigen and CD44 Is Correlated with Resistance to Chemotherapy in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancive effects of this compound on CD44-mediated adhesion and spreading of human ovarian cancer cell line RMG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 10. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialyl Lewis X decorated integrin α3 on small extracellular vesicles promotes metastasis of bladder cancer via enhancing vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Navigating the Disposal of Lewis Y Antigen: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of biological materials are paramount to ensuring laboratory safety and regulatory compliance. The Lewis Y antigen, a carbohydrate antigen implicated in various cellular processes and a focal point in cancer research, requires meticulous disposal procedures. This guide provides essential, step-by-step instructions for the safe disposal of this compound and materials contaminated with it, fostering a secure research environment.
Core Principle: Decontamination is Key
Since the this compound is a biological molecule, all materials that come into contact with it should be considered biohazardous waste. The primary goal of disposal is to decontaminate this waste before it enters the general waste stream. The two most common and effective methods for decontamination in a laboratory setting are steam autoclaving and chemical disinfection.
Step-by-Step Disposal Procedures
The appropriate disposal method for waste contaminated with this compound depends on the physical form of the waste: liquid, solid (non-sharp), or sharp.
1. Liquid Waste Disposal (e.g., buffer solutions, cell culture media)
-
Decontamination Method 1: Autoclaving
-
Collect liquid waste containing this compound in a leak-proof, autoclavable container (e.g., a borosilicate glass flask or bottle).
-
Loosen the cap of the container to allow for pressure equalization during the autoclaving cycle.
-
Place the container in a secondary, larger autoclavable pan to contain any potential spills.
-
Autoclave the waste following the parameters outlined in Table 1.
-
After the autoclave cycle is complete and the liquid has cooled, it can typically be disposed of down the sanitary sewer, followed by flushing with a copious amount of water.[1][2] Always adhere to your local and institutional regulations regarding liquid waste disposal.
-
-
Decontamination Method 2: Chemical Disinfection
-
For small volumes of liquid waste, chemical disinfection is a viable alternative.
-
Add a suitable chemical disinfectant, such as household bleach (sodium hypochlorite), to the liquid waste to achieve the final concentration specified in Table 2.[1][3]
-
Allow for the recommended contact time to ensure complete inactivation.[1][3]
-
After the contact time has elapsed, the decontaminated liquid can usually be poured down the drain with plenty of water, subject to institutional policies.
-
2. Solid, Non-Sharp Waste Disposal (e.g., contaminated gloves, pipette tips, culture plates)
-
Segregate solid waste contaminated with this compound at the point of use.
-
Place the waste into a designated, leak-proof autoclave bag that is clearly marked with a biohazard symbol.[3]
-
When the bag is approximately two-thirds full, loosely seal it to allow for steam penetration during autoclaving.
-
Place the autoclave bag in a secondary, rigid, and leak-proof container for transport to the autoclave.
-
Autoclave the waste according to the parameters in Table 1.
-
After autoclaving and cooling, the decontaminated bag can be placed in the regular municipal waste, in accordance with institutional guidelines.[4]
3. Sharps Waste Disposal (e.g., contaminated needles, scalpels, glass slides)
-
Immediately after use, place all sharps contaminated with this compound into a designated, puncture-resistant, and leak-proof sharps container.
-
These containers should be clearly labeled as "Sharps" and bear the universal biohazard symbol.
-
Do not recap, bend, or break needles.
-
When the sharps container is three-quarters full, securely seal the lid.
-
Dispose of the sealed sharps container through your institution's biohazardous waste management program. Typically, these containers are sent for incineration or specialized autoclaving.
Quantitative Data for Decontamination
For effective decontamination, it is crucial to adhere to validated parameters. The following tables summarize the standard conditions for autoclaving and chemical disinfection of biological waste.
Table 1: Autoclave Decontamination Parameters
| Parameter | Setting | Purpose |
| Temperature | 121°C (250°F) | Ensures the destruction of microorganisms and denaturation of biological molecules.[5][6] |
| Pressure | 15-20 psi | Allows the steam to reach the required temperature for sterilization.[5] |
| Time | Minimum of 30-60 minutes | Contact time is dependent on the volume and density of the waste load.[6][7] |
Table 2: Chemical Disinfection Parameters for Liquid Waste
| Disinfectant | Final Concentration | Minimum Contact Time |
| Sodium Hypochlorite (Household Bleach) | 10% final solution (approx. 0.5% sodium hypochlorite) | 20-60 minutes |
| 70% Isopropanol | 70% | At least 60 minutes |
| 3% Hydrogen Peroxide | 3% | At least 60 minutes |
Note: The efficacy of chemical disinfectants can be reduced by organic matter. For high-protein solutions, a higher concentration or longer contact time may be necessary. Always consult your institution's biosafety manual for approved disinfectants and procedures.[8]
Experimental Protocols
While no specific experimental protocols exist solely for the disposal of this compound, the procedures outlined above are derived from established and widely accepted protocols for the decontamination of biohazardous waste in research laboratories. These protocols are based on guidelines from regulatory bodies and best practices in biosafety. Researchers must always consult and adhere to their institution's specific, approved protocols for biological waste management.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for materials contaminated with this compound, the following workflow diagram illustrates the decision-making process and necessary steps.
Important Considerations:
-
Institutional Policies: Always prioritize your institution's specific Environmental Health and Safety (EHS) guidelines. These protocols are tailored to your local regulations and facility capabilities.
-
Safety Data Sheets (SDS): If the this compound is part of a commercial product, consult the manufacturer's SDS for any specific handling and disposal recommendations.
-
Mixed Waste: If the waste containing this compound is also contaminated with chemical or radioactive materials, it is considered mixed waste and requires special disposal procedures. Contact your institution's EHS department for guidance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling and disposing of materials contaminated with this compound.
References
- 1. Biological Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 2. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 3. Biohazardous Waste | Research Safety [researchsafety.uky.edu]
- 4. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biosafety.utk.edu [biosafety.utk.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. auckland.ac.nz [auckland.ac.nz]
Safeguarding Your Research: A Comprehensive Guide to Handling Lewis Y Antigen
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Lewis Y (LeY) antigen. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of experimental workflows. LeY is a carbohydrate antigen and, while generally considered to be of low toxicity, proper handling and disposal are paramount, particularly when combined with preservatives or other reagents.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent direct contact with LeY antigen solutions and potential contaminants. A risk assessment should be conducted prior to handling, but the following table summarizes the recommended PPE for routine procedures.
| PPE Category | Item | Specification | Rationale |
| Body Protection | Lab Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination. |
| Hand Protection | Disposable Gloves | Nitrile or latex | Prevents direct skin contact with the antigen solution and potential preservatives. |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protects eyes from splashes or aerosols. |
| Face Protection | Face Shield | To be worn over safety glasses | Recommended during procedures with a high risk of splashing, such as large volume transfers or vortexing. |
| Respiratory Protection | Not generally required | A risk assessment may indicate the need for a respirator if there is a potential for aerosolization of concentrated or potentially allergenic protein solutions. | Protects against inhalation of aerosols. |
II. Operational Plan: Safe Handling of Lewis Y Antigen
Follow these step-by-step procedures to ensure the safe handling of LeY antigen from receipt to disposal.
1. Preparation and Reconstitution:
-
Before use, inspect the vial containing the LeY antigen for any damage.
-
Don the appropriate PPE as outlined in the table above.
-
If the antigen is in lyophilized form, reconstitute it according to the manufacturer's instructions, typically with sterile water or a specified buffer. This should be performed in a controlled environment, such as a biological safety cabinet, to prevent contamination.
-
Use sterile techniques and equipment, including filtered pipette tips, to prevent contamination of the antigen sample and the laboratory environment.
-
Handle solutions gently to avoid foaming or denaturation.
2. Work Area Decontamination:
-
Work should be conducted in a designated area, such as a clean laboratory bench.
-
Disinfect the bench and equipment surfaces with a suitable disinfectant, such as 70% ethanol or a 10% bleach solution, both before and after work.
-
In case of a spill, immediately notify laboratory personnel and follow the spill cleanup procedure outlined below.
3. Storage:
-
Store the LeY antigen solution as recommended by the supplier, which is often at -20°C or -80°C for long-term storage.
-
Avoid repeated freeze-thaw cycles to maintain the integrity of the antigen.
III. Disposal Plan: Biohazardous Waste Management
Waste contaminated with LeY antigen and any associated reagents must be handled as biohazardous waste.
1. Solid Waste:
-
All contaminated materials, including pipette tips, microfuge tubes, gloves, and paper towels, should be collected in a designated biohazard bag.
-
These bags must be autoclaved before being placed in the appropriate waste container for final disposal according to institutional guidelines.
2. Liquid Waste:
-
Liquid waste containing LeY antigen should be decontaminated before disposal.
-
Decontamination can be achieved by adding a disinfectant, such as bleach to a final concentration of 10%, for at least 30 minutes, or by autoclaving.
-
After decontamination, the liquid waste can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
3. Sharps:
-
Dispose of any needles, syringes, or other sharp objects used in procedures involving LeY antigen in an approved sharps container.
-
DO NOT RECAP NEEDLES.
-
The sharps container should be sealed and disposed of as biohazardous waste when it is three-quarters full.
IV. Special Considerations: Sodium Azide
Many commercially available biological reagents, including antibodies and potentially some antigen preparations, contain sodium azide as a preservative. Sodium azide is highly toxic and requires special handling precautions.
-
Toxicity : Fatal if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Handling :
-
Disposal :
-
Sodium azide can react with lead and copper plumbing to form highly explosive metal azides.[4]
-
Never dispose of sodium azide-containing solutions down the sink without proper neutralization or in accordance with your institution's hazardous waste procedures.
-
V. Experimental Workflow and Safety Procedures
The following diagrams illustrate the key procedural steps for safely handling this compound in a laboratory setting.
Caption: Experimental Workflow for Handling this compound.
Caption: PPE Donning and Doffing Sequence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
